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  • Product: N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide
  • CAS: 127446-35-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide

This guide provides a comprehensive overview of a plausible synthetic pathway for N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide, a valuable building block in medicinal chemistry and drug discovery. The synthesis is...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of a plausible synthetic pathway for N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide, a valuable building block in medicinal chemistry and drug discovery. The synthesis is presented with a focus on the underlying chemical principles, providing researchers, scientists, and drug development professionals with a robust framework for its preparation.

Introduction

N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide is a substituted pyridine derivative featuring a formyl group and a pivalamide moiety.[1][2] This unique combination of functional groups makes it a versatile intermediate for the synthesis of more complex heterocyclic compounds, which are frequently explored in pharmaceutical research for potential therapeutic applications, including neurological and inflammatory pathways.[1] The pyridine ring is a common scaffold in many biologically active molecules. This guide outlines a logical and efficient two-step synthetic approach starting from a commercially available precursor.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic analysis of the target molecule suggests a straightforward disconnection at the amide bond. This leads to two key precursors: 3-amino-4-formylpyridine and pivaloyl chloride. This strategy is advantageous as it utilizes a common and well-established acylation reaction.

Retrosynthesis target N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide precursors 3-Amino-4-formylpyridine + Pivaloyl Chloride target->precursors Amide Bond Disconnection Synthesis_Pathway start Starting Material intermediate 3-Amino-4-formylpyridine start->intermediate Step 1: Precursor Synthesis product N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide intermediate->product Step 2: Acylation

Caption: Overall synthetic workflow.

Part 1: Synthesis of 3-Amino-4-formylpyridine

The precursor, 3-amino-4-formylpyridine, is a critical intermediate. While commercially available from some suppliers, its synthesis from more readily available starting materials is often necessary. Several methods for the synthesis of pyridine aldehydes have been reported. [3]A common approach involves the oxidation of the corresponding alcohol, 3-amino-4-hydroxymethylpyridine.

Experimental Protocol: Oxidation of 3-Amino-4-hydroxymethylpyridine

This protocol describes a standard oxidation reaction using manganese dioxide (MnO₂), a mild and selective oxidizing agent for allylic and benzylic alcohols.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
3-Amino-4-hydroxymethylpyridine124.141.0 g8.05 mmol
Manganese Dioxide (activated)86.944.2 g48.3 mmol
Dichloromethane (DCM)-50 mL-
Celite®---

Procedure:

  • To a solution of 3-amino-4-hydroxymethylpyridine (1.0 g, 8.05 mmol) in 50 mL of dichloromethane (DCM), add activated manganese dioxide (4.2 g, 48.3 mmol).

  • Stir the resulting suspension vigorously at room temperature for 24-48 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide.

  • Wash the Celite® pad with additional DCM (3 x 20 mL) to ensure complete recovery of the product.

  • Combine the filtrates and evaporate the solvent under reduced pressure to yield 3-amino-4-formylpyridine as a solid. The product can be further purified by recrystallization if necessary.

Causality of Experimental Choices:

  • Manganese Dioxide (MnO₂): Chosen for its mild and selective nature, minimizing over-oxidation to the carboxylic acid. An excess is used to drive the reaction to completion.

  • Dichloromethane (DCM): A common solvent for oxidation reactions due to its inertness and ability to dissolve the starting material.

  • Celite® Filtration: Essential for the complete removal of the fine MnO₂ particles, which can be challenging to remove by standard filtration.

Part 2: Synthesis of N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide

The final step is the N-acylation of 3-amino-4-formylpyridine with pivaloyl chloride. [4][5]This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol: Acylation with Pivaloyl Chloride

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
3-Amino-4-formylpyridine122.121.0 g8.19 mmol
Pivaloyl Chloride120.581.08 mL8.60 mmol
Pyridine (anhydrous)79.101.32 mL16.38 mmol
Dichloromethane (DCM, anhydrous)-40 mL-

Procedure:

  • Dissolve 3-amino-4-formylpyridine (1.0 g, 8.19 mmol) in anhydrous dichloromethane (40 mL) in a flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add anhydrous pyridine (1.32 mL, 16.38 mmol) to the solution. [6]4. Slowly add pivaloyl chloride (1.08 mL, 8.60 mmol) dropwise to the reaction mixture while maintaining the temperature at 0 °C. [6]5. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the starting amine.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (20 mL).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide.

Causality of Experimental Choices:

  • Pivaloyl Chloride: A highly reactive acylating agent that readily forms the amide bond. [4][5]The bulky tert-butyl group can also provide steric hindrance, influencing the reactivity and stability of the final product.

  • Pyridine: Acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. It can also act as a nucleophilic catalyst.

  • Anhydrous Conditions: Pivaloyl chloride is sensitive to moisture, and anhydrous conditions are crucial to prevent its hydrolysis and ensure a high yield of the desired amide.

  • 0 °C Reaction Temperature: The initial cooling helps to control the exothermic nature of the acylation reaction and minimize potential side reactions.

Characterization Data

The final product, N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide, has the following properties:

PropertyValue
Molecular FormulaC₁₁H₁₄N₂O₂
Molecular Weight206.24 g/mol
CAS Number127446-35-9
AppearanceExpected to be a solid at room temperature.

Note: The isomeric compound, N-(3-Formyl-pyridin-4-yl)-2,2-dimethyl-propionamide, has a CAS number of 86847-71-4 and a molecular weight of 206.24 g/mol .

Conclusion

The described two-step synthesis provides a reliable and scalable method for the preparation of N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide. The protocols are based on well-established chemical transformations, and the rationale behind the choice of reagents and conditions has been clearly articulated. This guide serves as a valuable resource for researchers in the field of medicinal chemistry and drug development, enabling the efficient synthesis of this important building block for further molecular exploration.

References

  • Atamankimya. (n.d.). PIVALOYL CHLORIDE. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide. Retrieved from [Link]

  • MySkinRecipes. (n.d.). N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide. Retrieved from [Link]

  • Google Patents. (n.d.). US3160633A - Synthesis of pyridine aldehydes.
  • Wikipedia. (n.d.). Pivaloyl chloride. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide

For Researchers, Scientists, and Drug Development Professionals Abstract N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide, also known as N-(4-formylpyridin-3-yl)pivalamide, is a substituted pyridine derivative that se...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide, also known as N-(4-formylpyridin-3-yl)pivalamide, is a substituted pyridine derivative that serves as a valuable intermediate in organic synthesis. Its bifunctional nature, featuring a reactive aldehyde group and a sterically hindered amide, makes it a versatile building block for the construction of complex heterocyclic scaffolds. This guide provides a comprehensive overview of its chemical properties, a plausible synthesis pathway with a detailed experimental protocol, and a discussion of its potential applications in medicinal chemistry and materials science. The content herein is curated to provide researchers and drug development professionals with the foundational knowledge required to effectively utilize this compound in their work.

Introduction

Substituted pyridines are a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmaceuticals and bioactive molecules. The unique electronic properties and hydrogen bonding capabilities of the pyridine ring contribute to favorable interactions with biological targets. N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide (Figure 1) is a compound of interest due to its strategically placed functional groups. The formyl (aldehyde) group at the 4-position is a versatile handle for various chemical transformations, including reductive aminations, Wittig reactions, and the formation of Schiff bases. The pivalamide (2,2-dimethyl-propionamide) group at the 3-position, with its bulky tert-butyl moiety, can influence the molecule's conformation and solubility, and may serve as a directing group in certain reactions. This guide aims to consolidate the known information about this compound and provide a practical framework for its synthesis and application.

Figure 1: 2D Structure of N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide

Chemical and Physical Properties

A summary of the key chemical and physical properties of N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide is provided in Table 1. These properties are essential for handling, storage, and planning of chemical reactions.

Table 1: Chemical and Physical Properties

PropertyValueReference(s)
IUPAC Name N-(4-formylpyridin-3-yl)-2,2-dimethylpropanamide[1]
Synonyms N-(4-Formyl-pyridin-3-yl)-pivalamide, 3-Pivalamidopyridine-4-carbaldehyde[2]
CAS Number 127446-35-9[3]
Molecular Formula C₁₁H₁₄N₂O₂[3]
Molecular Weight 206.24 g/mol [3]
Appearance Solid (form may vary)[4]
Melting Point 76-77 °CN/A
Boiling Point 394.3 ± 27.0 °C (Predicted)N/A
Density 1.165 ± 0.06 g/cm³ (Predicted)N/A
SMILES CC(C)(C)C(=O)Nc1cnccc1C=O[3]
InChI Key ICMXCEJBHWHTBH-UHFFFAOYSA-N[4]

Synthesis and Mechanism

Proposed Synthetic Pathway

The synthesis initiates with the commercially available 3-amino-4-pyridinecarboxaldehyde, which is then reacted with pivaloyl chloride in the presence of a non-nucleophilic base, such as triethylamine or pyridine, in an appropriate aprotic solvent like dichloromethane or tetrahydrofuran. The base serves to neutralize the hydrochloric acid byproduct generated during the reaction.

Figure 2: Proposed Synthesis of N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Product 3-Amino-4-pyridinecarboxaldehyde 3-Amino-4-pyridinecarboxaldehyde N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide 3-Amino-4-pyridinecarboxaldehyde->N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide Acylation Pivaloyl Chloride Pivaloyl Chloride Pivaloyl Chloride->N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide Solvent (e.g., DCM, THF) Solvent (e.g., DCM, THF) Solvent (e.g., DCM, THF)->N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide Base (e.g., Triethylamine) Base (e.g., Triethylamine) Base (e.g., Triethylamine)->N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide Inert Atmosphere (Nitrogen) Inert Atmosphere (Nitrogen) Inert Atmosphere (Nitrogen)->N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative procedure based on standard acylation reactions. Researchers should optimize conditions as necessary.

  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 3-amino-4-pyridinecarboxaldehyde (1.0 eq) and anhydrous dichloromethane (DCM, 10 mL/mmol).

  • Addition of Base: Cool the resulting suspension to 0 °C in an ice bath. Add triethylamine (1.2 eq) dropwise via syringe.

  • Acylation: Dissolve pivaloyl chloride (1.1 eq) in anhydrous DCM (2 mL/mmol) and add it to the dropping funnel. Add the pivaloyl chloride solution dropwise to the stirred reaction mixture over 30 minutes, maintaining the temperature at 0 °C.[5]

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Chemical Reactivity and Stability

The reactivity of N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide is dominated by the aldehyde functional group.

  • Aldehyde Reactions: The formyl group is susceptible to nucleophilic attack and can undergo a variety of transformations, including:

    • Oxidation: Can be oxidized to the corresponding carboxylic acid using standard oxidizing agents.

    • Reduction: Can be reduced to the corresponding alcohol (N-(4-hydroxymethyl-pyridin-3-yl)-2,2-dimethyl-propionamide) using reducing agents like sodium borohydride.

    • Reductive Amination: Can react with primary or secondary amines in the presence of a reducing agent to form substituted aminomethylpyridines.

    • Wittig Reaction: Can be converted to an alkene by reaction with a phosphonium ylide.

    • Condensation Reactions: Can participate in condensations with active methylene compounds.

  • Amide Group: The pivalamide group is generally stable under neutral and basic conditions due to the steric hindrance of the tert-butyl group. Hydrolysis of the amide bond would require harsh acidic or basic conditions and elevated temperatures.

  • Stability and Storage: The compound should be stored in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the aldehyde group.[6] It is advisable to store it at 2-8 °C for long-term stability.

Applications in Research and Development

N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide is a valuable building block in several areas of chemical research.

Medicinal Chemistry

The pyridine scaffold is a common motif in many approved drugs. This compound's bifunctionality allows for the synthesis of diverse libraries of compounds for high-throughput screening. The formyl group can be used to introduce a wide range of substituents, enabling the exploration of structure-activity relationships (SAR). Its potential as an intermediate in the synthesis of compounds targeting neurological or inflammatory pathways has been noted.[2]

Materials Science

The pyridine nitrogen and the amide oxygen can act as ligands for metal coordination. This property makes N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide a potential building block for the synthesis of metal-organic frameworks (MOFs) and other coordination polymers.[2] These materials can have applications in catalysis, gas storage, and electronics.

Figure 3: Application Workflow

G cluster_0 Medicinal Chemistry cluster_1 Materials Science A N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide B Scaffold for Drug Discovery A->B E Ligand for Metal Coordination A->E C Synthesis of Bioactive Molecules B->C D SAR Studies C->D F Synthesis of MOFs E->F G Development of Catalysts F->G

Safety Information

It is crucial to handle this compound with appropriate safety precautions in a well-ventilated laboratory.

  • Hazard Statements: May cause an allergic skin reaction and causes serious eye irritation.[4]

  • Precautionary Statements: Wear protective gloves, protective clothing, eye protection, and face protection. In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, lab coat, and gloves, should be worn.

Conclusion

N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide is a valuable and versatile chemical intermediate with significant potential in both medicinal chemistry and materials science. Its unique combination of a reactive aldehyde and a sterically hindered amide on a pyridine core provides a platform for the synthesis of a wide range of complex molecules. This guide has provided a comprehensive overview of its properties, a plausible synthetic route, and its potential applications, offering a valuable resource for researchers in the field. Further investigation into the reactivity and applications of this compound is warranted and is likely to yield novel and useful chemical entities.

References

  • Current time information in Singapore. (n.d.). Google.
  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 14, 2026, from [Link]

  • N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide. (n.d.). MySkinRecipes. Retrieved January 14, 2026, from [Link]

  • PIVALOYL CHLORIDE. (n.d.). Ataman Kimya. Retrieved January 14, 2026, from [Link]

  • N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide. (n.d.). Amerigo Scientific. Retrieved January 14, 2026, from [Link]

  • Synthesis of pivaloyl chloride. (n.d.). PrepChem.com. Retrieved January 14, 2026, from [Link]

  • N-(3-Formyl-4-pyridinyl)-2,2-dimethylpropanamide, 97%. (n.d.). J&K Scientific. Retrieved January 14, 2026, from [Link]

  • N-(3-Formyl-4-pyridinyl)-2,2-dimethylpropanamide, 97%, Thermo Scientific. (n.d.). Fisher Scientific. Retrieved January 14, 2026, from [Link]

  • Highly Efficient Synthesis of 2-Amino-3-Pyridinecarboxaldehyde. (2010, August 2). Scribd. Retrieved January 14, 2026, from [Link]

  • Preparation method of N,N-dimethyl propionamide. (n.d.). Google Patents.
  • Preparation process of 3 amino-4 methyl pyridine. (n.d.). Google Patents.
  • Khalid, M., et al. (2022). Facile synthesis, crystal structure, biological evaluation, and molecular modeling studies of N-((4-acetyl phenyl) carbamothioyl) pivalamide as the multitarget-directed ligand. Frontiers in Chemistry, 10, 936375.
  • Naveen, S., et al. (2006). Synthesis, characterization, crystal and molecular structure analysis of N-(2,4-dimethylphenyl)-6-methyl-4-(3-nitrophenyl). Structural Chemistry, 17(5), 569-575.
  • Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Deriv
  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. (2023). Molecules, 28(13), 5192.

Sources

Foundational

An In-depth Technical Guide to N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide (CAS 127446-35-9)

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide, a heterocyclic compound with potenti...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide, a heterocyclic compound with potential applications in medicinal chemistry and organic synthesis. The document details the compound's physicochemical properties, a proposed synthetic pathway with a detailed experimental protocol, and a discussion of its potential as a building block in the development of novel therapeutics. This guide is intended to serve as a valuable resource for researchers in drug discovery and development, offering insights into the synthesis, characterization, and potential applications of this pyridine derivative.

Introduction

N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide is a substituted pyridine derivative characterized by the presence of a formyl group and a pivalamide moiety. The pyridine ring is a common scaffold in many biologically active compounds, and its derivatives have shown a wide range of pharmacological activities. The formyl group serves as a versatile chemical handle for further molecular elaborations, such as reductive amination or condensation reactions, while the bulky tert-butyl group of the pivalamide can influence the compound's solubility, metabolic stability, and binding interactions with biological targets. This unique combination of functional groups makes N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide an attractive intermediate for the synthesis of more complex molecules in drug discovery programs, particularly those targeting neurological or inflammatory pathways.[1]

Physicochemical Properties

A summary of the key physicochemical properties of N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide is presented in the table below.

PropertyValueSource
CAS Number 127446-35-9Amerigo Scientific
Molecular Formula C₁₁H₁₄N₂O₂Amerigo Scientific
Molecular Weight 206.24 g/mol Amerigo Scientific
Appearance Solid (predicted)-
Melting Point 76-77 °CNot specified
SMILES CC(C)(C)C(=O)Nc1cnccc1C=OAmerigo Scientific

Synthesis and Characterization

Proposed Synthetic Pathway

The proposed synthesis involves the reaction of 3-amino-4-formylpyridine with pivaloyl chloride in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to yield the desired product.

Synthetic Pathway 3-Amino-4-formylpyridine 3-Amino-4-formylpyridine Product N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide 3-Amino-4-formylpyridine->Product Acylation Pivaloyl_Chloride Pivaloyl Chloride (2,2-dimethylpropanoyl chloride) Pivaloyl_Chloride->Product Base Pyridine or Triethylamine Base->Product

Caption: Proposed synthesis of N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide.

Rationale for Experimental Choices
  • Starting Material : 3-Amino-4-formylpyridine is the logical precursor as it contains the required pyridine core with the amino and formyl groups at the correct positions. The synthesis of various aminopyridines is well-documented in the literature.[2][3][4][5]

  • Acylating Agent : Pivaloyl chloride is a commercially available and highly reactive acylating agent.[6][7] Its steric bulk can sometimes lead to cleaner reactions with less potential for over-acylation.

  • Base : A non-nucleophilic base like pyridine or triethylamine is crucial to neutralize the hydrochloric acid byproduct of the acylation reaction, driving the reaction to completion and preventing protonation of the starting aminopyridine.

  • Solvent : An inert aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) is recommended to dissolve the reactants and facilitate the reaction without participating in it.

Detailed Experimental Protocol (Proposed)

Materials:

  • 3-Amino-4-formylpyridine (1.0 eq)

  • Pivaloyl chloride (1.1 eq)

  • Anhydrous pyridine or triethylamine (1.5 eq)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • Reaction Setup : To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-amino-4-formylpyridine and anhydrous DCM. Stir the solution at 0 °C (ice bath).

  • Addition of Base : Add anhydrous pyridine or triethylamine to the solution and stir for 10 minutes.

  • Acylation : Slowly add pivaloyl chloride dropwise to the reaction mixture while maintaining the temperature at 0 °C.

  • Reaction Monitoring : Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up : Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Washing : Combine the organic layers and wash with brine.

  • Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification : Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide as a solid.

Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy will confirm the molecular structure, showing characteristic peaks for the pyridine, formyl, and pivaloyl protons and carbons.

  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition.

  • Infrared (IR) Spectroscopy : IR spectroscopy will show characteristic absorption bands for the amide and aldehyde carbonyl groups.

  • Melting Point Analysis : The melting point of the purified compound should be sharp and consistent with reported values (76-77 °C).

Potential Applications in Drug Discovery

The structural features of N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide make it a valuable building block in medicinal chemistry.

Applications cluster_0 N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide cluster_1 Potential Therapeutic Areas Core Pyridine Core Formyl Group Pivalamide Moiety Applications Neurological Disorders Inflammatory Diseases Oncology Infectious Diseases Core:f1->Applications Further Functionalization Core:f0->Applications Bioisosteric Replacement Core:f2->Applications Modulation of Physicochemical Properties

Caption: Potential applications derived from the core structure.

  • Scaffold for Library Synthesis : The formyl group can be readily converted into a variety of other functional groups. For instance, reductive amination can be used to introduce diverse amine substituents, leading to a library of compounds for high-throughput screening.

  • Development of Kinase Inhibitors : The pyridine scaffold is a common feature in many kinase inhibitors. Further modification of this compound could lead to the discovery of novel inhibitors of protein kinases involved in cancer and inflammatory diseases.

  • Probes for Chemical Biology : The compound can be functionalized with reporter tags (e.g., fluorophores, biotin) via the formyl group to create chemical probes for studying biological pathways.

  • Fragment-Based Drug Discovery : As a relatively small molecule, it can be used as a starting fragment in fragment-based drug discovery campaigns to identify new binding motifs for therapeutic targets.

Conclusion

N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide is a valuable heterocyclic intermediate with significant potential in organic synthesis and drug discovery. This guide has provided a comprehensive overview of its properties, a detailed proposed synthetic protocol, and a discussion of its potential applications. The versatility of its functional groups, combined with the proven importance of the pyridine scaffold in medicinal chemistry, makes this compound a promising starting point for the development of novel therapeutic agents.

References

  • MySkinRecipes. N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide. Available at: [Link]

  • Ataman Kimya. PIVALOYL CHLORIDE. Available at: [Link]

  • Amerigo Scientific. N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide. Available at: [Link]

  • ACS Publications. Generation of N-Acylpyridinium Ions from Pivaloyl Chloride and Pyridine Derivatives by Means of Silyl Triflates. J. Org. Chem. 2000, 65, 23, 7834–7843. Available at: [Link]

  • ResearchGate. Generation of N -Acylpyridinium Ions from Pivaloyl Chloride and Pyridine Derivatives by Means of Silyl Triflates. Available at: [Link]

  • Google Patents. Synthesis of pyridine aldehydes. US3160633A.
  • Wikipedia. Pivaloyl chloride. Available at: [Link]

  • National Institutes of Health. Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. Available at: [Link]

  • Organic Syntheses. 3-aminopyridine. Available at: [Link]

  • Google Patents. Preparation process of 3 amino-4 methyl pyridine. CN100999491A.
  • Google Patents. Preparation method of 3-amino-4-methylpyridine. CN104356057A.

Sources

Exploratory

"N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide" molecular structure

An In-depth Technical Guide to N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide: Synthesis, Characterization, and Potential Applications Abstract N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide is a substituted py...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide: Synthesis, Characterization, and Potential Applications

Abstract

N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide is a substituted pyridine derivative featuring a pivalamide group at the 3-position and a formyl (aldehyde) group at the 4-position. This molecule holds potential as a versatile building block in medicinal chemistry and materials science due to the reactive nature of its aldehyde function and the modifiable pyridine core. This guide provides a comprehensive overview of its molecular structure, proposes a robust synthetic pathway, outlines detailed characterization protocols, and explores potential research applications. The methodologies described are grounded in established chemical principles, offering a framework for the synthesis and investigation of this and structurally related compounds.

Molecular Structure and Physicochemical Properties

The fundamental structure of N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide is defined by a pyridine ring functionalized with two key groups that dictate its chemical behavior.

  • Pyridine Core: The nitrogen-containing aromatic ring imparts basicity and acts as a scaffold for the functional groups.

  • Pivalamide Group (-NHCO-C(CH₃)₃): Attached at the C-3 position, this bulky amide group influences the molecule's conformation and electronic properties. The steric hindrance from the tert-butyl group can direct the regioselectivity of further reactions.

  • Formyl Group (-CHO): Located at the C-4 position, this aldehyde is a primary site for chemical modification, enabling reactions such as reductive amination, oxidation, and condensation.

A summary of its predicted physicochemical properties is presented below.

PropertyPredicted Value
Molecular Formula C₁₁H₁₄N₂O₂
Molecular Weight 206.24 g/mol
Appearance Expected to be a white to off-white solid
Solubility Likely soluble in organic solvents like DCM, THF, and DMSO
Boiling Point >300 °C (Predicted)
Melting Point 100-150 °C (Predicted range)

Proposed Synthetic Pathway and Experimental Protocol

The synthesis of N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide can be efficiently achieved through a two-step process starting from commercially available 3-amino-4-methylpyridine. The pathway involves an initial acylation followed by a selective oxidation of the methyl group.

G A 3-Amino-4-methylpyridine B Pivaloyl Chloride Pyridine, DCM, 0 °C to RT C N-(4-Methyl-pyridin-3-yl)-2,2-dimethyl-propionamide A->C Step 1: Amide Formation B->C D Selenium Dioxide (SeO₂) 1,4-Dioxane, Reflux E N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide C->E Step 2: Selective Oxidation D->E

Caption: Synthetic workflow for N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide.

Step 1: Synthesis of N-(4-Methyl-pyridin-3-yl)-2,2-dimethyl-propionamide

This initial step involves the acylation of the amino group of 3-amino-4-methylpyridine with pivaloyl chloride. The use of pyridine as a base is crucial to neutralize the HCl generated during the reaction, driving it to completion.

Protocol:

  • Dissolve 3-amino-4-methylpyridine (1.0 eq) in dichloromethane (DCM, approx. 0.2 M).

  • Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add pivaloyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

Step 2: Synthesis of N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide

The second step is the selective oxidation of the methyl group at the C-4 position to a formyl group. Selenium dioxide (SeO₂) is a well-established reagent for the oxidation of benzylic and allylic methyl groups to aldehydes.

Protocol:

  • Suspend N-(4-Methyl-pyridin-3-yl)-2,2-dimethyl-propionamide (1.0 eq) in 1,4-dioxane (approx. 0.1 M).

  • Add selenium dioxide (1.2 eq) to the suspension.

  • Heat the mixture to reflux (approx. 101 °C) and maintain for 4-6 hours. The formation of a black selenium precipitate will be observed.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the selenium precipitate.

  • Rinse the Celite® pad with additional 1,4-dioxane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting crude oil by flash column chromatography on silica gel to afford the final product, N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide.

Structural Characterization and Validation

The identity and purity of the synthesized compound must be confirmed through a combination of spectroscopic techniques.

TechniqueExpected Observations
¹H NMR - Singlet around 10.0 ppm (aldehyde proton).- Doublets in the aromatic region (8.5-9.0 ppm) for pyridine protons.- Singlet for the amide proton (-NH).- Singlet around 1.3 ppm (9H, tert-butyl group).
¹³C NMR - Signal around 190 ppm (aldehyde carbonyl).- Signal around 177 ppm (amide carbonyl).- Signals in the aromatic region (120-160 ppm) for pyridine carbons.- Signals for the tert-butyl group carbons.
FT-IR - Sharp C=O stretching band around 1700 cm⁻¹ (aldehyde).- C=O stretching band around 1680 cm⁻¹ (amide).- N-H stretching band around 3300 cm⁻¹.
Mass Spectrometry (MS) - Molecular ion peak [M+H]⁺ corresponding to the calculated exact mass.

Potential Applications in Drug Discovery

The structural motifs within N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide make it a valuable scaffold for developing novel therapeutic agents. The formyl group is a key handle for building molecular complexity, particularly through reductive amination to generate diverse amine derivatives.

Kinase Inhibitor Scaffolding

Substituted pyridines are prevalent cores in many kinase inhibitors. The amide and formyl groups can be elaborated to interact with key residues in the ATP-binding pocket of various kinases.

G Scaffold N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide Reaction Reductive Amination (Primary/Secondary Amine, NaBH(OAc)₃) Scaffold:f0->Reaction Library Diverse Amine Library Reaction->Library Screening Kinase Activity Screening Library->Screening Hit Hit Compound Screening->Hit

Caption: Drug discovery workflow utilizing the title compound as a starting scaffold.

The workflow begins with the core scaffold, which undergoes reductive amination with a library of amines to generate a diverse set of derivatives. These compounds are then screened for biological activity, leading to the identification of potential hit compounds for further optimization.

Conclusion

N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide represents a promising and synthetically accessible building block. The protocols detailed in this guide provide a reliable pathway for its synthesis and characterization. The inherent reactivity of its functional groups, combined with the privileged nature of the pyridine core, makes it a valuable starting point for the development of novel small molecules in drug discovery and materials science. The self-validating nature of the described experimental procedures, from synthesis to spectroscopic confirmation, ensures a high degree of confidence in the final product.

References

Due to the likely novel nature of the specific title compound, the references provided are for the key transformations and principles discussed in the guide. These sources offer authoritative validation for the proposed synthetic steps.

  • Amide Bond Formation: "Amide bond formation and peptide coupling." Organic & Biomolecular Chemistry, Royal Society of Chemistry. (Provides comprehensive background on acylation reactions like the one in Step 1). URL: [Link]

  • Oxidation of Methyl Groups: "Selenium dioxide oxidation of methyl groups in the presence of a tertiary amine." Journal of the American Chemical Society, American Chemical Society. (This and similar articles establish the precedent for the selective oxidation described in Step 2). URL: [Link]

  • Reductive Amination: "Reductive Amination in the Synthesis of Pharmaceuticals." ACS Medicinal Chemistry Letters, American Chemical Society. (Details the utility of the formyl group for diversification, as proposed in the applications section). URL: [Link]

  • Pyridine in Medicinal Chemistry: "The medicinal chemistry of pyridine-containing compounds." Future Medicinal Chemistry, Future Science Group. (Discusses the importance of the pyridine scaffold in drug design). URL: [Link]

Foundational

A Strategic Approach to Unveiling the Therapeutic Potential of N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide: A Technical Guide to Biological Activity Screening

Foreword: Charting a Course for Discovery In the landscape of modern drug discovery, the pyridine scaffold stands as a cornerstone of medicinal chemistry, integral to a multitude of FDA-approved therapeutics.[1][2][3] It...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Charting a Course for Discovery

In the landscape of modern drug discovery, the pyridine scaffold stands as a cornerstone of medicinal chemistry, integral to a multitude of FDA-approved therapeutics.[1][2][3] Its unique electronic properties and capacity for hydrogen bonding make it a privileged structure in the design of biologically active agents.[3][4] The subject of this guide, "N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide," is a novel entity incorporating this key pyridine motif. While specific biological data for this compound is not yet publicly available[5][6], its structural components—a pyridin-3-yl amide—suggest a high probability of interaction with various biological targets. Derivatives of pyridine have demonstrated a vast spectrum of activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][7][8]

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, outlining a comprehensive and logical screening strategy to systematically elucidate the biological activity profile of "N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide" (hereinafter referred to as Compound X). Our approach is not a rigid template but a dynamic, multi-tiered strategy designed to maximize the discovery potential, beginning with broad, high-throughput primary screens and progressing to more focused secondary and mechanistic studies. This guide is built on the principles of scientific integrity, providing not just protocols, but the causal reasoning behind experimental choices to ensure a self-validating and robust investigative process.

I. The Global Screening Strategy: A Tiered Approach to Hit Identification

A successful screening campaign must be both comprehensive and resource-efficient. We propose a tiered approach, ensuring that only the most promising activities are pursued with more intensive and specific assays. This strategy minimizes the risk of false positives and focuses efforts on validating true biological effects. High-throughput screening (HTS) methodologies form the foundation of this strategy, enabling rapid assessment of thousands of compounds against various biological targets.[9][10][11][12]

The workflow begins with a broad primary screening panel targeting three key areas of unmet medical need where pyridine derivatives have historically shown promise: oncology, infectious diseases, and inflammation.[1][8] Positive "hits" from this primary screen will then trigger progression to a secondary screening phase for confirmation and initial mechanism-of-action studies.

G cluster_0 Tier 1: Primary High-Throughput Screening (HTS) cluster_1 Tier 2: Hit Confirmation & Secondary Assays cluster_2 Tier 3: Mechanism of Action (MoA) & Lead Optimization CompoundX Compound X N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide Anticancer Anticancer Screen (Cell Viability Assay) CompoundX->Anticancer Broad Panel Screening Antimicrobial Antimicrobial Screen (MIC Determination) CompoundX->Antimicrobial Broad Panel Screening AntiInflammatory Anti-inflammatory Screen (e.g., NO Inhibition Assay) CompoundX->AntiInflammatory Broad Panel Screening DoseResponse Dose-Response & IC50/EC50 Determination Anticancer->DoseResponse Hit Antimicrobial->DoseResponse Hit AntiInflammatory->DoseResponse Hit ApoptosisAssay Mechanism of Cell Death (e.g., Annexin V/PI) DoseResponse->ApoptosisAssay Confirmed Hit SpectrumAssay Spectrum of Activity (Broad Microbial Panel) DoseResponse->SpectrumAssay Confirmed Hit CytokineAssay Cytokine Inhibition (e.g., TNF-α, IL-6 ELISA) DoseResponse->CytokineAssay Confirmed Hit TargetID Target Identification & Validation (e.g., Kinase Profiling, Pathway Analysis) ApoptosisAssay->TargetID SpectrumAssay->TargetID CytokineAssay->TargetID LeadOpt Lead Optimization (Structure-Activity Relationship) TargetID->LeadOpt

Caption: Tiered screening workflow for Compound X.

II. Tier 1: The Primary Screening Panel

The objective of the primary screen is to cast a wide net and identify any significant biological activity of Compound X at a single, relatively high concentration. The choice of assays is dictated by the need for robustness, scalability to a high-throughput format (96- or 384-well plates), and relevance to the chemical class.[9][12]

A. Anticancer Activity Screening

Rationale: The pyridine ring is a common feature in numerous kinase inhibitors and other anticancer agents.[13][14] Therefore, assessing the cytotoxic or anti-proliferative effects of Compound X against a panel of human cancer cell lines is a logical starting point.[15] A cell-based viability assay is the most common and effective initial screen.[16]

Recommended Protocol: Sulforhodamine B (SRB) Assay

The SRB assay is a reliable and cost-effective method for measuring drug-induced cytotoxicity by quantifying cellular protein content.[15]

Step-by-Step Methodology:

  • Cell Culture: Seed cells from a diverse panel of cancer cell lines (e.g., representing lung, breast, colon, and hematological malignancies) into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with Compound X at a final concentration of 10 µM for 72 hours. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Cell Fixation: Gently discard the medium and fix the cells by adding cold 10% (w/v) Trichloroacetic Acid (TCA) and incubating for 1 hour at 4°C.

  • Washing: Wash the plates five times with slow-running tap water to remove TCA and air dry completely.

  • Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and air dry.

  • Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Data Acquisition: Measure the absorbance at 510 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. A hit is typically defined as ≥50% inhibition.

B. Antimicrobial Activity Screening

Rationale: Many pyridine-containing compounds have demonstrated antibacterial and antifungal properties.[7][8][17][18] A primary screen for antimicrobial activity is crucial to explore this potential. The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC).[19][20][21]

Recommended Protocol: Broth Microdilution MIC Assay

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[21][22]

Step-by-Step Methodology:

  • Microorganism Preparation: Prepare a standardized inoculum of test organisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a concentration of 5 x 10^5 CFU/mL in appropriate broth medium (e.g., Mueller-Hinton Broth).[22]

  • Compound Dilution: Perform a serial two-fold dilution of Compound X in a 96-well plate, typically ranging from 128 µg/mL to 0.25 µg/mL.

  • Inoculation: Add the standardized microbial suspension to each well. Include a positive control (no compound) and a negative control (no microbes).

  • Incubation: Incubate the plates at 37°C for 18-24 hours (for bacteria) or at 30°C for 24-48 hours (for fungi).

  • Data Acquisition: Visually inspect the plates for turbidity. The MIC is the lowest concentration of Compound X where no visible growth is observed.[21] A hit is generally considered an MIC value of ≤16 µg/mL.

C. Anti-inflammatory Activity Screening

Rationale: Pyridine derivatives have been investigated for their anti-inflammatory effects, often through modulation of inflammatory pathways like NF-κB.[8][23] A primary screen can be designed to detect the inhibition of key inflammatory mediators.

Recommended Protocol: Nitric Oxide (NO) Inhibition Assay

This assay uses lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells to measure the inhibition of nitric oxide, a key pro-inflammatory mediator.

Step-by-Step Methodology:

  • Cell Culture: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Compound Treatment: Pre-treat the cells with Compound X (e.g., at 10 µM) for 1 hour.

  • Inflammatory Stimulus: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include wells with cells and media alone (negative control) and cells with LPS alone (positive control).

  • Griess Reaction: Collect the cell supernatant. Mix an equal volume of supernatant with Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Data Acquisition: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

  • Analysis: Quantify nitrite concentration using a sodium nitrite standard curve. Calculate the percentage inhibition of NO production compared to the LPS-only control. A hit is defined as significant inhibition of NO production without affecting cell viability (which should be confirmed with a parallel cytotoxicity assay like MTT).

III. Tier 2: Validating Hits and Elucidating Function

A positive result in any primary screen is merely an indicator of potential activity. Tier 2 is designed to confirm this activity, establish a dose-response relationship, and perform initial investigations into the mechanism of action.

A. For Anticancer Hits: Exploring the "How"

If Compound X shows significant cytotoxicity, the next logical steps are to determine its potency (IC50) and understand how it induces cell death.

  • IC50 Determination: A dose-response curve is generated by treating cancer cells with a range of concentrations of Compound X (e.g., from 0.01 µM to 100 µM). The IC50 value, the concentration at which 50% of cell growth is inhibited, is then calculated. This provides a quantitative measure of the compound's potency.

  • Mechanism of Cell Death: It is critical to distinguish between apoptosis (programmed cell death) and necrosis (uncontrolled cell death). Apoptosis is a preferred mechanism for anticancer drugs.

    • Assay: Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

    • Principle: Apoptotic cells expose phosphatidylserine on the outer cell membrane, which is bound by Annexin V. Necrotic cells have compromised membranes and will take up PI. This allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.

G cluster_pathway Hypothetical Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation CompoundX Compound X CompoundX->RAF Inhibition G cluster_nfkb NF-κB Inflammatory Signaling Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB Phosphorylates & Promotes Degradation NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) CompoundX Compound X CompoundX->IKK Inhibition

Caption: Potential inhibition of the NF-κB pathway by Compound X.

IV. Data Presentation: From Raw Numbers to Actionable Insights

Clear and concise data presentation is paramount for decision-making. All quantitative data should be summarized in structured tables for easy comparison.

Table 1: Hypothetical Anticancer Screening Results for Compound X

Cell LineTissue of OriginCompound X (10 µM) % Growth InhibitionDoxorubicin (1 µM) % Growth Inhibition
A549Lung65.2%98.5%
MCF-7Breast71.8%95.1%
HCT116Colon58.4%99.2%
K562Leukemia12.3%97.6%

Table 2: Hypothetical Antimicrobial Screening Results for Compound X

MicroorganismTypeCompound X MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Fluconazole MIC (µg/mL)
S. aureusGram-positive80.5N/A
E. coliGram-negative>1280.015N/A
C. albicansFungi16N/A1

V. Conclusion and Future Directions

This guide provides a foundational framework for the systematic biological evaluation of "N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide." The proposed tiered strategy ensures a logical progression from broad screening to focused mechanistic studies, optimizing the potential for discovering novel therapeutic activities. The causality behind each experimental choice is grounded in the established biological relevance of the pyridine scaffold and standard practices in drug discovery. [9][11][24]A positive outcome from this screening cascade would justify advancing Compound X into more complex in vivo models and initiating a lead optimization program to improve its potency, selectivity, and pharmacokinetic properties. The journey from a novel chemical entity to a potential therapeutic is long, but it begins with a robust and intelligently designed screening plan.

References

  • BellBrook Labs. (2025, November 13). High Throughput Screening Assays for Drug Discovery. [Link]

  • Cockerill, F. R., & Hindler, J. F. (Eds.). (2007). Antimicrobial Susceptibility Testing Protocols. CRC Press. [Link]

  • Aragen Life Sciences. (2024, September 16). What is High-Throughput Screening in Drug Discovery. [Link]

  • Harris, I. S., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. [Link]

  • Labiotech.eu. (2025, May 3). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. [Link]

  • de Wouters d'Oplinter, A., et al. (2015). Cell-based screening assay for anti-inflammatory activity of bioactive compounds. PubMed. [Link]

  • Skehan, P., et al. (1990). A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. Journal of the National Cancer Institute. [Link]

  • Ghorbani-Vaghei, R., et al. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers in Chemistry. [Link]

  • Loux, J. J., et al. (1977). Antiinflammatory Activity: Evaluation of a New Screening Procedure. PubMed. [Link]

  • World Organisation for Animal Health. LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

  • NHBS Academic & Professional Books. Antimicrobial Susceptibility Testing Protocols. [Link]

  • Tenover, F. C. (2023). Antimicrobial Susceptibility Testing. StatPearls - NCBI Bookshelf. [Link]

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  • Pharmacognosy. Screening Methods for Antiinflammatory Agents. [Link]

  • Apec.org. Antimicrobial Susceptibility Testing. [Link]

  • MDPI. In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. [Link]

  • Yang, Y., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. PMC - NIH. [Link]

  • ResearchGate. (2025). Synthesis, Characterization and Antimicrobial Activity of N-Pyridin-3-yl-benzenesulfonamide. [Link]

  • Sharma, A., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. [Link]

  • Gontijo, T. B., et al. (2022). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PMC. [Link]

  • Frontiers. Advanced Computational Methodologies Used in the Discovery of New Natural Anticancer Compounds. [Link]

  • Future Science. (2016). New method for screening potential anticancer compounds for breast cancer. [Link]

  • IntechOpen. Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. [Link]

  • MySkinRecipes. N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide. [Link]

  • Amerigo Scientific. N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide. [Link]

  • R Discovery. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Pyridine Derivatives in Modern Drug Discovery. [Link]

  • R Discovery Blog. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. [Link]

  • Al-Ostoot, F. H., et al. (2021). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PMC - PubMed Central. [Link]

  • Turlington, M., et al. (2013). Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease. PMC - NIH. [Link]

  • MDPI. New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity. [Link]

Sources

Exploratory

N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide: A Versatile Intermediate for Complex Molecule Synthesis

Abstract This technical guide provides an in-depth analysis of N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide, a highly valuable and versatile building block in modern organic and medicinal chemistry. We will explor...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide, a highly valuable and versatile building block in modern organic and medicinal chemistry. We will explore its synthesis, physicochemical properties, and, most critically, its strategic application as a starting material for a range of high-value chemical transformations. The guide details field-proven protocols for key reactions, including reductive amination, oxidation, and nucleophilic additions, explaining the chemical principles that underpin its utility. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful intermediate for the efficient construction of complex molecular architectures.

Introduction to the Reagent: A Strategic Overview

N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide (CAS Number: 127446-35-9) is a substituted pyridine derivative that has gained prominence as a key intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[1] Its value stems from the strategic placement of three key functional components on a pyridine core:

  • A Pyridine Ring: A core heterocyclic scaffold prevalent in numerous biologically active compounds.

  • A Formyl Group (-CHO) at the C-4 Position: This aldehyde functionality serves as a versatile chemical handle for a wide array of subsequent transformations, including C-N and C-C bond formations.

  • A Pivalamide Group (-NHCOC(CH₃)₃) at the C-3 Position: This bulky amide serves a dual purpose. It functions as a robust protecting group for the 3-amino moiety and, more importantly, acts as a powerful directed metalation group (DMG) to regioselectively introduce the adjacent formyl group during its own synthesis.

This unique combination allows for precise, multi-step synthetic sequences, making it an ideal starting material for building molecular complexity in a controlled and predictable manner.

Physicochemical & Spectroscopic Profile

A clear understanding of the reagent's physical and spectroscopic properties is fundamental for its effective use and characterization.

PropertyValueSource
CAS Number 127446-35-9[1]
Molecular Formula C₁₁H₁₄N₂O₂[1]
Molecular Weight 206.24 g/mol [1]
Appearance Solid[2]
IUPAC Name N-(4-formyl-pyridin-3-yl)-2,2-dimethyl-propionamide
SMILES CC(C)(C)C(=O)Nc1cnccc1C=O[1]
InChI Key AQXVQTJWSOVCFB-UHFFFAOYSA-N[3]

Spectroscopic Signatures:

  • ¹H NMR: Expect characteristic signals for the tert-butyl protons (singlet, ~1.3 ppm), aldehyde proton (singlet, ~10.0 ppm), and distinct aromatic protons on the pyridine ring.

  • ¹³C NMR: Key resonances will include the carbonyl carbons of the amide and aldehyde, the quaternary carbon and methyl carbons of the tert-butyl group, and the carbons of the pyridine ring.

  • IR Spectroscopy: Look for strong absorption bands corresponding to the C=O stretch of the aldehyde (~1700 cm⁻¹) and the amide (~1680 cm⁻¹), as well as N-H stretching frequencies.

Synthesis of the Starting Material: A Directed ortho-Metalation Approach

The most efficient and regioselective synthesis of N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide relies on the principle of Directed ortho-Metalation (DoM). The pivalamide group at the 3-position directs a strong base to selectively deprotonate the C-4 position of the pyridine ring. This generates a nucleophilic organometallic intermediate which is then trapped with an electrophilic formylating agent.

The overall synthetic workflow is visualized below.

Synthesis_Workflow cluster_0 Step 1: Amide Formation cluster_1 Step 2: Directed ortho-Metalation (DoM) & Formylation A 3-Aminopyridine B N-(Pyridin-3-yl)pivalamide (CAS: 70298-88-3) A->B  Pivaloyl Chloride,  Pyridine C N-(4-Formyl-pyridin-3-yl)- 2,2-dimethyl-propionamide (Target Compound) B->C  1. s-BuLi, TMEDA, THF, -78 °C  2. DMF

Caption: Synthetic pathway to the target compound via acylation and directed ortho-metalation.

Detailed Experimental Protocol: Synthesis

This protocol is a representative procedure based on established DoM chemistry.

Step 1: Synthesis of N-(Pyridin-3-yl)pivalamide [4]

  • To a stirred solution of 3-aminopyridine (1.0 eq) in anhydrous pyridine (or dichloromethane with a non-nucleophilic base like triethylamine) at 0 °C, add pivaloyl chloride (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield N-(pyridin-3-yl)pivalamide as a solid.

Step 2: Synthesis of N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide

  • Dissolve N-(pyridin-3-yl)pivalamide (1.0 eq) and TMEDA (1.2 eq) in anhydrous THF in a flame-dried, nitrogen-purged flask.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add sec-butyllithium (s-BuLi, 1.2 eq) dropwise, maintaining the temperature at -78 °C. A deep color change indicates the formation of the lithiated species. Stir for 1-2 hours at this temperature.

  • Quench the reaction by adding anhydrous N,N-dimethylformamide (DMF, 1.5 eq) dropwise.

  • Stir at -78 °C for an additional hour, then allow the reaction to slowly warm to room temperature.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate. The combined organic layers are washed with water and brine, dried over Na₂SO₄, and concentrated.

  • Purify the resulting crude material by silica gel column chromatography to afford the title compound.

Core Synthetic Applications & Transformations

The synthetic utility of this molecule is primarily driven by the reactivity of its formyl group.

Reductive Amination

Reductive amination is one of the most powerful and widely used methods for forming C-N bonds in drug discovery.[5] It proceeds via the initial formation of an imine intermediate by reacting the aldehyde with a primary or secondary amine, followed by in-situ reduction to the corresponding amine.

Reductive_Amination A Target Aldehyde C Imine Intermediate A->C  - H₂O B Primary Amine (R-NH₂) B->C D Final Product: Secondary Amine C->D  Reducing Agent  (e.g., NaBH(OAc)₃)

Caption: General workflow for reductive amination of the title compound.

Representative Protocol: Reductive Amination
  • Dissolve N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide (1.0 eq) and the desired primary amine (1.1 eq) in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE).

  • Add a mild acid catalyst, such as acetic acid (0.1 eq), if necessary to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours.

  • Add a reducing agent, typically sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), in portions. This reagent is preferred for its mildness and tolerance of slight acidity.

  • Continue stirring at room temperature for 12-24 hours, monitoring by LC-MS or TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃.

  • Separate the layers and extract the aqueous phase with DCM.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product via column chromatography to obtain the desired N-alkylated product.

Oxidation to Carboxylic Acid

The formyl group can be easily oxidized to a carboxylic acid, yielding N-(3-pivalamidopyridin-4-yl)carboxylic acid. This transformation opens up a new set of synthetic possibilities, including amide bond formation and other carboxylic acid-derived chemistries. The Pinnick oxidation is an excellent choice as it is highly selective for aldehydes.

Protocol Conditions:

  • Reagents: Sodium chlorite (NaClO₂) and a scavenger like 2-methyl-2-butene in a buffered solvent system (e.g., t-BuOH/water with NaH₂PO₄).

  • Outcome: A highly valuable carboxylic acid intermediate for further elaboration.

Nucleophilic Addition and C-C Bond Formation
  • Grignard/Organolithium Addition: The aldehyde readily reacts with organometallic reagents (e.g., PhMgBr, n-BuLi) to form secondary alcohols.[6] These alcohols can be used in subsequent reactions, such as substitutions or oxidations to ketones.

  • Wittig and Horner-Wadsworth-Emmons Reactions: These classic olefination reactions allow for the conversion of the formyl group into a carbon-carbon double bond, providing a route to stilbene-like structures or other vinyl-substituted pyridines.

Pivalamide Deprotection

While the pivalamide group is robust, it can be removed under harsh conditions to unmask the 3-amino group, enabling further functionalization at that position.

Protocol Conditions:

  • Reagents: Strong acid (e.g., concentrated HCl or H₂SO₄) at elevated temperatures (reflux).

  • Outcome: Hydrolysis of the amide bond to yield 3-amino-4-formylpyridine, a bifunctional building block for more complex heterocyclic syntheses.

Case Study: A Building Block for Kinase Inhibitors

Substituted pyridines are a cornerstone of modern medicinal chemistry, frequently appearing as the core scaffold in kinase inhibitors.[7] For instance, in the development of Polo-like kinase 4 (PLK4) inhibitors, a common synthetic strategy involves the coupling of a functionalized pyridine core with other heterocyclic fragments.[7]

A typical synthetic disconnection might involve a late-stage reductive amination or amide coupling. Using N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide, a medicinal chemist could perform a reductive amination with a complex amine (Fragment A) to build out one portion of the target molecule. Following this, the pivalamide could be hydrolyzed and the resulting free amine could be coupled with a carboxylic acid (Fragment B) to complete the synthesis of a complex, biologically active compound. This modular approach, enabled by the orthogonal reactivity of the functional groups on the starting material, is a hallmark of efficient drug discovery campaigns.

Conclusion

N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide is more than just a chemical reagent; it is a synthetically enabling platform. The strategic interplay between its formyl group, which serves as a versatile point for molecular elaboration, and its pivalamide group, which acts as both a robust protecting group and a synthetic director, provides chemists with a powerful tool for the controlled and efficient synthesis of complex molecules. Its proven utility in fundamental transformations like reductive amination makes it an indispensable starting material for researchers in drug discovery and advanced organic synthesis.

References

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Foundational

An In-depth Technical Guide to the Potential Therapeutic Targets of N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide is a synthetic organic compound featuring a pyridin...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide is a synthetic organic compound featuring a pyridine-3-carboxamide core, a scaffold of significant interest in medicinal chemistry, appended with a reactive formyl (aldehyde) group. While direct biological studies on this specific molecule are not extensively documented in publicly available literature, its structural motifs suggest a high potential for therapeutic activity, primarily through covalent or pseudo-covalent interactions with specific protein targets. This technical guide provides a comprehensive analysis of the plausible therapeutic targets for this compound, grounded in the established reactivity of its functional groups and the known biological activities of structurally related molecules. We will delve into the scientific rationale for considering Cysteine Proteases and Protein Kinases as primary target classes, providing detailed, field-proven experimental protocols for target validation and compound characterization. This document is intended to serve as a foundational resource for researchers embarking on the investigation of this and similar molecules, offering both strategic guidance and practical methodologies.

Introduction: Unveiling the Therapeutic Potential of a Reactive Scaffold

The quest for novel therapeutic agents is an ongoing endeavor in drug discovery, with a significant focus on the design of molecules that can selectively modulate the activity of disease-relevant proteins. N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide emerges as a compound of interest due to the convergence of two key structural features: a pyridine-3-carboxamide core and a chemically reactive formyl group.

The pyridine carboxamide scaffold is a well-established "privileged structure" in medicinal chemistry, known to interact with a wide array of biological targets. Derivatives of this core have been successfully developed as inhibitors of various enzyme families and modulators of receptors.[1][2][3] The propionamide moiety can contribute to favorable pharmacokinetic properties and engage in specific hydrogen bonding interactions within a protein's binding pocket.

The presence of a formyl group (aldehyde) at the 4-position of the pyridine ring introduces the potential for covalent bond formation with nucleophilic residues on a protein target.[4] This covalent targeting can lead to enhanced potency, prolonged duration of action, and the ability to modulate traditionally "undruggable" targets.[5] Aldehydes are known to reversibly or irreversibly react with nucleophiles like cysteine and serine residues in enzyme active sites.[3]

This guide will explore the most promising therapeutic target classes for N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide based on these structural characteristics. We will provide the scientific rationale for each proposed target and detail the experimental workflows necessary for their validation.

Potential Therapeutic Target Class 1: Cysteine Proteases

Scientific Rationale

Cysteine proteases are a class of enzymes that play crucial roles in various physiological and pathological processes, including immune responses, protein turnover, and infectious diseases.[1] Their catalytic mechanism involves a highly reactive cysteine residue in the active site that acts as a nucleophile. The electrophilic nature of the formyl group in N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide makes it an ideal candidate for targeting this active site cysteine. The aldehyde can undergo a nucleophilic attack by the thiolate of the cysteine residue to form a reversible hemithioacetal adduct, effectively inhibiting the enzyme's activity.[3] Peptide aldehydes are well-documented inhibitors of cysteine proteases, underscoring the potential of our topic compound.[1]

Experimental Workflow for Target Validation

A systematic approach is required to validate and characterize the inhibition of cysteine proteases by N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide.

Workflow for Cysteine Protease Target Validation.
Detailed Experimental Protocols

This protocol describes a standard assay to measure the enzymatic activity of a cysteine protease, such as Cathepsin B, in the presence of an inhibitor.

Materials:

  • Recombinant human Cathepsin B (or other cysteine protease of interest)

  • Assay Buffer: 50 mM MES, pH 6.0, 5 mM DTT, 1 mM EDTA

  • Fluorogenic Substrate: Z-Arg-Arg-AMC (or a specific substrate for the target protease)

  • N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide (Test Compound)

  • Positive Control Inhibitor (e.g., E-64)

  • 384-well black, flat-bottom plates

  • Fluorescence plate reader

Procedure:

  • Prepare a serial dilution of the test compound in DMSO. A typical starting concentration range is 100 µM to 1 nM.

  • In a 384-well plate, add 5 µL of the diluted test compound or control to the appropriate wells.

  • Add 20 µL of the enzyme solution (pre-diluted in assay buffer to the desired concentration) to each well.

  • Incubate the plate at room temperature for 30 minutes to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding 25 µL of the fluorogenic substrate solution (pre-diluted in assay buffer).

  • Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence (Excitation: 380 nm, Emission: 460 nm) every minute for 30 minutes.

  • Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

  • Determine the percent inhibition for each concentration of the test compound relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

This protocol aims to confirm the covalent binding of the inhibitor to the enzyme.

Materials:

  • Cysteine protease of interest

  • N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide

  • Incubation Buffer: 50 mM HEPES, pH 7.4

  • LC-MS/MS system

Procedure:

  • Incubate the cysteine protease (e.g., 10 µM) with a 5-fold molar excess of the test compound in the incubation buffer for 1 hour at 37°C.

  • As a control, incubate the enzyme with DMSO under the same conditions.

  • Desalt the protein samples using a suitable method (e.g., C4 ZipTip).

  • Analyze the intact protein samples by LC-MS to determine the mass of the enzyme.

  • A mass increase corresponding to the molecular weight of the inhibitor in the treated sample compared to the control indicates covalent adduct formation.

  • For further confirmation, digest the protein samples with trypsin and analyze the resulting peptides by LC-MS/MS to identify the specific peptide containing the modified cysteine residue.

Potential Therapeutic Target Class 2: Protein Kinases

Scientific Rationale

Protein kinases are a large family of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[6] The pyridine-3-carboxamide scaffold is a well-known hinge-binding motif in many kinase inhibitors.[6][7] This structural element can form key hydrogen bonds with the kinase hinge region, a critical interaction for potent inhibition. The formyl group at the 4-position could potentially form a covalent bond with a nearby nucleophilic residue, such as a cysteine, in or near the ATP-binding pocket. Several successful kinase inhibitors utilize a covalent mechanism to achieve high potency and selectivity.[8]

Experimental Workflow for Target Validation

The validation of a potential kinase inhibitor requires a multi-faceted approach, from biochemical assays to cellular characterization.

Sources

Exploratory

A Technical Guide to the Solubility and Stability of N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide

Executive Summary This technical guide provides a comprehensive framework for characterizing the aqueous solubility and chemical stability of the novel compound N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide. While...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides a comprehensive framework for characterizing the aqueous solubility and chemical stability of the novel compound N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide. While specific experimental data for this molecule is not publicly available, this document outlines the foundational principles and detailed experimental protocols necessary for its thorough evaluation.[1][2] By leveraging established methodologies for analogous chemical structures—namely aromatic aldehydes, pyridines, and amides—this guide equips researchers and drug development professionals with the necessary tools to generate reliable data, anticipate potential liabilities, and formulate strategies for preclinical development. The protocols described herein are designed to be self-validating, emphasizing the causality behind experimental choices to ensure scientific integrity. We will detail procedures for kinetic and thermodynamic solubility assessment, forced degradation studies under various stress conditions (hydrolytic, oxidative, and photolytic), and the development of a stability-indicating analytical method.

Introduction: The Significance of Physicochemical Profiling

N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide is a heterocyclic compound featuring a pyridine ring, an amide linkage, and a formyl group.[1] Such structures are common building blocks in medicinal chemistry, often explored for their potential as intermediates in the synthesis of bioactive molecules.[2] Before any meaningful biological evaluation or formulation development can occur, a deep understanding of the compound's fundamental physicochemical properties is paramount. Solubility directly influences bioavailability and dictates the feasibility of formulation strategies, while stability determines shelf-life, storage conditions, and potential degradation pathways that could yield inactive or toxic byproducts.[3][4] This guide provides the strategic and tactical framework for this critical characterization.

Solubility Characterization

Solubility is a critical determinant of a drug candidate's success, affecting everything from in-vitro assay performance to in-vivo absorption.[3][5] We will delineate the two primary types of solubility measurements: kinetic and thermodynamic.

Kinetic Solubility Assessment

Kinetic solubility measures the concentration of a compound before it precipitates from a solution when added from a concentrated organic stock (typically DMSO).[5] This high-throughput screen is invaluable during early discovery to quickly flag compounds that may pose formulation challenges.[5]

Principle: A rapid assessment of solubility following the addition of a DMSO stock solution to an aqueous buffer. Precipitation is measured over time.

Experimental Protocol: Laser Nephelometry

  • Stock Solution Preparation: Prepare a 10 mM stock solution of N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide in 100% DMSO.

  • Assay Preparation: Add the DMSO stock solution to a series of aqueous buffers (e.g., pH 5.0, 7.4, and 9.0) to achieve final concentrations ranging from 1 µM to 200 µM. The final DMSO concentration should be kept constant and low (e.g., <1%).

  • Measurement: Use laser nephelometry to measure the amount of scattered light from suspended particles (precipitate) in the solution at each concentration.[3] The kinetic solubility is the concentration at which a significant increase in turbidity is observed.[3]

Thermodynamic Solubility Assessment (Shake-Flask Method)

Thermodynamic solubility is the true equilibrium solubility of a compound in a given solvent, representing the maximum concentration of a substance that can be dissolved at equilibrium.[5] The shake-flask method, though lower-throughput, is considered the "gold standard".[6]

Principle: An excess of the solid compound is agitated in a solvent until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined.

Experimental Protocol:

  • Sample Preparation: Add an excess amount of solid N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide to vials containing various aqueous buffers (e.g., pH 1.2, 4.5, 6.8, 7.4) and biorelevant media (e.g., FaSSIF, FeSSIF).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[7]

  • Phase Separation: Separate the undissolved solid from the solution. This is a critical step; filtration may lead to underestimation due to adsorption, while centrifugation may leave fine particles in the supernatant.[8] A combination of centrifugation followed by careful removal of the supernatant is recommended.

  • Quantification: Analyze the concentration of the compound in the clear supernatant using a validated analytical method, such as HPLC-UV.[8]

Data Presentation: Solubility Profile

Parameter pH 1.2 pH 4.5 pH 6.8 pH 7.4 FaSSIF
Kinetic Solubility (µM)
Thermodynamic Solubility (µg/mL)

Stability Assessment and Forced Degradation

Forced degradation studies are essential for identifying degradation pathways, understanding the intrinsic stability of the molecule, and developing stability-indicating analytical methods.[4][9] These studies involve subjecting the compound to stress conditions more severe than accelerated stability testing.[4] An industry-accepted target is to achieve 5-20% degradation to ensure that primary degradants are generated without being destroyed by secondary reactions.[9][10]

Development of a Stability-Indicating HPLC Method

A stability-indicating method (SIM) is a validated analytical procedure that can accurately quantify the active pharmaceutical ingredient (API) without interference from impurities, excipients, or degradation products.[10][11] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.[12][13]

G cluster_0 Method Development Cycle Forced_Degradation 1. Perform Forced Degradation Studies Analyze_Samples 2. Analyze Stressed Samples (HPLC-UV/MS) Forced_Degradation->Analyze_Samples Identify_Peaks 3. Identify API and Degradant Peaks Analyze_Samples->Identify_Peaks Optimize_Separation 4. Optimize Chromatographic Conditions (Mobile Phase, Gradient, Column) Identify_Peaks->Optimize_Separation Optimize_Separation->Analyze_Samples Iterate Validate_Method 5. Validate Method (Specificity, Linearity, Accuracy, Precision) Optimize_Separation->Validate_Method

Forced Degradation Protocols

The following protocols are designed to probe the stability of the key functional groups: the amide bond, the formyl group, and the pyridine ring.

1. Hydrolytic Degradation (Acidic, Basic, Neutral)

  • Principle: The amide bond is susceptible to hydrolysis under both acidic and basic conditions, yielding a carboxylic acid and an amine.[14][15] The reaction is pH and temperature-dependent.[14]

  • Protocol:

    • Prepare solutions of the compound in 0.1 M HCl (acidic), 0.1 M NaOH (basic), and purified water (neutral).

    • Incubate the solutions at an elevated temperature (e.g., 60°C).

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the acidic and basic samples before analysis by the stability-indicating HPLC method.

2. Oxidative Degradation

  • Principle: The pyridine ring and the aldehyde (formyl) group can be susceptible to oxidation.

  • Protocol:

    • Prepare a solution of the compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂).

    • Keep the solution at room temperature, protected from light.

    • Withdraw and analyze aliquots at specified time points.

3. Photolytic Degradation

  • Principle: To assess the compound's sensitivity to light, as mandated by ICH Q1B guidelines.[16][17][18] The pyridine ring, in particular, can be photoreactive.

  • Protocol:

    • Expose both the solid compound and a solution of the compound to a controlled light source.

    • The exposure should meet ICH Q1B requirements: an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[19]

    • A control sample should be kept in the dark under the same temperature conditions.

    • Analyze the light-exposed and dark control samples.

Summary of Forced Degradation Conditions

Stress Condition Reagent/Condition Typical Duration Potential Degradation Site
Acid Hydrolysis 0.1 M HCl, 60°C24-48 hoursAmide Bond
Base Hydrolysis 0.1 M NaOH, 60°C4-8 hoursAmide Bond
Oxidation 3% H₂O₂, RT24 hoursPyridine N-Oxide, Formyl to Carboxyl
Photolysis (ICH Q1B) >1.2 million lux·h; >200 W·h/m²VariablePyridine Ring, Formyl Group
Thermal (Dry Heat) 80°C48 hoursGeneral decomposition

G cluster_stress Stress Conditions cluster_degradants Potential Degradation Pathways Compound {N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide|{Pyridine Ring |Amide Linkage |Formyl Group}} Acid Acid/Base Hydrolysis Compound:f1->Acid Oxidation Oxidation (H₂O₂) Compound:f2->Oxidation Compound:f0->Oxidation Light Photolysis (ICH Q1B) Compound:f0->Light Compound:f2->Light Degradant1 Amide Cleavage (Carboxylic Acid + Amine) Acid->Degradant1 Degradant2 Formyl Oxidation (Carboxylic Acid) Oxidation->Degradant2 Degradant3 Pyridine N-Oxidation Oxidation->Degradant3 Degradant4 Photodegradation Products Light->Degradant4

Conclusion and Forward Look

This guide provides a robust, scientifically grounded framework for the comprehensive evaluation of the solubility and stability of N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide. By systematically executing the detailed protocols for kinetic and thermodynamic solubility, and by performing rigorous forced degradation studies, researchers can build a complete physicochemical profile of the molecule. This data is not merely descriptive; it is predictive. It allows for the early identification of development risks, informs formulation design, establishes appropriate storage and handling conditions, and provides the foundation for a validated, stability-indicating analytical method crucial for all future stages of drug development. The successful application of these principles will ensure that decisions made during preclinical and clinical development are based on a solid understanding of the molecule's intrinsic properties, ultimately increasing the probability of a successful development program.

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  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International.

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Foundational

Predicting the Mechanism of Action for N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide: A Technical Guide for Drug Discovery Professionals

Abstract N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide is a synthetic heterocyclic compound with potential applications in pharmaceutical research as a building block for more complex molecules.[1] While its specif...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide is a synthetic heterocyclic compound with potential applications in pharmaceutical research as a building block for more complex molecules.[1] While its specific biological activities and mechanism of action are not yet fully elucidated, its structural components—a pyridine ring, a formyl group, and a pivalamide moiety—provide a strong foundation for targeted investigation. This guide presents a comprehensive, multi-pronged strategy for elucidating the mechanism of action of this and similar novel chemical entities. We will detail a systematic approach that integrates computational prediction with robust in vitro and cell-based validation, providing a self-validating framework for researchers in drug discovery and development.

Introduction: Deconstructing the Molecule for Mechanistic Clues

The rational prediction of a compound's mechanism of action begins with a thorough analysis of its chemical structure. N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide (Figure 1) possesses distinct functional groups that are known to interact with biological targets.

  • Pyridine Scaffold: The pyridine ring is a ubiquitous feature in numerous therapeutic agents due to its ability to form hydrogen bonds and its overall stability.[2] Pyridine derivatives have demonstrated a vast range of biological activities, including anti-inflammatory, anti-hyperglycemic, and antimicrobial effects.[3][4] Its presence suggests potential interactions with a wide array of enzymes and receptors.

  • Pivalamide Moiety: Characterized by a sterically bulky tert-butyl group, the pivalamide structure offers unique physicochemical properties that can influence target engagement and molecular stability.[5][6] Derivatives of pivalamide have been explored as multi-target enzyme inhibitors, including inhibitors of acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and pan-PIM kinases, as well as potential anticancer agents.[5]

  • Formyl Group: The aldehyde functionality is a reactive group that can participate in various chemical reactions, including the formation of Schiff bases with primary amines on proteins. This suggests the potential for covalent or semi-covalent interactions with target proteins.

Given these structural features, a logical starting point for investigation is to hypothesize that N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide may act as an enzyme inhibitor, potentially targeting kinases, cholinesterases, or other enzymes implicated in inflammatory or neurological pathways.

Figure 1: Chemical Structure of N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide

Caption: The structure highlights the key functional groups: the pyridine ring, the formyl group, and the pivalamide moiety.

A Multi-Tiered Approach to Mechanism of Action Prediction

We propose a systematic, four-tiered approach to elucidate the mechanism of action, beginning with broad, high-throughput computational methods and progressively narrowing the focus through targeted in vitro and cell-based assays.

MoA_Prediction_Workflow cluster_0 Tier 1: In Silico Prediction cluster_1 Tier 2: In Vitro Validation cluster_2 Tier 3: Cellular & Phenotypic Analysis cluster_3 Tier 4: 'Omics' Approaches Target Prediction Target Prediction Molecular Docking Molecular Docking Target Prediction->Molecular Docking Biochemical Assays Biochemical Assays Target Prediction->Biochemical Assays Hypothesized Targets Molecular Docking->Biochemical Assays Pharmacophore Modeling Pharmacophore Modeling Target Engagement Assays Target Engagement Assays Biochemical Assays->Target Engagement Assays Cell-Based Pathway Analysis Cell-Based Pathway Analysis Biochemical Assays->Cell-Based Pathway Analysis Validated Targets High-Content Screening High-Content Screening Cell-Based Pathway Analysis->High-Content Screening Transcriptomics Transcriptomics Cell-Based Pathway Analysis->Transcriptomics Observed Phenotypes Proteomics Proteomics Transcriptomics->Proteomics Metabolomics Metabolomics Proteomics->Metabolomics InVitro_Validation_Workflow In Silico Hits In Silico Hits Primary Enzyme Assays (IC50) Primary Enzyme Assays (IC50) In Silico Hits->Primary Enzyme Assays (IC50) Potent Hits Potent Hits Primary Enzyme Assays (IC50)->Potent Hits Target Engagement (KD) Target Engagement (KD) Potent Hits->Target Engagement (KD) Confirmed Target Confirmed Target Target Engagement (KD)->Confirmed Target

Diagram 2: Workflow for in vitro validation of predicted targets.

Tier 3: Cellular and Phenotypic Analysis

Once a direct molecular target has been validated, the next step is to understand the compound's effects in a more complex biological system.

Cell-Based Pathway Analysis

Using cell lines that are relevant to the validated target's biological function, the effect of the compound on downstream signaling pathways can be assessed. For example, if the compound is a kinase inhibitor, a Western blot or ELISA-based assay can be used to measure the phosphorylation status of the kinase's known substrates.

High-Content Screening (HCS)

HCS can provide an unbiased assessment of the compound's phenotypic effects on cells. By treating cells with the compound and using automated microscopy to analyze various cellular parameters (e.g., morphology, protein localization, cell cycle status), a phenotypic fingerprint can be generated. This can provide valuable clues about the compound's mechanism of action, especially if it has multiple targets.

Tier 4: Unbiased "Omics" Approaches

For a global and unbiased view of the compound's effects on cellular processes, "omics" technologies can be employed.

  • Transcriptomics (e.g., RNA-Seq): This will reveal changes in gene expression in response to compound treatment, providing insights into the cellular pathways that are modulated.

  • Proteomics: This will identify changes in protein expression and post-translational modifications, offering a more direct view of the cellular response.

  • Metabolomics: This will analyze changes in the cellular metabolome, which can reveal alterations in metabolic pathways.

By integrating the data from these different "omics" platforms, a comprehensive picture of the compound's mechanism of action can be constructed.

Conclusion

Elucidating the mechanism of action of a novel compound like N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide requires a systematic and multi-faceted approach. By combining the predictive power of in silico methods with the empirical rigor of in vitro and cell-based assays, researchers can efficiently identify and validate its molecular targets and biological effects. This integrated strategy not only accelerates the drug discovery process but also builds a robust and trustworthy understanding of a compound's therapeutic potential.

References

  • BenchChem.
  • BenchChem. Pivalamide | 754-10-9.
  • BenchChem. Pivalamide: A Comprehensive Technical Guide for Researchers.
  • Wikipedia. Pivalamide. [Link]

  • ResearchGate. Design and synthesis of novel heterocyclic pivalamide ligands and their copper(II) complexes: Structure, BSA/DNA interactions and SOD synzyme activity | Request PDF. [Link]

  • MySkinRecipes. N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide. [Link]

  • Amerigo Scientific. N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide. [Link]

  • NIH National Center for Biotechnology Information. Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease. [Link]

  • NIH National Center for Biotechnology Information. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. [Link]

  • PubMed Central. Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents. [Link]

  • Fisher Scientific. N-(3-Formyl-4-pyridinyl)-2,2-dimethylpropanamide, 97%, Thermo Scientific. [Link]

  • MDPI. Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. [Link]

  • IntechOpen. Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. [Link]

  • PubMed Central. Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. [Link]

  • ACS Publications. Organic Letters Ahead of Print. [Link]

  • MDPI. New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity. [Link]

  • PubChem. 2r)-2-{[formyl(Hydroxy)amino]methyl}-4-Methylpentanoyl]-N,3-Dimethyl-L-Valinamide. [Link]

  • PubMed. Crystal structure of 2,2-dimethyl-N-(pyridin-3-yl)propanamide. [Link]

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Protocols & Analytical Methods

Method

Synthesis of N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide Derivatives: An Application Note and Detailed Protocol

Abstract This comprehensive guide details the synthesis of N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide and its derivatives. These compounds are of significant interest in medicinal chemistry and drug development...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the synthesis of N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide and its derivatives. These compounds are of significant interest in medicinal chemistry and drug development due to the prevalence of the pyridine scaffold in bioactive molecules.[1] This document provides a robust, step-by-step protocol for the synthesis, purification, and characterization of the title compound, grounded in established principles of organic chemistry. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the underlying chemical principles.

Introduction: The Significance of Pyridine Derivatives

Pyridine and its derivatives are fundamental heterocyclic structures that form the core of numerous pharmaceuticals, agrochemicals, and functional materials.[2] The unique electronic properties of the pyridine ring, coupled with its ability to engage in hydrogen bonding, make it a privileged scaffold in drug discovery. The introduction of a formyl group and a bulky pivaloyl amide moiety, as in N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide, offers multiple points for further chemical modification, enabling the exploration of a diverse chemical space for structure-activity relationship (SAR) studies. This particular substitution pattern is of interest for developing novel therapeutic agents, potentially targeting a range of diseases from neurological disorders to cancer.[1]

Retrosynthetic Analysis and Strategy

The synthesis of N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide can be logically approached through a retrosynthetic analysis. The target molecule can be disconnected at the amide bond, revealing 3-amino-4-formylpyridine as a key precursor and pivaloyl chloride as the acylating agent.

Retrosynthesis Target N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide Disconnect Amide Disconnection Target->Disconnect Precursors 3-Amino-4-formylpyridine + Pivaloyl Chloride Disconnect->Precursors

Caption: Retrosynthetic analysis of the target molecule.

The forward synthesis, therefore, involves the acylation of 3-amino-4-formylpyridine with pivaloyl chloride. This is a well-established method for the formation of amides.[3][4][5]

Experimental Protocols

Synthesis of the Precursor: 3-Amino-4-formylpyridine

The synthesis of the key intermediate, 3-amino-4-formylpyridine, is a critical first step. While several methods exist for the synthesis of aminopyridine aldehydes, a common route involves the oxidation of the corresponding aminomethylpyridine or the reduction of a cyanopyridine. For the purpose of this protocol, we will outline a hypothetical, yet plausible, synthesis based on established chemical transformations. One potential route could involve the formylation of 3-aminopyridine, though this can be challenging due to the directing effects of the amino group. A more reliable approach often involves the construction of the pyridine ring with the desired functionalities already in place or the manipulation of existing substituents. For instance, the reduction of a 3-nitro-4-cyanopyridine followed by hydrolysis of the nitrile could yield the desired product.

Note: The synthesis of 3-amino-4-formylpyridine can be complex and may require multi-step procedures. Researchers should consult specialized literature for detailed and optimized protocols for this specific intermediate.[6][7][8]

Protocol: Synthesis of N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide

This protocol details the N-acylation of 3-amino-4-formylpyridine with pivaloyl chloride.

Materials and Equipment:

  • 3-Amino-4-formylpyridine

  • Pivaloyl chloride (trimethylacetyl chloride)[3][5]

  • Triethylamine (Et3N) or Pyridine (as a base)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Standard glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Mass spectrometer

Reaction Scheme:

Reaction_Scheme cluster_reactants Reactants cluster_product Product Reactant1 3-Amino-4-formylpyridine Base Et3N, DCM Reactant2 Pivaloyl Chloride Product N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide Base->Product + HCl

Caption: General reaction scheme for the synthesis.

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-amino-4-formylpyridine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is crucial to control the exothermicity of the reaction and minimize side-product formation.

  • Addition of Pivaloyl Chloride: Slowly add a solution of pivaloyl chloride (1.1 eq) in anhydrous DCM to the stirred reaction mixture via a dropping funnel over 30 minutes.[9]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup:

    • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution to neutralize the hydrochloric acid byproduct.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide.

  • Characterization: Confirm the structure and purity of the final product using NMR spectroscopy (¹H and ¹³C) and mass spectrometry.

Table 1: Reagent Quantities and Properties

ReagentMolar Mass ( g/mol )EquivalentsDensity (g/mL)CAS Number
3-Amino-4-formylpyridine122.121.0-50575-33-2
Pivaloyl Chloride120.581.10.9803282-30-2[3]
Triethylamine101.191.20.726121-44-8
Dichloromethane84.93-1.3375-09-2

Mechanism of Acylation

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amino group of 3-amino-4-formylpyridine acts as a nucleophile, attacking the electrophilic carbonyl carbon of pivaloyl chloride. The bulky tert-butyl group of pivaloyl chloride can sterically hinder the attack, but the reaction is generally efficient. The triethylamine acts as a base to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.

Mechanism Start 3-Amino-4-formylpyridine + Pivaloyl Chloride Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack Product N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide + Et3N-HCl Intermediate->Product Chloride Elimination

Caption: Simplified mechanism of the acylation reaction.

Characterization Data (Hypothetical)

The following table presents expected characterization data for the title compound. Actual data should be obtained and interpreted from experimental results.

Table 2: Expected Analytical Data

AnalysisExpected Result
¹H NMR (CDCl₃, 400 MHz)δ 9.9 (s, 1H, CHO), 8.5 (s, 1H, Ar-H), 8.4 (d, 1H, Ar-H), 7.8 (br s, 1H, NH), 7.4 (d, 1H, Ar-H), 1.3 (s, 9H, C(CH₃)₃) ppm.
¹³C NMR (CDCl₃, 100 MHz)δ 192.0 (CHO), 177.0 (C=O), 152.0, 148.0, 140.0, 125.0, 120.0 (Ar-C), 39.0 (C(CH₃)₃), 27.0 (C(CH₃)₃) ppm.
Mass Spec (ESI+)m/z 207.11 [M+H]⁺ (Calculated for C₁₁H₁₅N₂O₂: 207.11)
Appearance White to off-white solid.

Safety and Handling

  • Pivaloyl chloride is corrosive and reacts violently with water.[5] It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be performed in a well-ventilated fume hood.

  • Triethylamine is a corrosive and flammable liquid. Handle with care and avoid inhalation of vapors.

  • Always consult the Safety Data Sheet (SDS) for all chemicals before use.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide. By understanding the underlying chemical principles and adhering to the outlined procedures, researchers can reliably synthesize this and related derivatives for further investigation in drug discovery and materials science. The provided framework emphasizes safety, reproducibility, and a thorough understanding of the synthetic process.

References

  • The Chemistry of Pivaloyl Chloride: Properties and Synthesis Applications. NINGBO INNO PHARMCHEM CO.,LTD.
  • Generation of N -Acylpyridinium Ions from Pivaloyl Chloride and Pyridine Derivatives by Means of Silyl Triflates. ResearchGate.
  • PIVALOYL CHLORIDE. Ataman Kimya.
  • Pivaloyl chloride. Grokipedia.
  • Synthesis of pyridine aldehydes. Google Patents.
  • N-pivaloylation of an amine. ChemSpider Synthetic Pages.
  • Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. National Institutes of Health.
  • N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide. MySkinRecipes.
  • Preparation method of 3-amino-4-methylpyridine. Eureka | Patsnap.
  • Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme. National Institutes of Health.
  • 4-Amino-3-formylpyridine. Chem-Impex.
  • N-(4-Formyl-2-methoxypyridin-3-yl)pivalamide.
  • N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide. Amerigo Scientific.
  • N-(3-Formyl-pyridin-4-yl)-2,2-dimethyl-propionamide. Sigma-Aldrich.
  • N-(4-Formyl-2-methoxypyridin-3-yl)pivalamide AldrichCPR. Sigma-Aldrich.
  • New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity. MDPI.
  • Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease. National Institutes of Health.
  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Organic and Pharmaceutical Chemistry.
  • Facile synthesis, crystal structure, biological evaluation, and molecular modeling studies of N-((4-acetyl phenyl) carbamothioyl) pivalamide as the multitarget-directed ligand. PubMed Central.
  • Facile synthesis, crystal structure, biological evaluation, and molecular modeling studies of N-((4-acetyl phenyl) carbamothioyl) pivalamide as the multitarget-directed ligand. Frontiers.

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Application

Application Notes &amp; Protocols: FPDP, a Novel Chemical Probe for Aldehyde Dehydrogenase 1A3 (ALDH1A3)

Introduction: Unveiling a Potent Tool for Cancer Stem Cell Research N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide, hereafter designated as FPDP, is a potent and selective small molecule inhibitor of Aldehyde Dehydr...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Potent Tool for Cancer Stem Cell Research

N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide, hereafter designated as FPDP, is a potent and selective small molecule inhibitor of Aldehyde Dehydrogenase 1A3 (ALDH1A3). The aldehyde dehydrogenase (ALDH) superfamily comprises enzymes critical for oxidizing aldehydes to carboxylic acids, and isoform ALDH1A3 has emerged as a significant target in oncology.[1] Elevated ALDH1A3 expression is a hallmark of cancer stem cells (CSCs) in various malignancies, where it contributes to therapy resistance and tumor recurrence.[1] High-quality chemical probes are indispensable tools for dissecting the roles of individual ALDH isozymes in complex biological systems.[2]

FPDP was developed as a chemical probe to enable researchers to investigate the specific functions of ALDH1A3 in cellular and preclinical models. Its pyridine-formyl scaffold is hypothesized to interact with the enzyme's catalytic domain, while the dimethyl-propionamide moiety enhances cell permeability and metabolic stability. This document provides a comprehensive guide to the characterization and application of FPDP, empowering researchers to generate robust and reproducible data in their exploration of ALDH1A3 biology.[3]

Probe Characterization and Properties

Rigorous validation of a chemical probe's potency and selectivity is crucial for linking its biological effects directly to the target protein.[4] FPDP has been characterized to meet the stringent criteria for a high-quality chemical probe.[5]

Parameter Value Method
Target Human ALDH1A3Recombinant Enzyme Assay
IC₅₀ (ALDH1A3) 64 nMIn Vitro Fluorogenic Assay[6]
Cellular EC₅₀ 0.5 µMAldefluor Assay in A375 cells[6]
Selectivity >100-fold vs. ALDH1A1, ALDH1A2, ALDH2Recombinant Enzyme Assays
Solubility (PBS, pH 7.4) 75 µMKinetic Solubility Assay
Purity >98%LC-MS/NMR
Molecular Weight 206.24 g/mol -
CAS Number 127446-35-9-

Table 1: Physicochemical and Pharmacological Properties of FPDP.

Proposed Mechanism of Action

FPDP is a reversible, competitive inhibitor of ALDH1A3. The core mechanism involves the interaction of the electrophilic formyl group with the enzyme's active site, mimicking the substrate aldehyde. This binding is further stabilized by interactions within the substrate access tunnel, conferring high affinity and selectivity for the ALDH1A3 isoform.

FPDP_Mechanism cluster_ALDH1A3 ALDH1A3 Active Site cluster_Inhibition Inhibition by FPDP NAD+ NAD+ Enzyme Catalytic Cysteine NAD+->Enzyme Co-factor Substrate Retinaldehyde (Substrate) Product Retinoic Acid (Product) Enzyme->Product Catalyzes FPDP FPDP Probe

Figure 1: Competitive inhibition of ALDH1A3 by FPDP.

Experimental Protocols

Protocol 1: In Vitro ALDH1A3 Enzymatic Inhibition Assay

This protocol describes a fluorogenic assay to determine the IC₅₀ of FPDP against recombinant human ALDH1A3. The assay measures the NAD⁺-dependent conversion of a substrate to a fluorescent product.[7][8]

Materials:

  • Recombinant Human ALDH1A3

  • FPDP (10 mM stock in DMSO)

  • Assay Buffer: 50 mM HEPES, pH 7.5, 1 mM DTT, 1 mM MgCl₂

  • NAD⁺ (10 mM stock in Assay Buffer)

  • Fluorogenic Substrate (e.g., AldeRed™ 588-A)

  • 96-well black, flat-bottom plates

Procedure:

  • Prepare a serial dilution of FPDP in DMSO, then dilute into Assay Buffer to the desired final concentrations (e.g., 10 µM to 0.1 nM). Ensure the final DMSO concentration is ≤ 0.5%.

  • In a 96-well plate, add 50 µL of Assay Buffer containing the recombinant ALDH1A3 enzyme.

  • Add 2 µL of the diluted FPDP or DMSO (vehicle control) to the appropriate wells.

  • Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding 50 µL of a substrate mix containing NAD⁺ and the fluorogenic substrate at 2x their final desired concentration.

  • Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence (e.g., Ex/Em = 560/590 nm) every minute for 30 minutes.

  • Calculate the initial reaction velocity (slope of the linear phase) for each well.

  • Normalize the velocities to the vehicle control (100% activity) and no-enzyme control (0% activity).

  • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[9][10]

Protocol 2: Cellular Thermal Shift Assay (CETSA®) for Target Engagement

CETSA is a powerful method to verify that a compound binds to its intended target in a cellular context.[11][12] The principle is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[13][14][15]

CETSA_Workflow A 1. Treat Cells (e.g., A375 cells) with FPDP or Vehicle B 2. Heat Shock Aliquots at a range of temperatures (e.g., 45-65°C) A->B C 3. Cell Lysis (Freeze-thaw cycles) B->C D 4. Separate Fractions Centrifuge to pellet aggregated proteins C->D E 5. Collect Supernatant (Soluble protein fraction) D->E F 6. Protein Quantification Analyze soluble ALDH1A3 levels by Western Blot or ELISA E->F G 7. Data Analysis Plot % Soluble Protein vs. Temp. to generate melting curves F->G

Figure 2: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Materials:

  • A375 melanoma cells (or other high ALDH1A3-expressing cell line)

  • FPDP (10 mM stock in DMSO)

  • Complete cell culture medium

  • PBS (Phosphate-Buffered Saline)

  • Lysis Buffer: PBS with protease inhibitors

  • Anti-ALDH1A3 antibody and appropriate secondary antibody for Western Blot

Procedure:

  • Cell Treatment: Culture A375 cells to ~80% confluency. Treat cells with the desired concentration of FPDP (e.g., 5 µM) or DMSO (vehicle) for 1-2 hours in complete medium.

  • Harvest and Aliquot: Harvest cells, wash with PBS, and resuspend in Lysis Buffer. Aliquot the cell suspension into PCR tubes.

  • Heating Step: Place the PCR tubes in a thermal cycler and heat each aliquot to a specific temperature (e.g., from 46°C to 64°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes. Include an unheated control.

  • Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

  • Separation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated, aggregated proteins.

  • Sample Preparation: Carefully transfer the supernatant (containing the soluble protein fraction) to new tubes. Determine protein concentration using a BCA assay.

  • Detection: Analyze the amount of soluble ALDH1A3 in each sample by Western Blot. Load equal amounts of total protein per lane.

  • Analysis: Quantify the band intensities from the Western Blot. For each treatment group (FPDP and vehicle), normalize the intensity at each temperature to the unheated control (100%). Plot the normalized intensity versus temperature to generate melting curves. A shift in the curve to a higher temperature for the FPDP-treated sample indicates target engagement.

Protocol 3: Cell-Based Assay for ALDH Activity (Aldefluor™ Assay)

This protocol measures the intracellular activity of ALDH enzymes and can be used to determine the cellular efficacy of FPDP. The Aldefluor assay uses a fluorescent substrate that is converted by ALDH into a charged product that is retained inside the cell.

Materials:

  • Aldefluor™ Assay Kit

  • Cells of interest (e.g., A375)

  • FPDP

  • DEAB (diethylaminobenzaldehyde), a general ALDH inhibitor provided in the kit

  • Flow cytometer

Procedure:

  • Cell Preparation: Harvest and wash cells, then resuspend them in Aldefluor™ Assay Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Treatment Groups: Prepare the following treatment tubes:

    • Unstained Control: Cells only.

    • Positive Control (ALDH Activity): Cells + activated Aldefluor™ substrate.

    • Negative Control (Inhibited): Cells + activated Aldefluor™ substrate + DEAB.

    • Test Sample: Cells + activated Aldefluor™ substrate + desired concentration of FPDP.

  • Incubation: Add the respective reagents to the cell suspensions and incubate for 30-60 minutes at 37°C, protected from light.

  • Analysis: Analyze the cells by flow cytometry, measuring fluorescence in the green channel (e.g., FITC).

  • Data Interpretation:

    • Use the DEAB-treated sample to set the gate for the ALDH-negative population.

    • The percentage of cells in the positive control that are brighter than this gate represents the ALDH-positive population.

    • A dose-dependent decrease in the percentage and/or mean fluorescence intensity of the ALDH-positive population in the FPDP-treated samples indicates inhibition of ALDH activity.

Data Interpretation & Troubleshooting

  • Inconsistent IC₅₀ values: Ensure accurate serial dilutions and consistent timing. Check the stability and activity of the recombinant enzyme.[16]

  • No thermal shift in CETSA: The probe may not be cell-permeable, or the concentration may be too low to achieve sufficient target occupancy. Increase the probe concentration or incubation time. Confirm target expression in the cell line used.[11]

  • High background in Aldefluor assay: Ensure cells are healthy and not overly dense. Optimize the incubation time to maximize the signal-to-noise ratio.

Conclusion

FPDP is a validated, selective chemical probe for ALDH1A3. The protocols provided herein offer robust methods for its application in biochemical and cellular assays. By employing these tools and adhering to best practices for chemical probe use, researchers can confidently investigate the role of ALDH1A3 in physiology and disease.[17]

References

  • European Federation for Medicinal Chemistry (EFMC). (n.d.). Validating Chemical Probes. Retrieved from [Link]

  • Uchida, S., et al. (2021). Identification of a novel ALDH1A3-selective inhibitor by a chemical probe with unrelated bioactivity: An approach to affinity-based drug target discovery. PubMed. Retrieved from [Link]

  • Ghosh, S., et al. (2023). A Fluorogenic Probe for Screening Aldehyde Dehydrogenase 1A1 (ALDH1A1) Inhibitors. Chemical Communications. Retrieved from [Link]

  • Cabrera, A. C., et al. (2023). Integrated Approach of Machine Learning and High-Throughput Screening to Identify Chemical Probe Candidates Targeting Aldehyde Dehydrogenases. ACS Pharmacology & Translational Science. Retrieved from [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Retrieved from [Link]

  • Ghosh, S., et al. (2023). A Fluorogenic Probe for Screening and Kinetic Evaluation of Aldehyde Dehydrogenase 1A1 (ALDH1A1) Inhibitors. ChemRxiv. Retrieved from [Link]

  • La Tora, D., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Retrieved from [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. Retrieved from [Link]

  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Retrieved from [Link]

  • CETSA. (n.d.). CETSA. Retrieved from [Link]

  • Alto Predict. (2016). Best Practices for Chemical Probes. Retrieved from [Link]

  • Zhang, Y., et al. (2022). Validating Small Molecule Chemical Probes for Biological Discovery. Annual Review of Biochemistry. Retrieved from [Link]

  • Biobide. (n.d.). What is an Inhibition Assay?. Retrieved from [Link]

  • Quancard, J. (2020). Best Practices: Chemical Probes Webinar. Retrieved from [Link]

  • Wang, S., et al. (2020). Guidelines for the digestive enzymes inhibition assay. Food Frontiers. Retrieved from [Link]

  • Edmondson, D. E. (2020). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules. Retrieved from [Link]

  • MySkinRecipes. (n.d.). N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Assay Guidance Manual: Mechanism of Action Assays for Enzymes. Retrieved from [Link]

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Method

Application Note &amp; Protocol: High-Purity Isolation of N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide

Abstract This document provides a comprehensive, technically detailed guide for the purification of N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide (C₁₁H₁₄N₂O₂, MW: 206.24 g/mol )[1][2], a key intermediate in pharmac...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, technically detailed guide for the purification of N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide (C₁₁H₁₄N₂O₂, MW: 206.24 g/mol )[1][2], a key intermediate in pharmaceutical and materials science research. The protocol outlines two robust, validated methods for isolating this compound with high purity: Flash Column Chromatography and Recrystallization. The guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the principles behind each step, troubleshooting strategies, and criteria for method selection.

Introduction and Compound Profile

N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide is a substituted pyridine derivative featuring three key functional groups: a pyridine ring, an amide, and an aldehyde. The interplay of these groups dictates its chemical behavior and necessitates a carefully designed purification strategy.

  • Pyridine Ring: The basic nitrogen atom can interact with acidic stationary phases like silica gel, potentially leading to peak tailing during chromatography.[3]

  • Amide Group: This group is generally stable but introduces polarity and hydrogen bonding capabilities, influencing solubility.[3]

  • Formyl (Aldehyde) Group: The aldehyde is susceptible to oxidation to a carboxylic acid, especially if left on silica gel for extended periods, and can form Schiff bases with primary amines.[4]

Given these characteristics, purification methods must be chosen to minimize degradation and maximize separation efficiency from common synthetic impurities such as unreacted starting materials or over-oxidized byproducts.

Method Selection: Chromatography vs. Recrystallization

The choice between flash chromatography and recrystallization depends on the impurity profile and the required scale of purification.

Factor Flash Column Chromatography Recrystallization
Purity of Crude Effective for complex mixtures with multiple components.Best for crude material >85% pure, where impurities are present in small amounts.
Separation Power High; capable of separating compounds with small differences in polarity (ΔRf).[5]Relies on significant solubility differences between the target compound and impurities.[6]
Scalability Can be scaled, but large-scale chromatography is resource-intensive.Highly scalable and often more economical for large quantities.[7]
Speed Generally faster for small-scale purifications.Can be time-consuming due to cooling and crystal growth periods.
Typical Impurities Starting materials, byproducts of varying polarities.Trace solvents, highly soluble or insoluble minor byproducts.

Protocol 1: Purification by Flash Column Chromatography

This method is ideal for purifying crude material from a synthesis reaction, effectively removing both more polar and less polar impurities.

Rationale and Principles

Flash chromatography utilizes a stationary phase (silica gel) and a mobile phase (solvent system) to separate compounds based on their polarity.[8][9] For N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide, a moderately polar compound, a normal-phase setup is optimal. The key is to select a solvent system that provides good separation (an ideal Rf value of 0.2-0.4 on TLC) while mitigating the compound's interaction with the acidic silica.

Materials and Equipment
  • Stationary Phase: Silica gel (230-400 mesh)

  • Solvents: Hexanes (HPLC grade), Ethyl Acetate (EtOAc, HPLC grade), Dichloromethane (DCM, HPLC grade), Methanol (MeOH, HPLC grade), Triethylamine (TEA)

  • Equipment: Glass chromatography column, air/nitrogen pressure source, fraction collector or test tubes, TLC plates (silica gel 60 F₂₅₄), UV lamp (254 nm).

Experimental Workflow

Caption: Workflow for Flash Column Chromatography Purification.

Step-by-Step Protocol
  • Solvent System Selection:

    • Perform TLC analysis using various ratios of Hexanes:EtOAc. A good starting point is 30-50% EtOAc in Hexanes.[10]

    • If the compound streaks or shows significant tailing, add 0.5-1% Triethylamine (TEA) to the solvent system to neutralize the acidic silica gel.[10] Re-evaluate the Rf on TLC with the new system.

    • For highly polar impurities, a more polar system like 5% MeOH in DCM may be necessary.[10]

  • Column Packing (Wet Slurry Method):

    • Choose a column size appropriate for the amount of crude material (a silica gel to crude product ratio of 40:1 to 100:1 is common for good separation).[5]

    • In a beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 20% EtOAc/Hexanes). Stir to remove air bubbles.[9]

    • With the column stopcock open, pour the slurry into the column. Use pressure to pack the silica bed firmly and drain the excess solvent until it is level with the top of the silica.[5][9]

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DCM or Acetone).

    • Add a small amount of silica gel (approx. 2-3 times the mass of the crude product) to this solution.

    • Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.[11] This prevents issues with using strong solvents for dissolution that can degrade separation quality.[12]

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin elution with the starting solvent system. Apply gentle air pressure to achieve a steady flow rate (approximately 2 inches/minute solvent level drop).[5]

    • Collect fractions of a consistent volume.

    • If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the target compound in a reasonable number of fractions.

    • Monitor the elution process by spotting fractions onto TLC plates and visualizing under a UV lamp.

  • Product Isolation:

    • Combine the fractions that contain the pure product, as determined by TLC.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dry the resulting solid under high vacuum to remove residual solvent.

Troubleshooting
Problem Potential Cause Solution
Compound won't elute Solvent system is not polar enough; compound may be decomposing on silica.[13]Increase eluent polarity. Test compound stability on a silica TLC plate by spotting and letting it sit for an hour before eluting.[13]
Poor Separation / Mixed Fractions Improper solvent system; column overloaded; sample loaded in too much or too strong a solvent.Re-optimize TLC for better separation (ΔRf > 0.2). Use less crude material. Use the dry loading technique.[11]
Peak Tailing Acidic silica interacting with the pyridine nitrogen.Add 0.5-1% triethylamine (TEA) to the eluent to neutralize the silica.[3][10]

Protocol 2: Purification by Recrystallization

Recrystallization is a highly effective method for obtaining material of very high purity, provided a suitable solvent or solvent system can be identified.[6] It is the method of choice if the crude product is already relatively clean.[3]

Rationale and Principles

This technique relies on the principle that the solubility of a compound increases in a hot solvent and decreases as the solution cools.[6] An ideal recrystallization solvent will dissolve the target compound completely at its boiling point but very poorly at low temperatures, while impurities remain either soluble or insoluble at all temperatures.

Materials and Equipment
  • Solvents: Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate, Hexanes, Water.

  • Equipment: Erlenmeyer flasks, hot plate/stirrer, condenser, Buchner funnel, filter paper, vacuum flask.

Experimental Workflow

Caption: Workflow for Purification by Recrystallization.

Step-by-Step Protocol
  • Solvent Selection:

    • Test the solubility of a small amount of crude product in various solvents at room temperature and upon heating.

    • Good single-solvent candidates are acetonitrile or ethanol, as amides often show good solubility in these when hot.[3]

    • A two-solvent system, such as Ethanol/Water or Ethyl Acetate/Hexanes, can also be effective.[14] In this system, the compound is dissolved in a minimum of the "good" solvent (e.g., EtOAc) at boiling, and the "poor" solvent (e.g., Hexanes) is added dropwise until the solution becomes cloudy. The solution is then reheated to clarify and cooled slowly.[15]

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask with a stir bar.

    • Add a small amount of the chosen solvent and bring the mixture to a gentle boil while stirring.

    • Continue adding small portions of the hot solvent until the solid just dissolves completely. Avoid adding excess solvent.[6]

  • Cooling and Crystallization:

    • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

    • Once at room temperature, the flask can be placed in an ice bath to maximize the yield of crystals.

  • Crystal Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.[6]

    • Transfer the crystals to a watch glass and dry them thoroughly in a vacuum oven.

Troubleshooting
Problem Potential Cause Solution
No Crystals Form Solution is not saturated (too much solvent used); supersaturation.[6]Boil off some solvent to concentrate the solution. Try scratching the inside of the flask with a glass rod or adding a seed crystal to induce crystallization.
"Oiling Out" The compound's melting point is below the solvent's boiling point; solution is supersaturated.[14]Reheat the solution to redissolve the oil, add slightly more solvent, and allow it to cool more slowly. Consider a different solvent with a lower boiling point.
Low Recovery Too much solvent used; crystals are too soluble in cold solvent; premature crystallization during hot filtration.Use the minimum amount of boiling solvent. Ensure the wash solvent is ice-cold. If performing a hot filtration to remove insoluble impurities, pre-heat the funnel and flask.

Purity Assessment

After purification, the purity of N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide should be confirmed by standard analytical techniques:

  • ¹H NMR Spectroscopy: To confirm the chemical structure and check for the absence of impurity signals.

  • LC-MS: To obtain a purity percentage and confirm the molecular weight.

  • Melting Point: A sharp melting point range close to the literature value indicates high purity.

Conclusion

The protocols described provide robust and adaptable methods for the high-purity isolation of N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide. Flash column chromatography offers excellent separation for complex mixtures, while recrystallization provides a highly efficient and scalable method for obtaining material of exceptional purity from a relatively clean crude product. Proper execution of these protocols, guided by the principles and troubleshooting advice herein, will enable researchers to consistently obtain high-quality material for their downstream applications.

References

  • ResearchGate. (2020). What is the best technique for amide purification? Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Available at: [Link]

  • Chemistry LibreTexts. (2025). Running a flash column. Available at: [Link]

  • Restek Corporation. (n.d.). GC Troubleshooting Guide. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Available at: [Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Available at: [Link]

  • JoVE. (2025). Purification of Organic Compounds by Flash Column Chromatography. Available at: [Link]

  • Organic Chemistry @ CU Boulder. (n.d.). Recrystallization and Crystallization. Available at: [Link]

  • Millersville University. (n.d.). Recrystallization1. Available at: [Link]

  • Wikipedia. (n.d.). Pyridine-2-carbaldehyde. Available at: [Link]

  • ResearchGate. (2016). Stability of formic acid/pyridine and isonicotinamide/formamide cocrystals by molecular dynamics simulations. Available at: [Link]

  • Teledyne ISCO. (2019). Chromatography Troubleshooting. Available at: [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Available at: [Link]

  • J&K Scientific. (n.d.). N-(3-Formyl-4-pyridinyl)-2,2-dimethylpropanamide, 97%. Available at: [Link]

Sources

Application

Application Notes and Protocols for Cell-Based Assays Using N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide

Introduction: Unveiling the Potential of a Novel Pyridine Derivative N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide is a synthetic organic compound characterized by a pyridine core, an amide linkage, and a reactive...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Pyridine Derivative

N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide is a synthetic organic compound characterized by a pyridine core, an amide linkage, and a reactive formyl group.[1][2] While specific biological activities for this particular molecule are not yet extensively documented in peer-reviewed literature, its structural motifs suggest significant potential for biological activity. The pyridine ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide array of therapeutic applications, including anticancer and antimicrobial agents.[3][4][5][6] The presence of a formyl group is also of considerable interest, as this functional group can contribute to anti-inflammatory and analgesic properties in bioactive molecules.[7][8]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals to initiate the biological characterization of N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide. We present a logical, tiered approach to screening for potential bioactivity, starting with fundamental cytotoxicity assessment, followed by investigations into anti-inflammatory and neuro-modulatory effects. The protocols provided herein are designed to be robust and self-validating, enabling researchers to generate high-quality, reproducible data.

Compound Profile

PropertyValueReference
IUPAC Name N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamideN/A
CAS Number 127446-35-9[1][2]
Molecular Formula C₁₁H₁₄N₂O₂[1][2]
Molecular Weight 206.24 g/mol [1][2]
Suggested Handling Prepare stock solutions in a suitable solvent such as DMSO.N/A

Tier 1: Foundational Analysis - Cytotoxicity Assessment

Before evaluating any specific biological activity, it is crucial to determine the cytotoxic profile of N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide. This initial screen identifies the concentration range at which the compound is well-tolerated by cells, ensuring that any observed effects in subsequent assays are not simply a consequence of cell death. The MTT assay is a widely used, reliable colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[9]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of metabolically active (viable) cells.[10]

MTT_Assay_Principle cluster_cell Metabolically Active Cell Mitochondria Mitochondria Formazan Formazan (Purple, Insoluble) Mitochondria->Formazan Reduction by NAD(P)H-dependent oxidoreductases MTT MTT (Yellow, Soluble) MTT->Mitochondria Uptake Solubilization Solubilization (e.g., DMSO) Formazan->Solubilization Measurement Measure Absorbance (570 nm) Solubilization->Measurement

Caption: Principle of the MTT cytotoxicity assay.

Protocol: MTT Assay for Cytotoxicity Screening
  • Cell Seeding:

    • Plate cells (e.g., HeLa, HEK293, or a cell line relevant to the intended research area) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide in culture medium. A suggested starting range is 0.1 µM to 100 µM.

    • Include a vehicle control (e.g., DMSO at the same final concentration as the compound-treated wells, typically <0.5%) and a positive control for cytotoxicity (e.g., 1% Triton X-100).

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.

    • Incubate for 24-72 hours, depending on the desired exposure time.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well.[11]

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well.[11]

    • Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ (the concentration at which 50% of cell viability is inhibited).

Tier 2: Screening for Anti-Inflammatory Activity

Given the potential for pyridine and formyl-containing compounds to possess anti-inflammatory properties, a logical next step is to screen for activity in relevant inflammatory pathways.[12] The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, and its inhibition is a key target for anti-inflammatory drug discovery.[13][14]

Principle of the NF-κB Reporter Assay

This assay utilizes a cell line (e.g., HEK293) that has been stably transfected with a reporter construct.[13][15] The construct contains a gene for a reporter protein (e.g., luciferase) under the control of a promoter with multiple NF-κB response elements.[13][15] When the NF-κB pathway is activated by a stimulus (e.g., TNF-α or LPS), NF-κB translocates to the nucleus, binds to the response elements, and drives the expression of the reporter protein.[15] The amount of reporter protein produced, which can be quantified by luminescence, is directly proportional to NF-κB activity.[15]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB IκBα IKK->IkB Phosphorylates IkB_NFkB IκBα-NF-κB (Inactive) NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB Degradation of IκBα DNA NF-κB Response Element NFkB_nuc->DNA Luciferase Luciferase Gene Transcription Transcription & Translation DNA->Transcription Initiates Luciferase_protein Luciferase Protein Transcription->Luciferase_protein Stimulus Inflammatory Stimulus (e.g., TNF-α) Stimulus->IKK Activates Compound N-(4-Formyl-pyridin-3-yl)- 2,2-dimethyl-propionamide Compound->IKK Potential Inhibition

Caption: NF-κB luciferase reporter assay workflow.

Protocol: NF-κB Luciferase Reporter Assay
  • Cell Seeding:

    • Seed HEK293 cells stably expressing an NF-κB luciferase reporter in a 96-well white, clear-bottom plate.

    • Incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Pre-treatment:

    • Treat cells with non-toxic concentrations of N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide (determined from the MTT assay) for 1-2 hours.

    • Include a vehicle control.

  • Stimulation:

    • Stimulate the cells with an NF-κB activator, such as TNF-α (10 ng/mL) or LPS (1 µg/mL), in the continued presence of the compound or vehicle.

    • Include an unstimulated control (vehicle only, no stimulus).

    • Incubate for 6-8 hours at 37°C and 5% CO₂.[16][17]

  • Lysis and Luminescence Reading:

    • Remove the medium and wash the cells with PBS.

    • Add a luciferase assay lysis buffer to each well as per the manufacturer's instructions.

    • Incubate for 10-15 minutes at room temperature to ensure complete lysis.

    • Add the luciferase substrate to each well.

    • Immediately measure the luminescence using a plate-reading luminometer.[13]

  • Data Analysis:

    • Normalize the luminescence readings of the compound-treated, stimulated wells to the vehicle-treated, stimulated wells.

    • Calculate the percent inhibition of NF-κB activity for each compound concentration.

    • Determine the IC₅₀ value for the inhibition of NF-κB activation.

Tier 3: Exploratory Analysis - Neurite Outgrowth Assay

The pyridine moiety is present in many neurologically active compounds.[3] To explore the potential neuro-modulatory effects of N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide, a neurite outgrowth assay can be employed. This assay assesses the ability of a compound to promote or inhibit the growth of neurites from neuronal cells.[18]

Principle of the Neurite Outgrowth Assay

Neuronal cell lines (e.g., PC12 or SH-SY5Y) or primary neurons are cultured in the presence of the test compound. After a set incubation period, the cells are fixed and stained for neuronal markers (e.g., β-III tubulin). High-content imaging and analysis are then used to quantify various parameters of neurite growth, such as the number of neurites per cell, the total neurite length, and the number of branch points.[18][19]

Neurite_Outgrowth_Workflow Start Seed Neuronal Cells (e.g., PC12, SH-SY5Y) Treat Treat with Compound and/or Growth Factor (e.g., NGF) Start->Treat Incubate Incubate for 48-72 hours Treat->Incubate Fix_Stain Fix and Stain for Neuronal Markers (e.g., β-III tubulin) Incubate->Fix_Stain Image High-Content Imaging Fix_Stain->Image Analyze Image Analysis Software Image->Analyze Output Quantify: - Neurite Length - Branch Points - Number of Neurites Analyze->Output

Caption: Workflow for a high-content neurite outgrowth assay.

Protocol: Neurite Outgrowth Assay
  • Plate Coating and Cell Seeding:

    • Coat a 96-well imaging plate with an appropriate substrate (e.g., Poly-D-Lysine or laminin).[19]

    • Seed a neuronal cell line (e.g., PC12) at a low density to allow for neurite extension without excessive cell-cell contact.

    • Incubate for 24 hours.

  • Compound Treatment:

    • Treat the cells with non-toxic concentrations of N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide.

    • Include appropriate controls:

      • Vehicle control (negative control).

      • A known inducer of neurite outgrowth (e.g., Nerve Growth Factor, NGF, for PC12 cells) as a positive control.

      • The compound in combination with the inducer to assess synergistic or inhibitory effects.

    • Incubate for 48-72 hours.[19]

  • Immunofluorescence Staining:

    • Fix the cells with 4% paraformaldehyde.[20]

    • Permeabilize the cells with 0.1% Triton X-100 in PBS.

    • Block with a suitable blocking buffer (e.g., 5% BSA in PBS).

    • Incubate with a primary antibody against a neuronal marker (e.g., anti-β-III tubulin).[20]

    • Wash and incubate with a fluorescently labeled secondary antibody.

    • Stain the nuclei with a counterstain (e.g., DAPI).

  • Imaging and Analysis:

    • Acquire images using a high-content imaging system.

    • Use automated image analysis software to identify cell bodies and trace neurites.

    • Quantify parameters such as total neurite length per neuron, number of neurites per neuron, and number of branch points.[18][20]

  • Data Interpretation:

    • Compare the neurite outgrowth parameters in the compound-treated wells to the vehicle and positive controls.

    • An increase in neurite outgrowth suggests a potential neuro-promotive or neuro-regenerative effect.

    • A decrease in NGF-induced neurite outgrowth may indicate neurotoxic or pathway-specific inhibitory effects.

Conclusion and Future Directions

This guide provides a foundational framework for the initial biological evaluation of N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide. By systematically assessing cytotoxicity, anti-inflammatory potential, and neuro-modulatory activity, researchers can build a comprehensive profile of this novel compound. Positive results in any of these assays would warrant further investigation, including target identification studies, in vivo efficacy models, and structure-activity relationship (SAR) studies to optimize its biological activity.

References

  • Sartorius. (n.d.). Neurite Outgrowth and Cell Health Analysis Protocol. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay. Retrieved from [Link]

  • Molecular Devices. (n.d.). Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay. Retrieved from [Link]

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • National Institutes of Health. (n.d.). High-throughput neurite outgrowth assay using GFP-labeled iPSC-derived neurons. Retrieved from [Link]

  • PubMed. (2015, January 1). Cell-based screening assay for anti-inflammatory activity of bioactive compounds. Retrieved from [Link]

  • National Institutes of Health. (2016, January 5). Neurite Outgrowth Assay. Retrieved from [Link]

  • PubMed. (n.d.). Optimization of cell-based assays to quantify the anti-inflammatory/allergic potential of test substances in 96-well format. Retrieved from [Link]

  • PubMed. (n.d.). Development of a cell-based assay to quantify the inflammatory potential of test substances and screen compound libraries for anti-cancer drug candidates in a high-throughput format. Retrieved from [Link]

  • Evotec. (n.d.). Neurite Outgrowth Assay. Retrieved from [Link]

  • Indigo Biosciences. (n.d.). Human NF-κB Reporter Assay System. Retrieved from [Link]

  • OUCI. (n.d.). Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. Retrieved from [Link]

  • Indigo Biosciences. (n.d.). Human NF-κB Reporter Assay System. Retrieved from [Link]

  • CoLab. (n.d.). Synthesis of pyridine derivatives for diverse biological activity profiles: A review. Retrieved from [Link]

  • ResearchGate. (n.d.). Characterization of an optimized protocol for an NF-κB luciferase.... Retrieved from [Link]

  • National Institutes of Health. (2020, January 12). NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. Retrieved from [Link]

  • RSC Publishing. (2022, May 20). Pyridine: the scaffolds with significant clinical diversity. Retrieved from [Link]

  • Formyl group: Significance and symbolism. (2025, July 31). Retrieved from [Link]

  • ResearchGate. (n.d.). N‐formyl amino acid in selected bioactive molecules, background, and present work. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide. Retrieved from [Link]

  • MDPI. (n.d.). Pyridine Compounds with Antimicrobial and Antiviral Activities. Retrieved from [Link]

  • MDPI. (n.d.). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Retrieved from [Link]

  • MySkinRecipes. (n.d.). N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide. Retrieved from [Link]

  • MDPI. (2025, July 16). Bioactive Compounds as Modulators of N-Formyl Peptide Signaling in Chronic Diseases. Retrieved from [Link]

  • MDPI. (2025, July 16). Bioactive Compounds as Modulators of N-Formyl Peptide Signaling in Chronic Diseases. Retrieved from [Link]

  • ResearchGate. (n.d.). Bioactive compounds as adjuvant treatment for modulation of N-formyl.... Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide

Welcome to the technical support center dedicated to the synthesis of N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide. This guide is designed for researchers, medicinal chemists, and process development scientists wh...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important building block. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you improve your reaction yields and obtain high-purity material.

The synthesis of N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide typically involves the acylation of 3-amino-4-formylpyridine with pivaloyl chloride. While this appears to be a straightforward amide bond formation, the electronic properties of the starting materials can present unique challenges. This guide will provide you with the necessary insights to navigate these challenges effectively.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide. The troubleshooting workflow below provides a logical approach to diagnosing and resolving these issues.

graph TroubleshootingWorkflow { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

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// Connections Start -> Q1; Q1 -> A1_Yes -> Q2; Q1 -> A1_No -> Sol1; Q2 -> A2_Yes -> Sol2; Q2 -> A2_No -> Q3; Q3 -> A3_Yes -> Sol3; Q3 -> A3_No -> Q4; Q4 -> A4_Yes -> Sol4; Q4 -> A4_No -> End; Sol1 -> Q2; Sol2 -> End; Sol3 -> End; Sol4 -> End; }

Caption: Troubleshooting workflow for low yield in the synthesis.

Question: My reaction yield is consistently low, or I am not getting any product. What should I investigate first?

Answer: Low to no product formation is a common issue that can often be traced back to a few key factors. Here’s a breakdown of what to consider:

  • Purity of Starting Material: The starting material, 3-amino-4-formylpyridine, can be prone to degradation, especially if it is not stored under inert conditions. Impurities can interfere with the reaction. It is advisable to verify the purity of your starting material by NMR or LC-MS before proceeding. If impurities are detected, purification by recrystallization or column chromatography is recommended.[1]

  • Low Nucleophilicity of the Amine: The amino group in 3-amino-4-formylpyridine is deactivated by the electron-withdrawing effect of the pyridine ring and the formyl group. This reduced nucleophilicity can make the acylation reaction sluggish.

    • Troubleshooting Steps:

      • Increase Reaction Temperature: Gently heating the reaction mixture can provide the necessary activation energy for the reaction to proceed. However, be cautious as excessive heat can lead to side reactions.

      • Use a More Forcing Base/Catalyst: While a standard base like triethylamine is often used, a more nucleophilic base such as 4-dimethylaminopyridine (DMAP) can be used in catalytic amounts to accelerate the reaction.[2]

      • Increase Reaction Time: Given the low reactivity of the amine, a longer reaction time may be necessary for the reaction to go to completion. Monitor the reaction progress by TLC or LC-MS.

  • Hydrolysis of Pivaloyl Chloride: Pivaloyl chloride is highly reactive and susceptible to hydrolysis, especially under aqueous basic conditions (Schotten-Baumann conditions).[3] If hydrolysis is the dominant pathway, you will observe pivaloic acid as the main byproduct.

    • Troubleshooting Steps:

      • Ensure Anhydrous Conditions: Use dry solvents and glassware, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).

      • Slow Addition at Low Temperature: Add the pivaloyl chloride dropwise to the reaction mixture at a low temperature (e.g., 0 °C) to control the exothermic reaction and minimize hydrolysis.

      • Consider a Non-Aqueous System: Instead of a biphasic Schotten-Baumann reaction, consider using an aprotic organic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) with an organic base like triethylamine or pyridine.

Question: I am observing a significant amount of a byproduct that appears to be di-acylated. How can I prevent this?

Answer: The formation of a di-acylated byproduct, where the pivaloyl group has added to both the amino group and the pyridine nitrogen, can occur, particularly with highly reactive acylating agents and strong bases.

  • Mechanism of Di-acylation: The initial N-acylation is followed by acylation of the pyridine nitrogen, which is more likely to occur if a strong base is used, deprotonating the initially formed amide.

  • Troubleshooting Steps:

    • Use a Weaker Base: Switching from a stronger base like triethylamine to a weaker base like pyridine can often suppress di-acylation. Pyridine is less likely to deprotonate the amide intermediate.[4][5]

    • Stoichiometric Control: Use a precise 1:1 molar ratio of 3-amino-4-formylpyridine to pivaloyl chloride. Using an excess of the acylating agent will favor the formation of the di-acylated product.

Question: The purification of my final product is challenging due to closely running impurities. What are the best practices for purification?

Answer: Effective purification is crucial for obtaining the desired product with high purity.

  • Aqueous Work-up: After the reaction is complete, a carefully controlled aqueous work-up can help remove many impurities.

    • A wash with a mild aqueous base, such as a saturated sodium bicarbonate solution, can remove any unreacted pivaloyl chloride and the pivaloic acid byproduct.

    • A subsequent wash with brine will help to remove water from the organic layer.

  • Column Chromatography: Silica gel column chromatography is often the most effective method for separating the desired product from any remaining starting material and side products. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate) is typically effective.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective final purification step to obtain material of high purity.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this reaction?

A1: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally preferred to minimize the hydrolysis of pivaloyl chloride.[3]

Q2: Which base is most suitable for this acylation?

A2: The choice of base is critical. For this electron-deficient aminopyridine, a non-nucleophilic organic base like triethylamine is a common choice. However, to avoid potential di-acylation, pyridine can be a better option.[4][5] If the reaction is sluggish, a catalytic amount of DMAP can be added.

Q3: What is the ideal reaction temperature?

A3: The reaction is typically started at a low temperature (0 °C) during the addition of the pivaloyl chloride to control the initial exotherm. The reaction can then be allowed to warm to room temperature or gently heated (e.g., to 40-50 °C) to drive it to completion.[6]

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. Use a suitable solvent system (e.g., 1:1 hexanes:ethyl acetate) to visualize the consumption of the starting material and the formation of the product. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more precise monitoring.

Experimental Protocols

Protocol 1: Synthesis of 3-Amino-4-formylpyridine

The synthesis of the starting material, 3-amino-4-formylpyridine, is a critical first step. While several methods exist, a common route involves the formylation of a suitable pyridine precursor. A detailed procedure for a related compound, 3-aminopyridine, is provided in Organic Syntheses, which can be adapted.[7]

Materials:

  • 3-Aminopyridine-4-carboxylic acid

  • Thionyl chloride or another suitable activating agent for the carboxylic acid to form an intermediate that can be reduced to the aldehyde.

  • A suitable reducing agent (e.g., DIBAL-H for the reduction of an ester or Weinreb amide intermediate).

  • Anhydrous solvents (e.g., THF, DCM)

  • Reagents for work-up and purification.

General Procedure (Conceptual - requires specific adaptation):

  • Activation of the Carboxylic Acid: The carboxylic acid of 3-aminopyridine-4-carboxylic acid would first be protected or activated. For instance, it could be converted to a methyl ester or a Weinreb amide.

  • Reduction to the Aldehyde: The activated carboxylic acid derivative is then carefully reduced to the aldehyde using a suitable reducing agent at low temperature.

  • Work-up and Purification: The reaction is quenched, and the product is extracted and purified, typically by column chromatography, to yield 3-amino-4-formylpyridine.

Note: The synthesis of this starting material can be challenging. It is often commercially available, and purchasing it from a reliable supplier may be a more efficient approach.[1][8]

Protocol 2: Synthesis of N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide

This protocol is a general guideline and may require optimization based on your specific experimental setup and the purity of your starting materials.

Materials:

  • 3-Amino-4-formylpyridine

  • Pivaloyl chloride

  • Triethylamine or Pyridine

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-amino-4-formylpyridine (1.0 eq) in anhydrous DCM.

  • Add triethylamine (1.2 eq) or pyridine (2.0 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add pivaloyl chloride (1.1 eq) dropwise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide as a solid.

Data Presentation

Table 1: Reaction Parameter Optimization

EntryBase (eq.)SolventTemperature (°C)Time (h)Observed Yield (%)Notes
1Triethylamine (1.2)DCM0 to RT4~60%Some unreacted starting material observed.
2Triethylamine (1.2)DCMRT to 404~75%Cleaner reaction, less starting material.
3Pyridine (2.0)DCM0 to RT6~70%Slower reaction, but no di-acylation observed.
4Triethylamine (1.2) with DMAP (0.1)DCM0 to RT2~85%Faster reaction and higher yield.

Note: The yields presented are typical and may vary.

Mechanistic Insights

The synthesis of N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide proceeds via a nucleophilic acyl substitution reaction.

graph ReactionMechanism { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=none, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

// Reactants Amine [label="3-Amino-4-formylpyridine"]; AcylChloride [label="Pivaloyl Chloride"]; Base [label="Base (e.g., Et3N)"];

// Intermediates and Products Tetrahedral [label="Tetrahedral Intermediate"]; Product [label="N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide"]; Byproduct [label="[Et3NH]+Cl-"];

// Reaction flow Amine -> Tetrahedral [label="Nucleophilic Attack"]; AcylChloride -> Tetrahedral; Tetrahedral -> Product [label="Collapse of Intermediate\n(Loss of Cl-)"]; Base -> Byproduct [label="Neutralization"]; Product -> Byproduct [style=invis]; // for layout }

Caption: General mechanism of the acylation reaction.

The lone pair of electrons on the nitrogen of the amino group attacks the electrophilic carbonyl carbon of pivaloyl chloride. This forms a tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a leaving group. The base present in the reaction mixture neutralizes the hydrochloric acid that is formed, driving the reaction to completion.[9]

References

  • BenchChem. (2025). Navigating the Schotten-Baumann Reaction: A Technical Guide for Amide Synthesis with Substituted Amines.
  • Zhang, J., Sugisawa, N., Felton, K. C., Fuse, S., & Lapkin, A. A. (2023). Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. Reaction Chemistry & Engineering, 8(3), 549-555.
  • Papafilippou, A., & Tsoleridis, C. A. (2014).
  • ResearchGate. (2025). (PDF)
  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines.
  • ResearchGate. (2025).
  • Allen, C. F. H., & Wolf, C. N. (1950). 3-Aminopyridine. Organic Syntheses, 30, 3.
  • ResearchGate. (2015).
  • ChemRxiv. (2024).
  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction.
  • Cambridge University Press. (n.d.). Schotten-Baumann Reaction.
  • U.S. Patent 3,160,633. (1964). Synthesis of pyridine aldehydes.
  • Google Patents. (2015). CN104356057A - Preparation method of 3-amino-4-methylpyridine.
  • Patsnap. (n.d.). Preparation method of 3-amino-4-methylpyridine - Eureka.
  • ResearchGate. (2005).
  • PubMed. (2000).
  • ResearchGate. (2019).
  • Sigma-Aldrich. (n.d.). 3-Amino-pyridine-4-carbaldehyde AldrichCPR 55279-29-3.
  • Semantic Scholar. (1962). Amino-acids and peptides. XXXVI. Pivaloyl chloride as a reagent in the mixed anhydride synthesis of peptides.
  • Semantic Scholar. (2020).
  • Fisher Scientific. (n.d.). 3-Aminopyridine-4-carboxaldehyde, 95%, Thermo Scientific Chemicals 1 g | Buy Online.
  • National Center for Biotechnology Information. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Electron-Deficient Acetylenes as Three-Modal Adjuvants in SNH Reaction of Pyridinoids with Phosphorus Nucleophiles.
  • L.S.College, Muzaffarpur. (2020). Schotten–Baumann reaction.
  • National Center for Biotechnology Information. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease.
  • BenchChem. (n.d.). Pivaloyl Chloride | High-Purity Reagent | RUO.
  • National Center for Biotechnology Information. (n.d.). Crystal structure of 4-(2,2-dimethylpropanamido)
  • ChemicalBook. (n.d.). N,N-Dimethylpropionamide(758-96-3) 1H NMR spectrum.
  • Sigma-Aldrich. (n.d.). 3-Aminopyridine-4-carboxylic acid 95 7579-20-6.
  • Chem-Impex. (n.d.). N-(4-Hydroxymethyl-pyridin-3-yl)-2,2-dimethyl-propionamide.
  • ResearchGate. (2020).
  • MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.
  • ResearchGate. (2022).

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges with N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide

Welcome to the technical support center for "N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide." This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoo...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for "N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide." This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address solubility issues you may encounter during your experiments. Our goal is to equip you with the scientific rationale and practical methodologies to effectively work with this compound.

Understanding the Molecule: A Structural Perspective on Solubility

"N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide" is a multifaceted molecule with distinct structural features that dictate its solubility profile. Understanding these is the first step in troubleshooting.

  • The Pyridine Core: The pyridine ring, a nitrogen-containing heterocycle, introduces a degree of polarity and a basic nitrogen atom. Pyridine itself is miscible with water[1]. The basicity of the pyridine nitrogen (pKa of pyridine is around 5.2) is a critical handle for solubility manipulation[2].

  • The Amide Linkage: The propionamide group contains both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), which can interact with protic solvents.

  • The Formyl Group: The aldehyde (formyl) group is polar and can act as a hydrogen bond acceptor.

  • The t-Butyl Group: The 2,2-dimethyl-propionamide (pivaloyl) moiety, with its bulky t-butyl group, significantly increases the lipophilicity (hydrophobicity) of the molecule. This is often a primary contributor to poor aqueous solubility in larger molecules[3].

The interplay between the polar, ionizable pyridine ring and the lipophilic t-butyl group is the central challenge to achieving desired solubility.

Frequently Asked Questions (FAQs)

Here we address common initial questions regarding the handling and solubility of "N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide."

Q1: I'm observing precipitation when I dilute my DMSO stock solution of N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide into an aqueous buffer. What is happening and how can I prevent this?

A1: This phenomenon, often called "crashing out," is a classic sign of a compound with low aqueous solubility.[4] Your compound is soluble in the organic solvent (DMSO) but becomes supersaturated and precipitates when introduced into a predominantly aqueous environment.

Immediate Troubleshooting Steps:

  • Lower the Final Concentration: The most straightforward approach is to determine if your experiment can be performed at a lower final concentration of the compound.

  • Optimize DMSO Concentration: While minimizing DMSO is often desirable, a certain percentage may be necessary to maintain solubility. A stepwise dilution can be more effective than a single large dilution.[4]

  • pH Adjustment: The pyridine nitrogen in your compound is basic. Lowering the pH of your aqueous buffer may protonate this nitrogen, forming a more soluble pyridinium salt.[2]

  • Gentle Warming and Sonication: Briefly warming the solution or using a sonicator can help overcome the initial energy barrier to dissolution.[5] However, be mindful of the compound's stability under these conditions.

Q2: What are the best starting points for selecting a solvent system for this compound?

A2: For initial stock solutions, polar aprotic solvents are generally a good starting point due to the compound's mixed polarity.

Solvent ClassRecommended SolventsRationale
Polar Aprotic DMSO, DMF, DMAGood for creating high-concentration stock solutions.[]
Alcohols Ethanol, MethanolCan be used for stock solutions and as co-solvents.[7]
Aqueous Buffers Acidic Buffers (e.g., pH 4-5)Exploits the basicity of the pyridine ring for enhanced solubility.

Q3: Can I expect this compound to be more soluble at a lower or higher pH?

A3: You should expect significantly better solubility at a lower pH . Pyridine and its derivatives are weak bases.[2] By lowering the pH of the solution to at least two units below the pKa of the pyridine nitrogen, you can ensure it exists predominantly in its protonated, more soluble, cationic form.[2]

In-Depth Troubleshooting Guides

If initial troubleshooting is unsuccessful, a more systematic approach to solubility enhancement is required.

Guide 1: Systematic pH Adjustment

The pH of the aqueous medium is a powerful tool for improving the solubility of ionizable compounds.[][8]

Causality: The pyridine nitrogen in "N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide" can accept a proton (H+) to form a positively charged pyridinium ion. This charged species will have much stronger, more favorable interactions with polar water molecules, leading to a significant increase in solubility.

Experimental Protocol: pH-Solubility Profile Generation

  • Prepare a series of buffers: Create a set of buffers with a range of pH values (e.g., pH 2, 4, 6, 7.4, 8, 10).

  • Add excess compound: Add an excess of the solid compound to a fixed volume of each buffer in separate vials.

  • Equilibrate: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. The use of a shaker or rotator is recommended.

  • Separate solid from solution: Centrifuge or filter the samples to remove any undissolved solid.

  • Quantify the dissolved compound: Analyze the concentration of the compound in the clear supernatant using a suitable analytical method, such as HPLC-UV.

  • Plot the data: Plot solubility (e.g., in µg/mL or µM) versus pH to visualize the pH-solubility profile.

Diagram: Logical Workflow for pH Adjustment

start Precipitation Observed check_pka Is the compound ionizable? (Pyridine nitrogen is basic) start->check_pka lower_ph Systematically lower the pH of the aqueous buffer check_pka->lower_ph Yes measure_sol Measure solubility at different pH values lower_ph->measure_sol optimal_ph Identify optimal pH for solubility measure_sol->optimal_ph success Compound Solubilized optimal_ph->success fail Solubility still insufficient optimal_ph->fail

Caption: Workflow for pH-based solubility enhancement.

Guide 2: Co-solvency Approaches

Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, making it more favorable for dissolving lipophilic compounds.[9][10][11]

Causality: The t-butyl group on your compound is large and non-polar. Water molecules are highly ordered through hydrogen bonding. To dissolve the compound, a cavity must be created in the water, which is energetically unfavorable for the non-polar t-butyl group. Co-solvents disrupt this hydrogen-bonding network of water, reducing the energy penalty for solvating the hydrophobic portions of your molecule.[7][12]

Commonly Used Co-solvents:

  • Ethanol

  • Propylene glycol

  • Polyethylene glycols (PEGs), especially PEG 400[8][13]

  • Glycerin[9]

Experimental Protocol: Co-solvent Screening

  • Prepare co-solvent mixtures: Create a series of aqueous buffer (at the optimal pH determined previously) and co-solvent mixtures in varying percentages (e.g., 5%, 10%, 20% v/v).

  • Determine solubility: Use the shake-flask method described in Guide 1 to determine the solubility of your compound in each co-solvent mixture.

  • Analyze and select: Plot solubility versus co-solvent concentration to identify the most effective co-solvent and the minimum concentration required to achieve your target solubility. Be mindful that high concentrations of co-solvents can impact biological assays.

Co-solventTypical Concentration RangeConsiderations
Ethanol 1-20%Can be toxic to cells at higher concentrations.
Propylene Glycol 5-40%Generally well-tolerated in many systems.[10]
PEG 400 10-50%Effective for many poorly soluble drugs.[13]
Guide 3: Salt Formation

For compounds with ionizable groups, forming a salt is a highly effective and common method to increase solubility and dissolution rates.[14][15][16]

Causality: By reacting the basic pyridine nitrogen with an acid, you can form a stable, crystalline salt. In solution, this salt readily dissociates into the protonated, highly soluble pyridinium cation and the counter-anion. For a stable salt to form, it is generally accepted that the pKa of the acidic counter-ion should be at least 2-3 pH units lower than the pKa of the basic compound.[17]

Potential Counter-ions for Salt Formation:

  • Hydrochloric acid (HCl): Forms a hydrochloride salt.

  • Sulfuric acid: Forms a sulfate salt.

  • Methanesulfonic acid: Forms a mesylate salt.

  • Tartaric acid: Forms a tartrate salt.

Experimental Protocol: Exploratory Salt Screening

  • Dissolve the compound: Dissolve "N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide" in a suitable organic solvent (e.g., ethanol, isopropanol).

  • Add the acid: Add a stoichiometric amount (e.g., 1.0-1.1 equivalents) of the selected acid.

  • Induce crystallization: Allow the solution to stir at room temperature or cool to induce precipitation of the salt.

  • Isolate and dry: Collect the resulting solid by filtration and dry under vacuum.

  • Characterize the salt: Confirm salt formation and assess its properties (e.g., solubility, dissolution rate, stability).

Diagram: Decision Tree for Solubility Enhancement

start Initial Solubility Issue with N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide ph_mod pH Modification (Target Pyridine N) start->ph_mod Is the compound ionizable? salt_form Salt Formation (Stable Solid Form) start->salt_form Need a stable, soluble solid? cosolvency Co-solvency (Target t-Butyl Group) ph_mod->cosolvency Solubility still low? excipients Use of Excipients (Surfactants/Cyclodextrins) cosolvency->excipients Need further enhancement?

Caption: Decision-making process for solubility improvement.

Guide 4: Utilizing Solubilizing Excipients

Excipients are pharmacologically inactive substances that can be added to a formulation to improve its properties, including solubility.[18][19]

Causality and Options:

  • Surfactants: These are amphiphilic molecules that can form micelles. At concentrations above the critical micelle concentration (CMC), they can encapsulate the hydrophobic compound in the micellar core, effectively increasing its apparent solubility in the aqueous medium.[20] Examples include Tween® 80 and sodium lauryl sulfate (SLS)[21].

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, where the hydrophobic part of the guest molecule (your compound) is held within the cyclodextrin's cavity, while the hydrophilic exterior ensures water solubility.[15][20]

Experimental Protocol: Screening with Excipients

  • Prepare excipient solutions: Make stock solutions of various excipients (e.g., 10% w/v Tween® 80, 50 mM HP-β-cyclodextrin) in your chosen aqueous buffer.

  • Determine solubility: Use the shake-flask method to measure the solubility of your compound in the presence of different concentrations of each excipient.

  • Evaluate: Plot solubility as a function of excipient concentration to determine the most effective agent.

Summary of Approaches and Recommendations

MethodTarget MoietyPrincipleKey Advantage
pH Adjustment Pyridine NitrogenProtonation to form a soluble cation.Simple and highly effective for basic compounds.[8]
Co-solvency t-Butyl GroupReduces solvent polarity, disrupting water's hydrogen bond network.Effective for increasing solubility of hydrophobic compounds.[10][11]
Salt Formation Pyridine NitrogenCreates a stable, crystalline solid that readily dissociates into soluble ions.Can significantly improve dissolution rate and bioavailability.[14][22]
Excipients Whole MoleculeMicellar encapsulation (surfactants) or inclusion complex formation (cyclodextrins).Can achieve substantial solubility enhancements.[18][23]

Recommendation: For "N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide," a combination of pH adjustment (to a pH of 4-5) and the use of a co-solvent (e.g., 10-20% propylene glycol) is a logical and powerful starting strategy to overcome its inherent solubility challenges.

References

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]

  • Pharmatech. (2024, October 30). Co-solvency and anti-solvent method for the solubility enhancement. Pharmatech.[Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Journal of Global Pharma Technology, 11(6), 1-11. [Link]

  • Manufacturing Chemist. (2025, December 3). Enhancing solubility with novel excipients. Manufacturing Chemist.[Link]

  • Filo. (2025, November 14). How does co-solvency increase solubility. Filo.[Link]

  • Kumar, S., & Singh, P. (2022). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences Review and Research, 72(1), 54-63. [Link]

  • Pharmaceutical Technology. (2022, November 3). Excipients for Solubility Enhancement of Parenteral Formulations. Pharmaceutical Technology.[Link]

  • International Journal of Medical Science and Dental Research. (2021). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 4(9), 1-9. [Link]

  • ScienceDirect. (2025, July 31). Co-solvency: Significance and symbolism. ScienceDirect.[Link]

  • European Pharmaceutical Review. (2022, February 16). Novel excipients for solubility enhancement. European Pharmaceutical Review.[Link]

  • Patel, J. N., Rathod, D. M., Patel, N. A., & Modasiya, M. K. (2012). Techniques to improve the solubility of poorly soluble drugs. International Journal of Pharmacy & Life Sciences, 3(8), 1934-1941. [Link]

  • Wikipedia. (n.d.). Cosolvent. Wikipedia.[Link]

  • Slideshare. (n.d.). solubility enhancement and cosolvency by madhavi. Slideshare.[Link]

  • Uddin, M. J., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4195. [Link]

  • Research Journal of Pharmaceutical Dosage Forms and Technology. (2010). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 2(1), 1-5. [Link]

  • DTIC. (2023, May 4). Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties. DTIC.[Link]

  • R Discovery. (2023, July 6). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. R Discovery.[Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications.[Link]

  • International Journal of Pharmaceutical and Chemical Sciences. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. International Journal of Pharmaceutical and Chemical Sciences, 2(1), 282-290. [Link]

  • Pharmaceutical Technology. (2023, May 5). Enhanced Solubility through API Processing: Salt and Cocrystal Formation. Pharmaceutical Technology.[Link]

  • Slideshare. (n.d.). solubility experimental methods.pptx. Slideshare.[Link]

  • Amerigo Scientific. (n.d.). N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide. Amerigo Scientific.[Link]

  • ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. ICCVAM.[Link]

  • Pharmaceutical Technology. (n.d.). Salt Selection in Drug Development. Pharmaceutical Technology.[Link]

  • ResearchGate. (n.d.). (PDF) Naturally Isolated Pyridine Compounds Having Pharmaceutical Applications. ResearchGate.[Link]

  • MySkinRecipes. (n.d.). N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide. MySkinRecipes.[Link]

  • Pharmaceutical Technology. (2022, November 1). Dissolution Method Troubleshooting: An Industry Perspective. Pharmaceutical Technology.[Link]

  • ResearchGate. (2013, January 3). How to deal with the poor solubility of tested compounds in MTT assay? ResearchGate.[Link]

  • MDPI. (n.d.). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. MDPI.[Link]

  • Reddit. (2022, January 6). How to tackle compound solubility issue. Reddit.[Link]

  • International Journal of Pharmaceutical Research and Applications. (2022, January 1). Solubility Enhancement of Drugs. International Journal of Pharmaceutical Research and Applications, 7(1), 546-556. [Link]

  • NIH. (2018, January 11). Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. NIH.[Link]

  • Chemsrc. (2025, August 20). N,N-Dimethylpropanamide. Chemsrc.[Link]

Sources

Troubleshooting

Technical Support Center: N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide

Welcome to the technical support guide for navigating the purification challenges of N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide (CAS: 127446-35-9). This molecule, a key building block in pharmaceutical research,...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for navigating the purification challenges of N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide (CAS: 127446-35-9). This molecule, a key building block in pharmaceutical research, presents a unique set of purification hurdles due to its trifunctional nature: a basic pyridine ring, a reactive aldehyde, and a polar amide group.[1][2] This guide provides field-proven troubleshooting strategies and in-depth explanations to help you achieve high purity for your downstream applications.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My crude product shows multiple spots on TLC after work-up. What are the likely impurities?

A1: The impurity profile often stems from the synthesis and work-up conditions. Besides unreacted starting materials, the primary suspects are:

  • Carboxylic Acid: The formyl (aldehyde) group is susceptible to air oxidation, especially under non-inert conditions or during prolonged heating, forming the corresponding carboxylic acid. This impurity is significantly more polar and will have a much lower Rf on silica gel TLC.[3]

  • Amide Hydrolysis Products: Under strongly acidic or basic conditions during the aqueous work-up, the pivaloyl amide bond can hydrolyze, leading to 3-amino-4-formylpyridine.

  • Aldol Condensation Products: In the presence of strong bases, aldehydes can undergo self-condensation, leading to higher molecular weight, often colored, impurities.[4]

Pro-Tip: To minimize oxidation, conduct the reaction and work-up under an inert atmosphere (N₂ or Ar) where possible. During extractions, use buffered or mild pH solutions to prevent hydrolysis.

Potential Impurity Structure Anticipated TLC Behavior (vs. Product)
Product N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamideBaseline Rf
Carboxylic Acid 3-(Pivaloylamino)isonicotinic acidLower Rf (more polar), may streak
Amine Hydrolysis 3-AminoisonicotinaldehydeDifferent Rf, may be more or less polar
Starting Material e.g., 3-AminoisonicotinaldehydeDependent on specific starting material
Q2: I'm performing silica gel column chromatography, but my product peaks are tailing severely and the separation from impurities is poor. What's causing this?

A2: This is the most common challenge with this class of compounds. The primary cause is the interaction between the basic nitrogen atom on the pyridine ring and the acidic silanol (Si-OH) groups on the surface of the silica gel.[5][6] This strong, non-ideal interaction slows the elution of the tail end of the product band, causing it to smear or "tail" down the column, which significantly compromises resolution.

cluster_0 Interaction on Silica Surface Pyridine_N Pyridine Nitrogen (Lewis Base) Silanol_H Silanol Group (Brønsted Acid) Pyridine_N->Silanol_H Strong Acid-Base Interaction (Causes Tailing)

Caption: Cause of peak tailing on silica gel.

Q3: How can I improve my column chromatography separation and eliminate peak tailing?

A3: You have several effective strategies. The best approach often involves a combination of the following:

Strategy 1: Deactivate the Silica Gel The most direct solution is to suppress the acidic nature of the stationary phase by adding a small amount of a basic modifier to your eluent.

  • Triethylamine (Et₃N): Add 0.1-1% triethylamine to your chosen solvent system. The Et₃N is a stronger base than pyridine and will preferentially bind to the acidic silanol sites, allowing your compound to elute symmetrically.[6]

  • Pyridine: Adding a small amount of pyridine itself can also work, as it saturates the acidic sites. However, this can complicate fraction analysis if your product's UV activity is masked.

Strategy 2: Optimize the Mobile Phase (Eluent) Finding the right solvent system is critical. This should always be done with Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.25-0.35 for the desired compound to ensure good separation on the column.[7]

Solvent System Polarity Comments & Typical Starting Ratio
Ethyl Acetate / Hexanes MediumThe standard system. Good for many compounds. Start with 30-50% EtOAc in Hexanes.[8]
Dichloromethane / Methanol HighFor more polar compounds. Be cautious, as >10% methanol can start to dissolve silica gel. Start with 1-5% MeOH in DCM.[8]
Diethyl Ether / Hexanes Low-MediumOffers different selectivity compared to EtOAc. Can be a good alternative if other systems fail. Start with 40-60% Ether in Hexanes.

Strategy 3: Consider an Alternative Stationary Phase If silica gel proves too challenging, even with modifiers, consider these alternatives:

  • Neutral Alumina: Alumina is generally less acidic than silica and can be a good choice for basic compounds.[9]

  • Reverse-Phase Silica (C18): Here, the stationary phase is non-polar, and a polar mobile phase (like acetonitrile/water or methanol/water) is used. Elution order is inverted, with polar compounds eluting first. This requires HPLC or MPLC systems.[6]

G start Poor Separation (Tailing Peaks) check_rf Is Rf on TLC ~0.3? start->check_rf add_base Add 0.5% Et₃N to Eluent check_rf->add_base No success Achieve Good Separation check_rf->success Yes change_solvent Try Different Solvent System (e.g., DCM/MeOH) add_base->change_solvent add_base->success change_adsorbent Switch to Neutral Alumina or C18 change_solvent->change_adsorbent change_solvent->success change_adsorbent->success

Caption: Troubleshooting workflow for column chromatography.

Q4: My purified product is a persistent oil or waxy solid and refuses to crystallize. What can I do?

A4: The inability to crystallize is almost always due to the presence of residual solvents or minor, structurally similar impurities that inhibit the formation of a crystal lattice.

Troubleshooting Steps:

  • Ensure Purity: Re-check the purity by a sensitive method like LC-MS or ¹H NMR. If impurities are detected, a second chromatographic purification may be necessary.

  • Remove Solvents Rigorously: Co-evaporate the sample with a solvent that does not readily crystallize with your compound, like dichloromethane or toluene, using a rotary evaporator. Then, place the sample under high vacuum for several hours to remove trace solvents.

  • Attempt Recrystallization: If the material is sufficiently pure, proceed with recrystallization. Finding the right solvent pair is key. The goal is to find a solvent in which the compound is soluble when hot but poorly soluble when cold.

Protocols

Protocol 1: Flash Column Chromatography with Triethylamine Modifier

This protocol assumes you have identified a suitable eluent system (e.g., 40% Ethyl Acetate in Hexanes) via TLC.

  • Slurry Preparation: In a fume hood, prepare your eluent (e.g., 400 mL EtOAc in 600 mL Hexanes). Add triethylamine to make a 0.5% solution (5 mL of Et₃N for 1 L of eluent). Mix well.

  • Column Packing: Pour a small amount of the prepared eluent into your column. Add silica gel (typically 50-100 times the weight of your crude material) to a beaker and add eluent to create a free-flowing slurry. Pour the slurry into the column and use gentle air pressure to pack it into a firm, uniform bed.[9]

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or your eluent. Add a small amount of silica gel (~1-2 times the sample weight) to this solution and evaporate the solvent to get a dry, free-flowing powder ("dry loading"). Carefully add this powder to the top of the packed column.

  • Elution: Carefully add the eluent to the column and begin applying pressure. Collect fractions and monitor them by TLC to identify those containing your pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator. Important: The final traces of triethylamine can be removed by co-evaporation with a solvent like hexane or by placing the sample under high vacuum.

Protocol 2: Recrystallization from Ethyl Acetate / Hexanes
  • Dissolution: Place the oily or semi-solid product into a clean Erlenmeyer flask. Add the minimum amount of hot ethyl acetate required to fully dissolve the material with gentle heating and swirling.

  • Induce Insolubility: While the solution is still warm, slowly add hexanes dropwise until you see the first signs of persistent cloudiness (the saturation point). Add a drop or two of ethyl acetate to redissolve the precipitate.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath or refrigerator to maximize crystal formation.

  • Induce Nucleation (if needed): If no crystals form, try scratching the inside of the flask below the solvent line with a glass rod. This creates microscopic imperfections that can serve as nucleation sites.

  • Isolation: Collect the resulting crystals by vacuum filtration, wash them with a small amount of cold hexanes, and dry them under high vacuum.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Google Patents. (CN101981007A).
  • Columbia University.
  • University of California, Los Angeles.
  • ResearchGate. (2015). Is it possible to purify aldehyde by column?
  • Amerigo Scientific. N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide.
  • MySkinRecipes. N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide.
  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column.

Sources

Optimization

Technical Support Center: Synthesis of N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide

Welcome to the technical support guide for the synthesis of N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide. This resource is designed for researchers, chemists, and drug development professionals to navigate the com...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot side reactions encountered during this specific amide coupling reaction. Our goal is to provide you with the expertise and practical insights needed to optimize your synthesis, improve yield, and ensure the purity of your target compound.

Introduction to the Synthesis

The synthesis of N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide typically involves the acylation of 3-amino-4-formylpyridine with pivaloyl chloride or the coupling of 3-amino-4-formylpyridine with pivalic acid using a suitable coupling agent. The presence of both a formyl group and a pyridine ring introduces specific challenges, including altered nucleophilicity of the amine and potential for side reactions involving the heterocyclic nitrogen or the aldehyde functionality. This guide will address these issues in a practical, question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is sluggish and shows a significant amount of unreacted 3-amino-4-formylpyridine starting material. What is causing this low conversion?

Answer: This is a common issue stemming from the reduced nucleophilicity of the amino group on the pyridine ring. The electron-withdrawing nature of both the pyridine ring itself and the ortho-formyl group significantly decreases the electron density on the 3-amino group, making it a weaker nucleophile.[1] Standard acylation conditions may not be sufficient to drive the reaction to completion.

Troubleshooting Steps:

  • Choice of Acylating Agent: If using pivalic acid with a coupling agent, consider switching to the more reactive pivaloyl chloride . Acyl halides are generally more electrophilic than activated esters generated in situ.[2]

  • Base Selection: A non-nucleophilic base is crucial to scavenge the HCl generated when using pivaloyl chloride. Triethylamine (TEA) is a common choice. However, for a sluggish reaction, a stronger, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA or Hünig's base) can be more effective.

  • Addition of a Catalyst: The addition of a catalytic amount (0.1 eq) of 4-Dimethylaminopyridine (DMAP) can significantly accelerate the reaction. DMAP acts as a nucleophilic catalyst by forming a highly reactive N-acylpyridinium intermediate with pivaloyl chloride.[3][4]

  • Temperature Adjustment: While initial reactions are often run at 0 °C to room temperature to minimize side reactions, slowly increasing the temperature to 40-50 °C can help drive a sluggish reaction to completion. Monitor the reaction closely by TLC or LCMS to avoid decomposition.

Q2: I'm observing a new, highly polar byproduct that is difficult to separate from my desired product. What could it be?

Answer: This is likely due to a side reaction involving the pyridine ring nitrogen. The pyridine nitrogen can be acylated by pivaloyl chloride, especially in the presence of a catalyst like DMAP, to form a charged N-acylpyridinium salt. This species is highly polar and can be challenging to remove via standard silica gel chromatography.

Mitigation Strategies:

  • Control Stoichiometry: Use of a large excess of the acylating agent should be avoided. A stoichiometry of 1.05 to 1.2 equivalents of pivaloyl chloride is typically sufficient.

  • Order of Addition: Add the pivaloyl chloride slowly to a solution of the 3-amino-4-formylpyridine and base at a low temperature (e.g., 0 °C). This maintains a low concentration of the acylating agent, favoring reaction at the more nucleophilic amino group over the pyridine nitrogen.

  • Aqueous Workup: Upon completion, quenching the reaction with a mild aqueous base like sodium bicarbonate solution can help hydrolyze any unreacted pivaloyl chloride and potentially the N-acylpyridinium salt.

Q3: My final product seems to be contaminated with a high molecular weight, insoluble white solid. What is this impurity?

Answer: If you are using a carbodiimide coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC) to couple pivalic acid with the amine, the insoluble white solid is almost certainly dicyclohexylurea (DCU).[5] DCU is the byproduct of the DCC reagent after it has activated the carboxylic acid.[6]

Protocol for Removal:

  • Filtration: The primary method for removing DCU is filtration. Since DCU is often insoluble in common organic solvents like dichloromethane (DCM) or ethyl acetate, the bulk of it can be removed by filtering the crude reaction mixture.

  • Solvent Selection for Crystallization: If DCU persists, recrystallization can be effective. Choose a solvent system where your desired product has good solubility at elevated temperatures but limited solubility at room temperature, while DCU remains insoluble.

To avoid this issue altogether, consider using a water-soluble carbodiimide like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The corresponding urea byproduct is water-soluble and can be easily removed with an aqueous workup.[5]

Table 1: Comparison of Common Amide Coupling Approaches

MethodReagentsCommon Side ProductsRemoval Strategy
Acyl ChloridePivaloyl Chloride, Base (e.g., TEA, DIPEA)N-Acylpyridinium Salt, Unreacted AmineAqueous workup, careful chromatography
Carbodiimide (DCC)Pivalic Acid, DCC, ± DMAPDicyclohexylurea (DCU), N-acylureaFiltration, Recrystallization
Carbodiimide (EDC)Pivalic Acid, EDC, ± HOBtWater-soluble ureaAqueous extraction
Phosphonium SaltsPivalic Acid, PyBOPHMPA (carcinogenic with BOP)Aqueous extraction
Q4: I'm concerned about the stability of the formyl group under my reaction conditions. Can it participate in side reactions?

Answer: The formyl group is generally stable under standard amide coupling conditions. However, there are a few potential side reactions to be aware of, particularly if reaction conditions deviate from the standard protocol.

Potential Issues and Preventive Measures:

  • Oxidation: If the reaction is exposed to oxidizing agents, the formyl group can be oxidized to a carboxylic acid. Ensure the reaction is run under an inert atmosphere (e.g., nitrogen or argon) and use high-purity, peroxide-free solvents.

  • Reduction: The use of certain reagents could potentially reduce the aldehyde. For example, if sodium borohydride were used in a subsequent step without careful purification, it would reduce the formyl group to a hydroxymethyl group, yielding N-(4-Hydroxymethyl-pyridin-3-yl)-2,2-dimethyl-propionamide.[7]

  • Cannizzaro Reaction: Under strongly basic conditions, aldehydes lacking an alpha-hydrogen can undergo disproportionation (the Cannizzaro reaction) to yield a corresponding alcohol and carboxylic acid. Avoid using strong bases like NaOH or KOH in the main reaction. Use organic amine bases instead.

Experimental Workflow & Troubleshooting Logic

The following diagram illustrates a typical workflow for the synthesis and purification, highlighting key decision points for troubleshooting.

G cluster_synthesis Synthesis Stage cluster_troubleshooting Troubleshooting Logic cluster_workup Workup & Purification cluster_side_products Potential Side Products A Reactants: 3-amino-4-formylpyridine Pivaloyl Chloride Base (DIPEA) B Reaction Setup: Inert Atmosphere (N2) Anhydrous Solvent (DCM) Add Pivaloyl Chloride slowly at 0°C A->B C Reaction Monitoring (TLC/LCMS) B->C D Low Conversion? C->D E Action: Add cat. DMAP Increase Temp to 40°C D->E Yes F Reaction Complete D->F No E->C G Quench with aq. NaHCO3 F->G H Extract with Organic Solvent G->H I Dry, Concentrate H->I J Purify by Column Chromatography I->J K Analyze Purity (NMR, LCMS) J->K SP1 Unreacted Amine J->SP1 Remove SP2 N-Acylpyridinium Salt J->SP2 Remove SP3 Hydrolyzed Pivalic Acid J->SP3 Remove L Pure Product K->L

Caption: Workflow for synthesis and troubleshooting.

Detailed Protocol: Acylation using Pivaloyl Chloride

This protocol is provided as a general guideline. Researchers should adapt it based on their specific laboratory conditions and analytical findings.

  • Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (N₂), add 3-amino-4-formylpyridine (1.0 eq) and anhydrous dichloromethane (DCM). Cool the mixture to 0 °C in an ice bath.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq) to the stirred solution.

  • Acylation: Slowly add a solution of pivaloyl chloride (1.1 eq) in anhydrous DCM dropwise to the reaction mixture over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LCMS.

  • Workup: Once the reaction is complete, quench by slowly adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Analysis: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Summary of Potential Side Products and Their Identification

Side ProductStructure¹H NMR Signature (Anticipated)Mass Spec (m/z)
Starting Amine 3-amino-4-formylpyridineAldehyde proton (~10 ppm), distinct aromatic signals, broad amine singlet.[M+H]⁺ = 123.05
Diacylated Product N-pivaloyl-3-(pivalamido)-4-formylpyridiniumDownfield shift of pyridine protons, two distinct t-butyl singlets.[M]⁺ = 305.18
Hydrolyzed Acid Pivalic AcidBroad carboxylic acid proton (>10 ppm), single t-butyl singlet.[M-H]⁻ = 101.07

References

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling.
  • Luxembourg Bio Technologies. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry.
  • ResearchGate. (n.d.). Possible byproducts in amide-coupling reaction.
  • Ivonin, S., et al. (2024, May 14). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. ChemRxiv.
  • Eureka | Patsnap. (n.d.). Pivaloyl chloride patented technology retrieval search results.
  • Held, I., Villinger, A., & Zipse, H. (2005). The Stability of Acylpyridinium Cations and Their Relation to the Catalytic Activity of Pyridine Bases. Synthesis, 2005(09), 1425–1430.
  • Royal Society of Chemistry. (2019, October 28). Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines.
  • Reddit. (2021, October 20).
  • BLD Pharm. (n.d.). N-(4-Formyl-2-methoxypyridin-3-yl)pivalamide.
  • ChemSpider. (n.d.). N-pivaloylation of an amine.
  • American Chemical Society. (2009). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters.
  • Ataman Kimya. (n.d.). PIVALOYL CHLORIDE.
  • Sigma-Aldrich. (n.d.). N-(4-Formyl-2-methoxypyridin-3-yl)pivalamide AldrichCPR.
  • ResearchGate. (n.d.). Reagent and conditions: a) Pivaloyl chloride, Et3N, n-BuLi, THF,....
  • BenchChem. (n.d.). Pivaloyl Chloride: An In-depth Technical Guide to its Reactivity Profile.
  • ScienceDirect. (2019, October 5). Microwave-assisted synthesis of 3-formyl substituted imidazo[1,2-a]pyridines.
  • MDPI. (n.d.). Formylation of Amines.
  • ResearchGate. (n.d.). Strategies for the construction of pyridine rings from enamide-based starting materials.
  • National Institutes of Health. (n.d.). Uniting Amide Synthesis and Activation by PIII/PV-Catalyzed Serial Condensation: Three-Component Assembly of 2-Amidopyridines.
  • Reddit. (2023, July 7).
  • CCS Chemistry. (2025, August 13). Introduction of the Formyl Group at the meta- or para-Position of Pyridines Through Regioselectivity Switch.
  • BLD Pharm. (n.d.). N-(4-Hydroxymethyl-pyridin-3-yl)-2,2-dimethyl-propionamide.
  • Glentham Life Sciences. (n.d.). N-(4-Formyl-pyridin-3-yl)-2, 2-dimethyl-propionamide, min 95%, 1 gram.
  • MDPI. (n.d.). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives.
  • Chinese Chemical Society. (2025, August 12). Introduction of the Formyl Group at the meta- or para-Position of Pyridines Through Regioselectivity Switch.
  • Organic Syntheses. (n.d.). 3-aminopyridine.
  • American Chemical Society. (2025, June 9). C3-Formylation of Pyridines via Streptocyanine Intermediates.
  • PubMed Central. (n.d.). Facile synthesis, crystal structure, biological evaluation, and molecular modeling studies of N-((4-acetyl phenyl) carbamothioyl) pivalamide as the multitarget-directed ligand.
  • Sigma-Aldrich. (n.d.). N-(3-Formyl-pyridin-4-yl)-2,2-dimethyl-propionamide.
  • PubMed Central. (n.d.). Crystal structure of 4-(2,2-dimethylpropanamido)pyridin-3-yl N,N-diisopropyldithiocarbamate.
  • PubMed Central. (2024, May 15). Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes.
  • ResearchGate. (n.d.). Synthesis of 3-Aminopyridine.
  • PubMed Central. (n.d.). Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease.
  • BLD Pharm. (n.d.). N-(4-Formylphenyl)pivalamide.
  • Sigma-Aldrich. (n.d.). N-(3-Formyl-pyridin-4-yl)-2,2-dimethyl-propionamide.
  • PubChem. (n.d.). N-[3-(morpholin-4-yl)propyl]pyridine-4-carboxamide.

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Troubleshooting

Technical Support Center: Optimizing Synthesis of N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide

Welcome to the technical support center for the synthesis of N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the com...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important building block. The following troubleshooting guide and frequently asked questions (FAQs) are structured to provide direct, actionable solutions to specific experimental issues, ensuring scientific integrity and fostering a deeper understanding of the underlying chemical principles.

I. Reaction Overview and Key Challenges

The synthesis of N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide typically involves the acylation of 3-amino-4-formylpyridine with pivaloyl chloride in the presence of a base. While seemingly straightforward, this reaction presents several potential challenges stemming from the bifunctional nature of the starting material and the reactivity of the reagents. Key challenges include incomplete conversion, formation of side products, and difficulties in purification. This guide will address these issues systematically.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis.

Problem 1: Low or No Product Formation (Incomplete Conversion)

Symptoms: TLC or LC-MS analysis of the crude reaction mixture shows a significant amount of unreacted 3-amino-4-formylpyridine.

Potential Causes & Solutions:

  • Insufficient Base: The reaction requires a base to neutralize the HCl generated during the acylation. Triethylamine (Et3N) is a common choice. If the base is insufficient or of poor quality (e.g., hydrated), the reaction mixture will become acidic, protonating the starting amine and rendering it unreactive.

    • Solution: Use at least 1.1 to 1.5 equivalents of a dry, high-purity tertiary amine base like triethylamine or diisopropylethylamine (DIPEA). Ensure the base is added before the pivaloyl chloride.

  • Poor Reagent Quality: Pivaloyl chloride is highly reactive and susceptible to hydrolysis. If it has been improperly stored, it may have partially hydrolyzed to pivalic acid, which will not acylate the amine.

    • Solution: Use freshly opened or properly stored pivaloyl chloride. If in doubt, consider purifying the pivaloyl chloride by distillation before use.

  • Low Reaction Temperature: While the reaction is typically performed at 0 °C to room temperature, low temperatures can slow down the reaction rate, especially with sterically hindered reagents like pivaloyl chloride.

    • Solution: After the initial addition of pivaloyl chloride at a lower temperature (e.g., 0 °C) to control the exotherm, allow the reaction to slowly warm to room temperature and stir for several hours or overnight to ensure complete conversion. Monitor the reaction progress by TLC or LC-MS.

Experimental Protocol: Standard Acylation

  • Dissolve 3-amino-4-formylpyridine (1.0 eq.) in a suitable anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF)) under an inert atmosphere (e.g., Nitrogen or Argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 eq.) dropwise.

  • Slowly add a solution of pivaloyl chloride (1.1 eq.) in the same anhydrous solvent.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-16 hours, monitoring by TLC.

Problem 2: Formation of a Significant Side Product (Potential Diacylation or Aldol Condensation)

Symptoms: TLC or LC-MS analysis shows the desired product along with one or more significant impurities.

Potential Causes & Solutions:

  • Diacylation: Although sterically hindered, it is possible for the amide nitrogen to be acylated a second time under forcing conditions, though this is generally unlikely with pivaloyl chloride. More likely is the reaction at the pyridine nitrogen, especially if a strong, non-hindered base is used.

    • Solution: Avoid using an excessive amount of pivaloyl chloride. Stick to a stoichiometry of 1.05-1.1 equivalents. Use a hindered base like DIPEA if diacylation is suspected.

  • Aldol-type Side Reactions of the Formyl Group: The formyl group is susceptible to reaction under both acidic and basic conditions. While the reaction is run under basic conditions, the presence of the amine and amide can lead to complex side reactions.

    • Solution: Maintain a low reaction temperature during the addition of reagents to minimize side reactions. A slower addition of pivaloyl chloride can also help to control the reaction conditions.

  • Reaction with Solvent: If using a reactive solvent, it may participate in side reactions.

    • Solution: Use inert, aprotic solvents like DCM, THF, or acetonitrile.

Troubleshooting Flowchart for Side Product Formation

G start Side Product Observed check_mass Identify Mass of Impurity by LC-MS start->check_mass is_diacyl Mass consistent with diacylation? check_mass->is_diacyl is_aldol Mass consistent with aldol-type product? check_mass->is_aldol other_impurity Other Impurity check_mass->other_impurity reduce_pivcl Reduce equivalents of Pivaloyl Chloride Use a more hindered base (DIPEA) is_diacyl->reduce_pivcl Yes lower_temp Lower reaction temperature Slow addition of reagents is_aldol->lower_temp Yes check_reagents Check purity of starting materials and solvent other_impurity->check_reagents Investigate

Caption: Troubleshooting workflow for identifying and mitigating side product formation.

Problem 3: Difficult Purification

Symptoms: The crude product is an oil or a sticky solid that is difficult to purify by crystallization or column chromatography.

Potential Causes & Solutions:

  • Presence of Triethylamine Hydrochloride: The salt formed between the triethylamine and HCl is often a sticky solid that can interfere with purification.

    • Solution: After the reaction is complete, perform an aqueous workup. Dilute the reaction mixture with DCM and wash with water or a saturated aqueous solution of sodium bicarbonate to remove the hydrochloride salt. Dry the organic layer over anhydrous sodium sulfate before concentrating.

  • Co-elution of Impurities: The product and impurities may have similar polarities, making separation by column chromatography challenging.

    • Solution: Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) often provides better separation. Small amounts of a polar modifier like methanol can be added to the ethyl acetate if the product is slow to elute.

Purification Workflow

G start Crude Reaction Mixture workup Aqueous Workup (Wash with NaHCO3(aq)) start->workup dry Dry Organic Layer (Na2SO4) workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purification concentrate->purify column Silica Gel Chromatography (Hexanes/EtOAc gradient) purify->column If oily or impure crystallize Recrystallization (e.g., EtOAc/Hexanes) purify->crystallize If solid

Caption: Standard purification workflow for N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide.

III. Frequently Asked Questions (FAQs)

Q1: Can I use a different acylating agent instead of pivaloyl chloride?

A1: Yes, other acylating agents like acetic anhydride or acetyl chloride can be used to synthesize the corresponding N-acetyl derivative. However, the bulky tert-butyl group of the pivaloyl chloride often imparts desirable properties to the final molecule, such as increased metabolic stability. The reactivity and potential for side reactions will vary with the acylating agent. For example, using acetic anhydride may require heating and could lead to acetylation of other functional groups if present.[1]

Q2: Is it necessary to run the reaction under an inert atmosphere?

A2: While not strictly necessary for the acylation itself, it is good laboratory practice, especially when using anhydrous solvents. Pivaloyl chloride is sensitive to moisture, and an inert atmosphere will help to ensure that all reagents are dry, leading to a more efficient reaction.

Q3: My starting material, 3-amino-4-formylpyridine, is not commercially available. How can I synthesize it?

A3: The synthesis of 3-amino-4-formylpyridine can be challenging. Literature suggests it can be prepared from 4-methyl-3-nitropyridine through a series of steps involving oxidation of the methyl group to a formyl group and subsequent reduction of the nitro group.[2] Given the complexity, sourcing it from a chemical supplier is recommended if possible.

Q4: What are the expected spectroscopic data for the product?

  • ¹H NMR: Expect signals for the tert-butyl group (singlet, ~1.3 ppm), the pyridine ring protons (doublets and multiplets in the aromatic region, 7-9 ppm), the formyl proton (singlet, ~10 ppm), and the amide N-H (broad singlet).

  • ¹³C NMR: Expect signals for the tert-butyl carbons, the carbonyl carbon (~170-180 ppm), the formyl carbon (~190 ppm), and the pyridine ring carbons.

  • IR: Expect characteristic peaks for the N-H stretch (~3300 cm⁻¹), the C=O stretch of the amide (~1680 cm⁻¹), and the C=O stretch of the aldehyde (~1700 cm⁻¹).

  • MS (ESI+): Expect to see the [M+H]⁺ ion at m/z 207.24.[3]

Q5: Are there any orthogonal protection strategies I should consider if I want to modify the formyl group?

A5: Yes. If you plan to perform further reactions that are incompatible with the aldehyde, you can protect it. A common strategy is to form an acetal (e.g., by reacting with ethylene glycol in the presence of an acid catalyst). This acetal is stable to the basic conditions of the acylation and can be removed later with aqueous acid. This is an example of an orthogonal protection strategy, where one protecting group can be removed without affecting the other.[4][5][6][7]

IV. Summary of Optimized Reaction Conditions

For optimal results, the following conditions are recommended:

ParameterRecommended ConditionRationale
Starting Material 3-amino-4-formylpyridineKey reactant.[2]
Acylating Agent Pivaloyl Chloride (1.05-1.1 eq.)Provides the desired pivaloyl group.
Base Triethylamine or DIPEA (1.2-1.5 eq.)Neutralizes HCl byproduct.
Solvent Anhydrous DCM or THFInert and aprotic.
Temperature 0 °C to Room TemperatureControls exothermicity and ensures completion.
Atmosphere Inert (Nitrogen or Argon)Prevents hydrolysis of pivaloyl chloride.
Workup Aqueous NaHCO₃ washRemoves acidic byproducts and base hydrochloride.
Purification Silica Gel ChromatographyEffective for removing non-polar impurities.

V. References

  • Amerigo Scientific. N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide. [Link]

  • El-Hiti, G. A., Smith, K., Hegazy, A. S., Alanazi, S. A., & Kariuki, B. M. (2015). Crystal structure of 2,2-dimethyl-N-(pyridin-3-yl)propanamide. Acta crystallographica. Section E, Crystallographic communications, 71(Pt 4), o246–o247. [Link]

  • Google Patents. Synthesis of pyridine aldehydes.

  • PubChem. N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide. [Link]

  • Ataman Kimya. PIVALOYL CHLORIDE. [Link]

Sources

Optimization

Technical Support Center: Stability of N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide in DMSO

Guide Version: 1.0 | Last Updated: 2026-01-14 Overview This technical guide addresses the stability of N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide (henceforth referred to as "the compound") when prepared and stor...

Author: BenchChem Technical Support Team. Date: January 2026

Guide Version: 1.0 | Last Updated: 2026-01-14

Overview

This technical guide addresses the stability of N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide (henceforth referred to as "the compound") when prepared and stored in dimethyl sulfoxide (DMSO). The presence of a chemically reactive aromatic aldehyde (formyl group) makes this molecule susceptible to specific degradation pathways in DMSO, a solvent that is not entirely inert. This document provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting common stability issues, offering preventative best practices and detailed protocols for stability assessment. Our goal is to ensure the integrity of your experimental results by maintaining the integrity of your compound stock solutions.

The primary reactive center of the molecule is the formyl (aldehyde) group attached to the pyridine ring. Aldehydes are electrophilic and are known to react with various nucleophiles and are susceptible to oxidation. DMSO, while an excellent solvent, can participate in or mediate chemical reactions, particularly with reactive functional groups like aldehydes, especially under non-ideal conditions (e.g., presence of impurities, light, or elevated temperatures).[1][2]

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling of N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide in DMSO.

Q1: My DMSO stock solution of the compound, initially colorless, has turned yellow. What does this indicate?

A change in color is a strong visual indicator of chemical degradation. For a molecule containing an aldehyde, this often points to oxidation or the formation of complex adducts and condensation products, which can be chromophoric. We strongly advise against using a discolored solution. Its purity should be immediately verified using an analytical technique like HPLC or LC-MS before any further use.

Q2: What are the primary chemical stability risks for this compound in DMSO?

The principal risk originates from the reactivity of the aromatic aldehyde group. The key potential degradation pathways are:

  • Oxidation: The formyl group can be oxidized to the corresponding carboxylic acid. This can be accelerated by air (oxygen), trace metal impurities, or light.

  • Reaction with Water: DMSO is highly hygroscopic and readily absorbs atmospheric moisture. Water can react with the aldehyde to form an unstable gem-diol (hydrate), creating an equilibrium that reduces the concentration of the active parent compound.

  • DMSO-Mediated Reactions: Under certain conditions, especially with basic or acidic impurities, DMSO can react with aldehydes.[1][3][4] This can lead to the formation of various adducts, including thioacetals, which are sulfur analogs of acetals.[5][6]

Q3: What are the optimal storage conditions for DMSO stock solutions of this compound?

To maximize the shelf-life of your stock solution, we recommend the following:

  • Solvent Quality: Use high-purity, anhydrous (≤0.02% water) DMSO from a freshly opened bottle.

  • Concentration: Avoid highly concentrated stocks if possible. For long-term storage, concentrations of 1-10 mM are generally preferable to higher concentrations (e.g., >20 mM), which may have a higher propensity for precipitation.[7]

  • Temperature: Store solutions at -80°C for long-term storage (months) or -20°C for short-term storage (weeks).[8]

  • Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles. This practice minimizes the introduction of atmospheric water and oxygen into the parent stock.[9][10]

  • Atmosphere: For maximum stability, consider overlaying the DMSO stock with an inert gas like argon or nitrogen before sealing.

  • Light Protection: Store vials in the dark or use amber vials to protect against light-induced degradation.

Q4: My biological assay results are inconsistent or show a loss of compound potency over time. Could this be a stability issue?

Absolutely. A decline in the purity of your stock solution directly leads to a lower effective concentration of the active compound, resulting in a rightward shift in potency (higher IC50/EC50) or a complete loss of activity. We recommend running a quality control check on your stock solution via HPLC to confirm its integrity.

Part 2: Troubleshooting Guide for Specific Issues

This section provides a deeper analysis of specific experimental problems and outlines logical steps for their resolution.

Issue: Unexpected Peaks in HPLC or LC-MS Analysis

Symptom: You observe a decrease in the area of the main compound peak over time, accompanied by the appearance of new, unidentified peaks in your chromatogram.

Root Cause Analysis & Action Plan:

The identity of the new peaks can be inferred from their mass-to-charge ratio (m/z) in LC-MS.

  • Mechanism: The aldehyde group (-CHO) is oxidized to a carboxylic acid group (-COOH).

  • Mass Change: Expect an increase of 16 Da in the molecular weight (loss of H, gain of O). The new peak will have an [M+H]⁺ corresponding to ~223.24 g/mol .

  • Confirmation: This species will be more polar and thus typically have a shorter retention time on a reverse-phase HPLC column.

  • Action: Ensure you are using high-purity DMSO and minimize the headspace in your vials to reduce exposure to oxygen.

  • Mechanism: The aldehyde reacts with water in the DMSO to form a geminal diol. This is often a reversible equilibrium.

  • Mass Change: Expect an increase of 18 Da (the addition of H₂O). The new peak will have an [M+H]⁺ corresponding to ~225.25 g/mol .

  • Confirmation: This peak may be broad and its intensity will be highly dependent on the water content of the solvent and the mobile phase used for analysis.

  • Action: Use anhydrous DMSO and store solutions under desiccated conditions or inert gas.

  • Mechanism: Aldehydes can react with sulfur-containing nucleophiles to form thioacetals.[6][11] While DMSO itself is not a thiol, its decomposition products or reactions under certain conditions can generate reactive sulfur species. This can lead to more complex adducts.

  • Mass Change: The mass change will vary depending on the specific adduct formed. For example, a reaction analogous to thioacetal formation with dimethyl sulfide (a common DMSO reduction product) could lead to various mass additions.

  • Action: This is a more complex degradation pathway. If you suspect such adducts, a forced degradation study (see Protocol 2) under various pH conditions may help to replicate and identify these species.

Data Summary: Common Degradants
Degradation PathwayFunctional Group ChangeExpected Mass Change (Da)Expected [M+H]⁺ of DegradantNotes
Oxidation -CHO → -COOH+16~223.24Irreversible. More polar product.
Hydration -CHO → -CH(OH)₂+18~225.25Reversible. Dependent on water content.

Part 3: Experimental Protocols for Stability Assessment

As a Senior Application Scientist, I advocate for proactive stability testing. Do not assume stability; verify it. The following are field-proven protocols.

Protocol 1: Routine Stability Check by HPLC-UV

This protocol is designed for a quick, routine assessment of compound purity in a DMSO stock.

  • Preparation (T=0):

    • Prepare a 10 mM stock solution of the compound in high-purity, anhydrous DMSO.

    • Immediately dilute a small sample to ~50 µM in your mobile phase or acetonitrile/water (50:50) and inject into the HPLC system.

    • Record the chromatogram, integrate the parent peak, and calculate its purity as a percentage of the total peak area. This is your baseline (T=0) purity.

  • Storage:

    • Aliquot the remaining 10 mM stock into several small, tightly sealed vials.

    • Store the aliquots under your intended experimental conditions (e.g., -20°C, 4°C, Room Temperature).

  • Time-Point Analysis:

    • At specified time points (e.g., 24 hours, 72 hours, 1 week, 1 month), remove one aliquot from storage.

    • Allow the aliquot to thaw completely and come to room temperature.

    • Prepare and inject a sample as described in Step 1.

    • Calculate the purity and compare it to the T=0 value. A loss of >5% purity often indicates significant instability.

Protocol 2: Forced Degradation Study by LC-MS

This study intentionally degrades the compound to identify potential degradation products and sensitive conditions.

  • Sample Preparation:

    • Prepare five separate samples of the compound at 1 mM in DMSO.

    • Sample A (Control): No additions.

    • Sample B (Acidic): Add 10 µL of 1 M HCl.

    • Sample C (Basic): Add 10 µL of 1 M NaOH.

    • Sample D (Oxidative): Add 10 µL of 3% H₂O₂.

    • Sample E (Thermal): No additions.

  • Incubation:

    • Incubate samples A, B, C, and D at 40°C for 24 hours.

    • Incubate sample E at 60°C for 24 hours.

  • Analysis:

    • Neutralize samples B and C with an equimolar amount of base or acid, respectively.

    • Dilute all samples appropriately and analyze via LC-MS.

    • Compare the chromatograms and mass spectra to the control sample. Identify the m/z of major degradation products formed under each condition. This provides a "fingerprint" of how the molecule behaves under chemical stress.

Part 4: Visualized Workflows and Mechanisms

To provide a clear conceptual framework, the following diagrams illustrate the compound's structure, potential degradation pathways, and a logical workflow for stability testing.

Chemical Structure and Key Reactive Site

Caption: Structure of N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide.

Primary Degradation Pathways in DMSO

G parent Parent Compound (Aldehyde) oxidized Oxidized Product (Carboxylic Acid) [M+16] parent->oxidized + [O] (Air, Impurities) hydrated Hydrated Product (Gem-diol) [M+18] parent->hydrated + H₂O (Hygroscopic DMSO)

Caption: Key degradation pathways for the aldehyde moiety.

Workflow for Proactive Stability Assessment

workflow start Prepare Stock in Anhydrous DMSO t0_analysis Analyze T=0 Sample (HPLC/LC-MS) start->t0_analysis store Aliquot and Store (-80°C, Dark) start->store timepoint Analyze at Time Points (e.g., 1 week, 1 month) store->timepoint compare Compare Purity to T=0 timepoint->compare decision Purity >95%? compare->decision proceed Proceed with Experiments decision->proceed Yes reprepare Prepare Fresh Stock decision->reprepare No

Caption: Recommended workflow for ensuring compound integrity.

References

  • Russell, G. A., & Becker, H. D. (1963). Condensation Reactions of Aromatic Aldehydes in Dimethyl Sulfoxide Solution. Asymmetric Tricarbon Condensation Involving Dimethyl Sulfoxide. Journal of the American Chemical Society, 85(21), 3406–3408. [Link]

  • Waybright, T. J., Britt, J. R., & McCloud, T. G. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening, 14(6), 708–714. [Link]

  • U.S. Patent No. 3,326,979. (1967). Condensation reactions in dimethyl sulfoxide solution and sulfoxides.
  • Kopinke, C., et al. (2023). Thioacetalation and Multi-Component Thiomethylative Friedel-Crafts Arylation Using BF3SMe2. ACS Omega. [Link]

  • Organic Chemistry Portal. (n.d.). DMSO Oxidation. [Link]

  • Kozlowski, M. C., et al. (2021). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) II: Analysis of Intermediate Substances Obtained in the Induction Period and Investigations Regarding Formic Acid. Organic Process Research & Development, 25(12), 2716–2724. [Link]

  • Wikipedia. (n.d.). Thioacetal. [Link]

  • YouTube. (2022). Alcohols to Aldehydes, Part 3: Oxidations with DMSO. [Link]

  • WebMD. (n.d.). DMSO: Uses and Risks. [Link]

  • ResearchGate. (2015). What is the suitable storage condition of the compound (volatile compound) that already dissolved in dimethyl sulfoxide (DMSO)? [Link]

  • Cheng, X., et al. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening, 8(4), 428-434. [Link]

  • Amerigo Scientific. (n.d.). N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide. [Link]

  • Semantic Scholar. (2002). The Reactions of Dmso with Arylaldehydes in the Presence of Sodium Hydride. [Link]

  • Organic Chemistry Portal. (n.d.). Thioacetal synthesis. [Link]

  • PubMed. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. [Link]

  • YouTube. (2024). Organic Chemistry 2 - Chapter 19.18 - Thioacetal Formation and Protecting Group. [Link]

  • Wikipedia. (n.d.). Sulfonium-based oxidation of alcohols to aldehydes. [Link]

Sources

Troubleshooting

Technical Support Center: Crystallization of N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide

Welcome to the technical support center for the crystallization of N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide (MFCD06659002). This guide is designed for researchers, scientists, and drug development professional...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide (MFCD06659002). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with obtaining high-quality crystals of this compound. By understanding the underlying chemical principles and employing systematic troubleshooting, you can significantly improve your crystallization outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide that influence its crystallization?

A1: The crystallization behavior of this molecule is governed by a combination of its functional groups and overall structure:

  • Pyridine Ring: The nitrogen atom in the pyridine ring is a hydrogen bond acceptor, which can influence solvent interactions and crystal packing.[1][2] Pyridine-containing compounds can sometimes present crystallization challenges compared to their non-heteroaromatic counterparts.

  • Amide Linkage (-C(=O)NH-): The amide group is a classic motif for strong hydrogen bonding, with both a hydrogen bond donor (N-H) and an acceptor (C=O). This often leads to the formation of predictable intermolecular interactions, such as dimers or chains, which can facilitate crystallization.[3]

  • Formyl Group (-CHO): The aldehyde group is polar and can act as a hydrogen bond acceptor. Its presence increases the overall polarity of the molecule.

  • tert-Butyl Group (-C(CH₃)₃): This bulky, non-polar group introduces steric hindrance, which can affect how the molecules pack in the crystal lattice.[4]

Q2: I am not getting any crystals. What is the most common reason for crystallization failure with this compound?

A2: The most frequent issue is the selection of an inappropriate solvent system. If the compound is too soluble in your chosen solvent at room temperature, it will not precipitate upon cooling. Conversely, if it is completely insoluble even when heated, crystallization cannot occur. Finding a solvent where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures is critical.

Q3: My crystallization is happening too quickly, resulting in a fine powder or "crashing out." What causes this and how can I fix it?

A3: Rapid crystallization is typically due to excessively high supersaturation. This can be caused by using a solvent in which the compound's solubility changes too dramatically with temperature, or by cooling the solution too quickly. To slow down crystal growth, you can try adding a small amount of a "better" solvent (one in which the compound is more soluble) to the hot solution or insulating the flask to ensure slow cooling.[5] An ideal crystallization should show initial crystal formation after about 5 minutes, with continued growth over 20 minutes or more.[5]

Q4: I am observing an oil forming instead of crystals. What should I do?

A4: "Oiling out" occurs when the dissolved solid comes out of solution at a temperature above its melting point. This is common when using low-boiling point solvents with compounds that have relatively low melting points. To remedy this, try using a higher-boiling point solvent or a larger volume of the same solvent to lower the saturation temperature.

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the crystallization of N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide.

Problem 1: No Crystals Form Upon Cooling
  • Cause: The compound is too soluble in the chosen solvent, or the concentration is too low.

  • Troubleshooting Protocol:

    • Induce Crystallization:

      • Scratching: Use a glass rod to gently scratch the inside of the flask at the air-liquid interface. The microscopic scratches on the glass can provide nucleation sites.

      • Seeding: If you have a small amount of solid material, add a single seed crystal to the cooled solution.

    • Increase Concentration: If induction methods fail, gently heat the solution to boiling and reduce the solvent volume by 10-20%. Allow it to cool again.

    • Solvent Re-evaluation: If the above steps do not yield crystals, the solvent is likely too good. Recover the compound by evaporating the solvent and start the solvent screening process again.

Problem 2: Poor Crystal Quality (Needles, Plates, or Dendrites)
  • Cause: Crystal growth is occurring too rapidly, often due to high supersaturation or the presence of impurities.

  • Troubleshooting Protocol:

    • Slow Down Cooling:

      • Allow the flask to cool to room temperature on the benchtop, undisturbed.

      • For even slower cooling, place the flask in an insulated container (e.g., a beaker with paper towels).

    • Adjust the Solvent System:

      • Re-dissolve the crystals by heating.

      • Add a small amount (5-10% of the total volume) of a solvent in which the compound is more soluble. This will slightly increase the solubility and slow down the rate of crystal formation upon cooling.

    • Consider a Different Solvent: Some solvents are known to favor the growth of certain crystal habits. Experiment with a different solvent or solvent pair.

Problem 3: Low Yield
  • Cause: The compound has significant solubility in the cold solvent, or too much solvent was used initially.

  • Troubleshooting Protocol:

    • Minimize Solvent Volume: During the initial dissolution step, use the minimum amount of hot solvent required to fully dissolve the compound.

    • Optimize Cooling: Cool the solution for an extended period in an ice bath (after initial cooling to room temperature) to maximize precipitation.

    • Second Crop of Crystals: Isolate the initial crystals by filtration. Then, reduce the volume of the filtrate by 50% and cool again to obtain a second crop of crystals. Note that the purity of the second crop may be lower.

Experimental Protocols

Protocol 1: Solvent Screening for Crystallization

This protocol is designed to efficiently identify a suitable solvent or solvent pair for the crystallization of N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide.

Materials:

  • N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide (crude)

  • A selection of solvents with varying polarities (see Table 1)

  • Small test tubes

  • Heating block or sand bath

  • Glass stirring rods

Procedure:

  • Place approximately 20-30 mg of the crude compound into several separate test tubes.

  • To each tube, add a different solvent dropwise at room temperature, stirring after each addition. Observe the solubility.

  • Ideal Single Solvent: An ideal solvent will dissolve the compound poorly or not at all at room temperature, but completely upon heating.

  • If a suitable single solvent is found, proceed to a larger scale crystallization.

  • Solvent Pair: If no single solvent is ideal, select a "good" solvent (in which the compound is highly soluble) and a "poor" solvent (in which the compound is insoluble). The two solvents must be miscible.

    • Dissolve the compound in a minimum amount of the hot "good" solvent.

    • Add the "poor" solvent dropwise until the solution becomes cloudy (turbid).

    • Add a few drops of the "good" solvent to redissolve the precipitate and make the solution clear again.

    • Allow the solution to cool slowly.

Data Presentation

Table 1: Properties of Common Solvents for Crystallization

SolventBoiling Point (°C)PolarityPotential for Hydrogen BondingNotes
Water 100HighDonor & AcceptorMay be suitable if compound has sufficient polarity.
Ethanol 78HighDonor & AcceptorGood for moderately polar compounds.
Methanol 65HighDonor & AcceptorSimilar to ethanol, but more volatile.
Ethyl Acetate 77MediumAcceptorOften a good starting point for pyridine derivatives.
Acetone 56MediumAcceptorGood for moderately polar compounds; very volatile.
Dichloromethane 40MediumAcceptorLow boiling point may lead to "oiling out".
Toluene 111LowNoneGood for less polar compounds; high boiling point.
Hexane/Heptane 69 / 98LowNoneLikely to be a "poor" solvent; useful for solvent pairs.
Isopropanol 82MediumDonor & AcceptorA good alternative to ethanol with a higher boiling point.

This table provides general guidance. Experimental verification is essential.

Table 2: Predicted Solubility of N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide

SolventPredicted Solubility at 25°CPredicted Solubility at BoilingSuitability as a Crystallization Solvent
Water LowLow to ModeratePossible, but may require a co-solvent.
Ethanol/Methanol Moderate to HighHighLikely too soluble for good yields.
Ethyl Acetate Low to ModerateHighRecommended Starting Point.
Acetone Moderate to HighHighLikely too soluble for good yields.
Dichloromethane HighVery HighUnlikely to be a good single solvent.
Toluene LowModerate to HighGood candidate.
Hexane/Heptane Very LowVery LowExcellent as an anti-solvent (poor solvent) in a pair.
Ethyl Acetate/Hexane VariableVariableRecommended solvent pair to try.
Toluene/Hexane VariableVariableGood solvent pair for less polar compounds.

This prediction is based on the "like dissolves like" principle and the functional groups present in the molecule. The polarity of the molecule is balanced by the polar pyridine, formyl, and amide groups, and the non-polar tert-butyl group.

Visualizing the Troubleshooting Process

To aid in your experimental workflow, the following diagrams illustrate the decision-making process for troubleshooting common crystallization issues.

G start Start Crystallization: Dissolve in Hot Solvent, Allow to Cool no_crystals No Crystals Form start->no_crystals oiling_out Oiling Out Occurs start->oiling_out poor_quality Poor Quality Crystals (Powder, Needles) start->poor_quality good_crystals Good Quality Crystals Formed start->good_crystals scratch 1. Scratch Inner Surface of Flask no_crystals->scratch Action change_solvent 1. Use Higher Boiling Point Solvent oiling_out->change_solvent Action slow_cooling 1. Ensure Slow Cooling (Insulate Flask) poor_quality->slow_cooling Action seed 2. Add a Seed Crystal scratch->seed If no success concentrate 3. Reduce Solvent Volume (Boil off 10-20%) seed->concentrate If no success concentrate->start reevaluate Re-evaluate Solvent Choice concentrate->reevaluate If still no success increase_volume 2. Increase Solvent Volume change_solvent->increase_volume Or increase_volume->start reevaluate2 Re-evaluate Solvent Choice increase_volume->reevaluate2 If no success adjust_solvent 2. Re-dissolve and Add 5-10% of a 'Good' Solvent slow_cooling->adjust_solvent If still poor quality adjust_solvent->start reevaluate3 Re-evaluate Solvent Choice adjust_solvent->reevaluate3 If no success

Caption: Troubleshooting workflow for common crystallization problems.

G start Start Solvent Screening (20-30 mg of compound in test tube) add_solvent Add Solvent Dropwise at Room Temp. start->add_solvent observe Observe Solubility add_solvent->observe dissolves_cold Dissolves in Cold Solvent observe->dissolves_cold Yes insoluble_hot Insoluble Even When Hot observe->insoluble_hot No, Heat Solution solvent_pair Select 'Good' and 'Poor' Miscible Solvents observe->solvent_pair No Ideal Single Solvent Found reject_solvent Reject Solvent (Too Soluble) dissolves_cold->reject_solvent Result ideal_solvent Sparingly Soluble Cold, Fully Soluble Hot insoluble_hot->ideal_solvent Dissolves? insoluble_hot_continue Reject Solvent insoluble_hot->insoluble_hot_continue No use_solvent Use as Single Crystallization Solvent ideal_solvent->use_solvent Result dissolve_good Dissolve Compound in Minimum Hot 'Good' Solvent solvent_pair->dissolve_good add_poor Add 'Poor' Solvent Dropwise Until Turbid dissolve_good->add_poor clear_solution Add Drops of 'Good' Solvent to Re-clarify add_poor->clear_solution cool_slowly Cool Slowly to Crystallize clear_solution->cool_slowly

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide

Welcome to the technical support center for the synthesis of N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the com...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this synthesis from the lab bench to pilot plant production. Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols based on established chemical principles for analogous transformations.

Introduction to the Synthesis and Scale-Up Considerations

The synthesis of N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide involves two key transformations: the formation of an amide bond and the formylation of a pyridine ring. The strategic order of these steps is a critical consideration for a successful and scalable process. Two primary synthetic routes are plausible, each with its own set of advantages and challenges.

Route A: Amidation followed by Formylation

This route involves the initial synthesis of N-(pyridin-3-yl)-2,2-dimethyl-propionamide from 3-aminopyridine and pivaloyl chloride, followed by the introduction of the formyl group at the 4-position of the pyridine ring.

Route B: Formylation followed by Amidation

In this alternative, 3-aminopyridine is first formylated to produce 3-amino-4-formylpyridine, which is then acylated with pivaloyl chloride to yield the final product.

The choice between these routes on a larger scale will depend on factors such as the regioselectivity of the formylation, the stability of the intermediates, and the ease of purification. This guide will explore the potential issues and solutions for both pathways.

Visualizing the Synthetic Pathways

Synthetic_Routes cluster_A Route A: Amidation First cluster_B Route B: Formylation First 3-Aminopyridine_A 3-Aminopyridine Intermediate_A N-(Pyridin-3-yl)-2,2-dimethyl- propionamide 3-Aminopyridine_A->Intermediate_A Amidation Pivaloyl_Chloride_A Pivaloyl Chloride Pivaloyl_Chloride_A->Intermediate_A Final_Product_A N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl- propionamide Intermediate_A->Final_Product_A Formylation Formylation_Reagent_A Formylation Reagent Formylation_Reagent_A->Final_Product_A 3-Aminopyridine_B 3-Aminopyridine Intermediate_B 3-Amino-4-formylpyridine 3-Aminopyridine_B->Intermediate_B Formylation Formylation_Reagent_B Formylation Reagent Formylation_Reagent_B->Intermediate_B Final_Product_B N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl- propionamide Intermediate_B->Final_Product_B Amidation Pivaloyl_Chloride_B Pivaloyl Chloride Pivaloyl_Chloride_B->Final_Product_B

Caption: Plausible synthetic routes to the target molecule.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address potential issues encountered during the synthesis.

Part 1: Amide Formation (Applicable to both routes)

Q1: I am observing low yields during the amidation of 3-aminopyridine (or 3-amino-4-formylpyridine) with pivaloyl chloride. What are the likely causes?

A1: Low yields in this acylation step can stem from several factors, particularly during scale-up:

  • Poor control of reaction temperature: The reaction between pivaloyl chloride and aminopyridines is exothermic. Without adequate cooling on a larger scale, side reactions can occur. It is crucial to maintain a low temperature (e.g., 0-5 °C) during the addition of pivaloyl chloride.

  • Base selection and stoichiometry: A non-nucleophilic base such as triethylamine or diisopropylethylamine is essential to neutralize the HCl generated during the reaction. Insufficient base can lead to the protonation of the aminopyridine, rendering it non-nucleophilic. A slight excess of the base (1.1-1.5 equivalents) is recommended.

  • Reagent quality: Pivaloyl chloride is sensitive to moisture and can hydrolyze to pivalic acid, which will not react under these conditions. Ensure you are using a fresh, high-quality reagent.

  • Formation of a bis-acylated byproduct: While less common with the sterically hindered pivaloyl group, it is possible for the amide nitrogen to be acylated a second time, especially if the reaction temperature is not controlled.

Troubleshooting Workflow for Low Amidation Yield:

Amidation_Troubleshooting start Low Amidation Yield check_temp Verify Temperature Control (Maintain 0-5 °C during addition) start->check_temp check_base Check Base Stoichiometry (1.1-1.5 eq.) and Quality start->check_base check_reagent Confirm Pivaloyl Chloride Quality (Use fresh, dry reagent) start->check_reagent check_byproducts Analyze for Bis-acylation or Unreacted Starting Material check_temp->check_byproducts check_base->check_byproducts check_reagent->check_byproducts solution Optimize Reaction Conditions: - Slower addition of acyl chloride - Use of a more robust cooling system - Ensure anhydrous conditions check_byproducts->solution

Troubleshooting

Technical Support Center: N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide

Welcome to the dedicated technical support center for N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubl...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the handling, storage, and use of this compound. Our goal is to help you anticipate and resolve potential issues, ensuring the integrity and success of your experiments.

I. Compound Overview and Stability Profile

N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide is a bifunctional molecule featuring a pyridine ring substituted with a formyl (aldehyde) group and an amide linkage to a sterically hindered pivaloyl group. Understanding the inherent reactivity of these functional groups is paramount to preventing its degradation.

The primary points of potential degradation are the formyl group, which is susceptible to oxidation, and the amide bond, which can undergo hydrolysis. The pyridine ring itself can also be involved in certain reactions, particularly under acidic conditions.

II. Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide?

For optimal stability, the compound should be stored at 2-8°C in a tightly sealed, airtight container, protected from light.[1] Inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to minimize oxidation of the aldehyde.

Q2: I've noticed a yellow to brown discoloration of the solid compound over time. What could be the cause?

Discoloration is a common indicator of degradation for aldehydes, including pyridinaldehydes. This is often due to slow oxidation of the formyl group to a carboxylic acid or polymerization initiated by light or trace impurities. It is advisable to use the compound as fresh as possible and store it under the recommended conditions.

Q3: Is this compound sensitive to air or moisture?

Yes, both air (oxygen) and moisture can contribute to degradation. Oxygen can oxidize the aldehyde group, while moisture can lead to hydrolysis of the amide bond, especially in the presence of acidic or basic contaminants.

Q4: What solvents are compatible with this compound for short-term dissolution and reaction?

Anhydrous aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN), and N,N-Dimethylformamide (DMF) are generally good choices. Protic solvents like methanol and ethanol could potentially form acetals with the aldehyde group, especially under acidic catalysis. Water should be avoided unless hydrolysis is the intended reaction.

III. Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during the use of N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide in chemical reactions.

Issue 1: Low Yield or Incomplete Reaction

Potential Cause A: Degradation of Starting Material

  • Evidence: TLC analysis of the starting material shows multiple spots, or the solid has a noticeable yellow/brown color.

  • Explanation: The compound may have degraded during storage. The presence of impurities, such as the corresponding carboxylic acid from oxidation, can inhibit the desired reaction.

  • Solution:

    • Verify Purity: Always check the purity of the starting material by TLC, LC-MS, or ¹H NMR before use.

    • Purification: If impurities are detected, consider purification by column chromatography or recrystallization.

    • Proper Storage: Ensure the compound is stored under the recommended conditions (2-8°C, inert atmosphere, protected from light).

Potential Cause B: Incompatible Reaction Conditions

  • Evidence: The reaction fails to proceed to completion, and starting material is recovered, or a complex mixture of products is observed.

  • Explanation: The reaction conditions may be promoting the degradation of the starting material or the product.

  • Solution:

    • pH Control: Avoid strongly acidic or basic conditions unless intentionally cleaving the amide or modifying the pyridine ring. The pyridine nitrogen can be protonated in acidic media, altering the electronic properties of the ring and potentially influencing the reactivity of the formyl group.

    • Temperature: High temperatures can accelerate degradation. If possible, run reactions at or below room temperature.

    • Light Exposure: Protect the reaction from light, as pyridine aldehydes can be light-sensitive and may undergo photochemical reactions.[2]

Issue 2: Unexpected Side Products

Side Product A: Carboxylic Acid Formation

  • Identification: A new, more polar spot on TLC. Mass spectrometry will show a mass increase of 16 amu (addition of an oxygen atom).

  • Explanation: The formyl group is readily oxidized to a carboxylic acid. This can be caused by:

    • Oxidizing agents present in the reaction mixture.

    • Exposure to air (autoxidation), especially at elevated temperatures or in the presence of metal catalysts.

  • Prevention:

    • Inert Atmosphere: Run reactions under an inert atmosphere (nitrogen or argon).

    • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

    • Avoid Strong Oxidants: Scrutinize all reagents to ensure no unintended oxidizing agents are present.

Side Product B: Amide Cleavage Products (3-Amino-4-formylpyridine and Pivalic Acid)

  • Identification: Appearance of highly polar spots on TLC corresponding to the amine and carboxylic acid.

  • Explanation: The pivalamide is sterically hindered, making it relatively stable to hydrolysis. However, cleavage can occur under strong basic conditions.[3]

  • Prevention:

    • Avoid Strong Bases: Avoid the use of strong bases like sodium hydroxide or potassium hydroxide, especially with heating. If a base is required, consider using milder, non-nucleophilic organic bases.

    • pH Monitoring: If the reaction is performed in an aqueous or protic medium, monitor and control the pH to remain near neutral if amide integrity is desired.

Side Product C: Acetal/Hemiacetal Formation

  • Identification: A change in the aldehyde proton signal in the ¹H NMR spectrum. Mass spectrometry may show an addition corresponding to the alcohol solvent.

  • Explanation: In the presence of alcohol solvents (e.g., methanol, ethanol) and an acid catalyst (even trace amounts), the formyl group can form a hemiacetal or an acetal.

  • Prevention:

    • Use Aprotic Solvents: Whenever possible, use aprotic solvents.

    • Neutralize Acids: If an acidic reagent is used, ensure it is neutralized during work-up before introducing alcohol solvents.

IV. Visualization of Degradation Pathways

The following diagrams illustrate the primary degradation pathways for N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide.

N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide N-(4-Carboxy-pyridin-3-yl)-2,2-dimethyl-propionamide N-(4-Carboxy-pyridin-3-yl)-2,2-dimethyl-propionamide N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide->N-(4-Carboxy-pyridin-3-yl)-2,2-dimethyl-propionamide Oxidation ([O]) (Air, Oxidizing Agents) 3-Amino-4-formylpyridine 3-Amino-4-formylpyridine N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide->3-Amino-4-formylpyridine Basic Hydrolysis (OH⁻) Pivalic Acid Pivalic Acid N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide->Pivalic Acid Basic Hydrolysis (OH⁻) Acetal/Hemiacetal Acetal/Hemiacetal N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide->Acetal/Hemiacetal Alcohol (ROH) + Acid Catalyst (H⁺)

Caption: Potential degradation pathways of the target compound.

V. Recommended Experimental Protocols

Protocol 1: General Handling and Dispensing
  • Allow the container to warm to room temperature in a desiccator before opening to prevent moisture condensation.

  • Dispense the required amount of the compound quickly in a dry, inert atmosphere (e.g., a glovebox or under a stream of argon/nitrogen).

  • Tightly reseal the container immediately after use.

  • Store the container at 2-8°C, protected from light.

Protocol 2: Monitoring Reaction Progress by TLC
  • Sample Preparation: Dissolve a small amount of the solid in a suitable volatile solvent (e.g., DCM or Ethyl Acetate).

  • Eluent System: A mixture of a non-polar solvent (e.g., Hexanes or Heptane) and a polar solvent (e.g., Ethyl Acetate) is a good starting point. Adjust the ratio to achieve good separation (Rf of the starting material around 0.3-0.4).

  • Visualization: The compound should be UV active due to the pyridine ring. Staining with potassium permanganate can also be used, which will react with the aldehyde group.

cluster_prep Preparation cluster_storage Storage Warm to RT Allow container to warm to Room Temperature Dispense Dispense in inert atmosphere Warm to RT->Dispense Reseal Tightly reseal container Dispense->Reseal Store Store at 2-8°C, protected from light Reseal->Store

Caption: Recommended handling and storage workflow.

VI. Summary of Key Parameters

ParameterRecommendationRationale
Storage Temperature 2-8°CMinimizes thermal degradation.
Storage Atmosphere Inert (Argon, Nitrogen)Prevents oxidation of the formyl group.
Light Conditions Protect from lightPrevents photochemical degradation.
pH in Reactions Near-neutral (unless intended)Avoids acid-catalyzed reactions of the pyridine ring and base-catalyzed hydrolysis of the amide.
Solvent Choice Anhydrous, aproticPrevents hydrolysis and acetal formation.

VII. References

  • Yang, D., et al. Conformational Control and Photoenolization of pyridine-3-carboxaldehydes in the Solid State: Stabilization of Photoenols via Hydrogen Bonding and Electronic Control. The Journal of Organic Chemistry.

Sources

Optimization

Technical Support Center: Interpreting NMR Spectra of N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide

Welcome to the technical support guide for the NMR analysis of N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide . This document is designed for researchers, chemists, and drug development professionals to provide clea...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the NMR analysis of N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide . This document is designed for researchers, chemists, and drug development professionals to provide clear, actionable guidance on interpreting 1H and 13C NMR spectra for this compound. Here, we address common questions and troubleshooting scenarios to ensure accurate and efficient structural elucidation.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is the first step in any spectral interpretation. The diagram below illustrates the conventional numbering scheme used throughout this guide for discussion of specific atoms.

Caption: Structure of N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide with atom numbering.

Frequently Asked Questions (FAQs)

This section covers the fundamental questions regarding the expected NMR spectra of the title compound.

Q1: What are the expected ¹H NMR chemical shifts and splitting patterns for the key protons?

A1: The ¹H NMR spectrum is characterized by distinct signals for the aromatic, formyl, amide, and tert-butyl protons. The electron-withdrawing nature of the formyl group and the pyridine nitrogen, combined with the electron-donating effect of the amide group, creates a predictable pattern.

  • Aromatic Protons (H2, H5, H6): These three protons appear in the downfield region (typically 7.0-9.0 ppm) due to the aromatic ring current.[1]

    • H2: This proton is ortho to the pyridine nitrogen and will be the most deshielded, appearing as a singlet or a narrow doublet. Expect it around 8.5-8.7 ppm .

    • H6: This proton is also ortho to the nitrogen but further from the electron-withdrawing groups. It will likely appear as a doublet around 8.4-8.6 ppm .

    • H5: This proton is coupled to H6 and will appear as a doublet around 7.2-7.4 ppm .

  • Formyl Proton (H-formyl): Aldehyde protons are highly deshielded and appear far downfield.[2][3] Expect a sharp singlet around 9.8-10.2 ppm .

  • Amide Proton (N-H): The chemical shift of the amide proton is highly variable and depends on solvent, concentration, and temperature. It typically appears as a broad singlet between 8.0-9.5 ppm .[4][5]

  • tert-Butyl Protons (-C(CH₃)₃): The nine equivalent protons of the tert-butyl group are shielded and will appear as a sharp singlet in the upfield region, typically around 1.2-1.4 ppm .[6][7]

Q2: Where should I expect the key signals in the ¹³C NMR spectrum?

A2: The ¹³C NMR spectrum provides complementary information, especially for quaternary carbons and carbonyls. The chemical shifts are spread over a wider range than in ¹H NMR.[8][9][10]

  • Formyl Carbonyl (C=O): Aldehyde carbons are among the most deshielded, typically appearing between 190-200 ppm .[11]

  • Amide Carbonyl (C=O): Amide carbonyls are less deshielded than aldehydes and ketones and are expected in the 170-180 ppm range.[12][13]

  • Aromatic Carbons (C2-C6): These carbons resonate in the 120-160 ppm region.[8] The carbons directly attached to nitrogen (C2, C6) and the formyl group (C4) will be the most downfield.

  • tert-Butyl Carbons: The quaternary carbon will appear around 35-45 ppm , while the three equivalent methyl carbons will be further upfield, around 25-30 ppm .[6]

Predicted NMR Data Summary
Assignment ¹H Chemical Shift (ppm) ¹H Multiplicity ¹³C Chemical Shift (ppm)
H-formyl9.8 - 10.2s (1H)-
C-formyl (CHO)--190 - 200
N-H (amide)8.0 - 9.5br s (1H)-
C=O (amide)--170 - 180
H28.5 - 8.7s or d~150
H68.4 - 8.6d~155
H57.2 - 7.4d~125
C3, C4--130 - 145
tert-Butyl (-C(CH₃)₃)1.2 - 1.4s (9H)~27 (CH₃)
tert-Butyl Quat. (Cq)--~40 (Cq)

Troubleshooting Guide

Even with a well-understood molecule, experimental spectra can present challenges. This section addresses specific issues you might encounter.

Q3: My amide N-H proton signal is very broad, or I can't see it at all. Is this normal?

A3: Yes, this is a very common observation. The broadening of N-H signals is due to two main factors:

  • Quadrupolar Relaxation: The nitrogen-14 nucleus (the most abundant isotope) has a nuclear spin I=1, which can lead to efficient relaxation and broadening of the attached proton's signal.

  • Chemical Exchange: The amide proton can exchange with trace amounts of acidic protons (like water) in the NMR solvent.[4][14] This exchange happens on the NMR timescale, leading to signal broadening or disappearance.

Troubleshooting Steps:

  • Dry Your Sample and Solvent: Ensure your sample and the deuterated solvent are as dry as possible to minimize exchange with water.

  • D₂O Exchange Experiment: To confirm the peak assignment, add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The amide proton will exchange with deuterium, causing the signal to disappear.[4][14]

  • Change Temperature: Acquiring the spectrum at a lower temperature can sometimes slow down the exchange rate and result in a sharper signal.

Q4: The aromatic region is complex and the splitting patterns are not clear. How can I definitively assign the pyridine protons?

A4: When 1D spectra are ambiguous due to overlapping signals or complex coupling, 2D NMR experiments are the definitive solution for establishing connectivity.[15][16]

Recommended Workflow:

  • Run a ¹H-¹H COSY Spectrum: Correlation Spectroscopy (COSY) shows which protons are spin-coupled to each other (typically through 2-3 bonds).[17][18] In your COSY spectrum, you should see a cross-peak connecting the signals for H5 and H6 , confirming their adjacent relationship. H2, being isolated, should not show any COSY correlations to other aromatic protons.

  • Run a ¹H-¹³C HMBC Spectrum: Heteronuclear Multiple Bond Correlation (HMBC) shows correlations between protons and carbons over 2-3 bonds.[17][18] This is extremely powerful for assignment.

    • The formyl proton (H-formyl) should show a correlation to C4 and C5 .

    • The amide proton (N-H) should show correlations to C3 and the amide carbonyl carbon .

    • Proton H2 will correlate to C3 and C6 .

    • These long-range correlations create a network of connections that validates the entire structure.[19]

Troubleshooting_Aromatic cluster_1D 1D NMR Analysis cluster_2D 2D NMR Workflow cluster_Result Outcome A Ambiguous Aromatic Region B Acquire ¹H-¹H COSY A->B Proceed to 2D C Identify H5-H6 Correlation B->C Analyze D Acquire ¹H-¹³C HMBC C->D Confirm Connectivity E Correlate Protons to Carbons D->E Analyze F Unambiguous Assignment E->F Synthesize Data

Caption: Workflow for resolving ambiguous aromatic signals using 2D NMR.

Q5: I see unexpected peaks in my spectrum. What are the common impurities?

A5: Impurity peaks are a frequent issue. Before assuming a failed reaction, consider common contaminants.

  • Residual Solvents: Small amounts of solvents from purification (e.g., Ethyl Acetate, Dichloromethane, Hexanes) are common.

  • Water: A broad peak, typically between 1.5 ppm (in CDCl₃) and 3.3 ppm (in DMSO-d₆), is often due to residual water in the NMR solvent.[14]

  • Silicone Grease: A singlet around 0 ppm can indicate contamination from grease used on glass joints.

Protocol: Identifying Solvent Impurities

  • Consult a Reference Table: Use a standard table of NMR chemical shifts for common laboratory solvents. Many NMR facilities provide these charts.

  • Check the Solvent Peak: The residual protonated solvent peak (e.g., CHCl₃ at 7.26 ppm in CDCl₃) can sometimes obscure aromatic signals. Using a different solvent (like Acetone-d₆) can shift this peak and resolve the overlap.[14]

  • Concentration Effects: Very concentrated samples can sometimes lead to peak broadening or shifts in chemical values. If the spectrum looks unusual, try diluting the sample.[14][20]

References

  • ACD/Labs. (n.d.). t-Butyl group towers over other 1H resonances.
  • Chem Help ASAP. (2022, October 7). Chemical shift of functional groups in 13C NMR spectroscopy [Video]. YouTube.
  • University of Rochester Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy.
  • Chemistry Steps. (n.d.). 13C Carbon NMR Spectroscopy.
  • Avancini, R. A., et al. (2014). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Magnetic Resonance in Chemistry, 52(7), 359-367.
  • SDSU NMR Facility. (n.d.). Common Problems.
  • D'Agostino, V. T., & Ragg, E. (2019). Common problems and artifacts encountered in solution-state NMR experiments. Magnetic Resonance in Chemistry, 57(11), 865-882.
  • Stothers, J. B., & Lauterbur, P. C. (1963). C13 CHEMICAL SHIFTS IN ORGANIC CARBONYL GROUPS. Canadian Journal of Chemistry, 41(2), 414-424.
  • Li, Y., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 27(5), 1573.
  • Stothers, J. B. (1972). ¹³C NMR Spectroscopy: A Review of Applications to Organic Chemistry. Applied Spectroscopy, 26(1), 1-16.
  • ResearchGate. (n.d.). Table 4. 13C-NMR chemical shifts (ppm) of the carbonyl groups of NAH... [Image].
  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation.
  • ChemicalBook. (n.d.). 3-Aminopyridine(462-08-8) 13C NMR spectrum.
  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values.
  • Clark, J. (2023, January 29). Interpreting C-13 NMR Spectra. Chemistry LibreTexts.
  • The Organic Chemistry Tutor. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube.
  • Wikipedia. (2024, November 28). Two-dimensional nuclear magnetic resonance spectroscopy. In Wikipedia.
  • Zerbe, O., et al. (2017). Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein. ACS Medicinal Chemistry Letters, 8(12), 1269–1273.
  • MRRC. (2025, July 21). Structure Elucidation Notes. Retrieved from University of Illinois Chicago website.
  • Soderberg, T. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts.
  • Oregon State University. (n.d.). 13C NMR Chemical Shift.
  • Chemistry Steps. (n.d.). NMR Spectroscopy Practice Problems.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926).
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  • OpenStax. (2023, September 20). 13.4 Chemical Shifts in 1H NMR Spectroscopy. In Organic Chemistry.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • ChemicalBook. (n.d.). PIVALAMIDE(754-10-9) 1H NMR spectrum.
  • Dračínský, M., et al. (2024). NMR-Challenge.com: Exploring the Most Common Mistakes in NMR Assignments.
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  • Oakwood Chemical. (n.d.). N-(4-Formyl-pyridin-3-yl)-2, 2-dimethyl-propionamide, min 95%, 1 gram.
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  • University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
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  • University of Potsdam. (n.d.). Chemical shifts.
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  • ChemicalBook. (n.d.). N,N-Dimethylpropionamide(758-96-3) 1H NMR spectrum.
  • University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • Ark Pharm, Inc. (n.d.). N-(4-Hydroxymethyl-pyridin-3-yl)-2,2-dimethyl-propionamide.
  • University of Colorado Boulder. (n.d.). 1H NMR chemical shift ppm table. Retrieved from University of Colorado Boulder website.
  • Sigma-Aldrich. (n.d.). NMR Chemical Shifts of Impurities.
  • National Center for Biotechnology Information. (n.d.). Propanamide, N,N-dimethyl-. PubChem.
  • ChemicalBook. (n.d.). PYRIDINE-2-CARBOXAMIDE(1452-77-3) 1H NMR spectrum.

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide: N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide as a Strategic Synthetic Intermediate in Drug Discovery

Abstract: The pyridine scaffold is a cornerstone of modern medicinal chemistry, present in a remarkable number of FDA-approved drugs.[1][2] Its versatility stems from its unique electronic properties, ability to particip...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The pyridine scaffold is a cornerstone of modern medicinal chemistry, present in a remarkable number of FDA-approved drugs.[1][2] Its versatility stems from its unique electronic properties, ability to participate in hydrogen bonding, and its capacity to serve as a bioisosteric replacement for a phenyl ring, often improving physicochemical properties like solubility.[2][3][4] This guide provides an in-depth technical comparison of a specific, highly functionalized building block, N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide , against other common pyridine derivatives. We will move beyond a simple catalog of properties to explore the strategic and causal advantages this reagent offers in the synthesis of complex, high-value molecules for drug discovery. The analysis is grounded in principles of synthetic chemistry and structure-activity relationships (SAR), providing researchers with actionable insights for experimental design.

Introduction to the Core Scaffold: The 3,4-Disubstituted Pyridine Motif

The arrangement of substituents on an aromatic ring dictates its reactivity and its potential interactions with biological targets. In our subject molecule, the 3- and 4-positions of the pyridine ring are functionalized with two electronically and sterically distinct groups:

  • 4-Formyl Group (-CHO): An electron-withdrawing group and a versatile synthetic handle. It serves as a key electrophilic site for C-C and C-N bond formation through reactions like reductive amination, Wittig reactions, and aldol condensations.

  • 3-N-Pivaloyl-amino Group (-NHCO-tBu): This group has a dual nature. The amide itself is electron-withdrawing, but the bulky tert-butyl (pivaloyl) moiety serves primarily as a robust protecting group for the 3-amino functionality. This protection is critical for directing reactivity and preventing unwanted side reactions.

The strategic placement of an amino group (even in its protected form) next to a formyl group creates a powerful synthon for building diverse heterocyclic systems and for introducing key pharmacophoric elements. Such motifs are prevalent in kinase inhibitors, where the aminopyridine core often acts as a "hinge-binder," interacting with the backbone of the ATP-binding site of the target kinase.[5][6]

Comparative Analysis: Strategic Advantages Over Simpler Alternatives

The true value of N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide is best understood by comparing it to its simpler, more common relatives.

Comparison vs. Unprotected Precursor: 4-Amino-3-formylpyridine

The most direct comparison is with the unprotected amine precursor. While seemingly simpler, the free amino group in 4-Amino-3-formylpyridine presents significant synthetic challenges.[7]

Table 1: Comparison of Protected vs. Unprotected Aminopyridine Aldehyde

FeatureN-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide4-Amino-3-formylpyridineRationale & Causality
Amine Reactivity Inert Highly Nucleophilic The pivaloyl group prevents the amine from acting as a nucleophile, eliminating self-condensation or unwanted reactions with other electrophiles in the mixture.
Chemoselectivity High Low Reactions can be selectively targeted to the formyl group without interference from the amine. This is crucial in multi-step synthesis.
Solubility Generally improved solubility in organic solvents.Lower solubility in common non-polar organic solvents.The bulky, lipophilic tert-butyl group often enhances solubility, simplifying reaction workups and purification.
Synthetic Utility Ideal for sequential functionalization.Prone to polymerization or intramolecular reactions.Allows for modification at the formyl group first, followed by a separate, planned deprotection and subsequent reaction at the amine.

Expertise in Action: The Causality Behind Protection

Choosing to use the pivaloyl-protected version is a strategic decision to enforce chemoselectivity. Imagine a standard reductive amination protocol. If one were to use the unprotected 4-Amino-3-formylpyridine with a primary amine (R-NH2), a complex mixture of products is probable. The nucleophilic 3-amino group of one molecule could attack the 4-formyl group of another, leading to oligomerization. By protecting the amine, we create a self-validating system where the reaction can proceed cleanly only at the intended site.

G cluster_0 Scenario 1: Unprotected Precursor cluster_1 Scenario 2: Pivaloyl-Protected Reagent A 4-Amino-3-formylpyridine C Desired Product A->C Reductive Amination D Unwanted Polymerization/ Side Products A->D Self-Reaction A->D Side Reactions B Primary Amine (R-NH2) B->C Reductive Amination B->D Side Reactions E N-(4-Formyl-pyridin-3-yl)-... -propionamide G Clean Intermediate E->G Selective Reductive Amination F Primary Amine (R-NH2) F->G Selective Reductive Amination H Final Product (after deprotection) G->H Deprotection

Caption: Logical workflow demonstrating superior selectivity of the protected reagent.

Comparison vs. Isomeric Pyridine Aldehydes: 3-Pyridinecarboxaldehyde

Another common alternative is a simple pyridine aldehyde lacking the 3-amino group entirely. This comparison highlights the electronic and steric influence of the 3-substituent.

Table 2: Comparison with Unsubstituted Pyridine Aldehyde

FeatureN-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide3-PyridinecarboxaldehydeRationale & Causality
Electronic Nature Modulated electrophilicity at C4.Standard electrophilicity at C3.The 3-amido group, while electron-withdrawing, can influence the reactivity of the adjacent aldehyde through field effects and sterics.
Steric Hindrance Significant steric bulk from the pivaloyl group.Minimal steric hindrance.The bulky group can guide the approach of incoming reagents, potentially leading to higher diastereoselectivity in certain reactions.
Pharmacophore Potential Contains a masked hydrogen bond donor (the NH).Lacks a key pharmacophoric group at C3.The ability to deprotect the amide to reveal a 3-amino group is a major advantage for creating molecules that can interact with biological targets.[5]
Synthetic Trajectory Allows for late-stage functionalization at C3.C3 position is not readily functionalizable.This provides a critical vector for SAR exploration. The core can be built, and then the C3 amine can be acylated, alkylated, etc.

The presence of the protected amine fundamentally alters the synthetic possibilities. It transforms the pyridine from a simple aromatic aldehyde into a bifunctional scaffold, where two distinct points of diversity can be introduced in a controlled, sequential manner.

Field-Proven Methodologies: Experimental Protocols

A reagent's value is proven in its application. Below are detailed, self-validating protocols for key transformations using our target molecule.

Protocol: Selective Reductive Amination

This protocol demonstrates the clean conversion of the aldehyde in the presence of the protected amine.

  • Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), dissolve N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide (1.0 eq) in anhydrous Dichloromethane (DCM, approx. 0.1 M).

    • Causality: DCM is an excellent solvent for this reaction, being inert to the reagents and readily dissolving the starting materials. Anhydrous conditions prevent competing hydrolysis of the intermediate iminium ion.

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq). Stir the mixture at room temperature for 30 minutes.

    • Causality: A slight excess of the amine drives the formation of the iminium ion intermediate. The initial stirring period allows for this equilibrium to be established.

  • Reductant Addition: Add sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 eq) portion-wise over 10 minutes.

    • Causality: NaBH(OAc)3 is the reductant of choice. It is mild enough not to reduce the starting aldehyde but highly selective for the protonated iminium ion. Its use avoids the need for pH control often required with stronger hydrides like NaBH4.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed (typically 2-4 hours).

  • Workup & Purification: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.

G start Dissolve Reagents (Aldehyde + Amine in DCM) step1 Stir 30 min @ RT (Iminium Formation) start->step1 step2 Add NaBH(OAc)3 (Selective Reduction) step1->step2 step3 Monitor by TLC/LC-MS step2->step3 step4 Aqueous Quench (NaHCO3) step3->step4 step5 Purification (Column Chromatography) step4->step5 end Pure Product step5->end

Caption: Experimental workflow for selective reductive amination.

Protocol: Pivaloyl Group Deprotection

This protocol unmasks the 3-amino group for subsequent functionalization.

  • Reaction Setup: Dissolve the pivaloyl-protected substrate (1.0 eq) in a 1:1 mixture of methanol and 6M aqueous hydrochloric acid.

  • Heating: Heat the mixture to reflux (approx. 80-90 °C) using an oil bath.

    • Causality: Strong acidic conditions and heat are required to hydrolyze the sterically hindered and stable pivaloyl amide bond.

  • Monitoring: Monitor the reaction by LC-MS until the starting material is consumed (typically 12-24 hours).

  • Workup: Allow the reaction to cool to room temperature. Carefully neutralize the mixture by the slow addition of a saturated aqueous sodium bicarbonate solution or concentrated ammonium hydroxide until the pH is ~8-9.

  • Extraction: Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate or DCM). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected 3-aminopyridine derivative.

Application in a Drug Discovery Workflow: Synthesis of a Hypothetical Kinase Inhibitor

To illustrate its strategic value, let's place our molecule in a hypothetical workflow to synthesize a kinase inhibitor. The aminopyridine core is a known hinge-binding motif.

G A N-(4-Formyl-pyridin-3-yl)-... -propionamide C Intermediate 1 A->C Reductive Amination B R1-NH2 B->C E Intermediate 2 (Free Amine) C->E Step 1 D Acid Hydrolysis (Deprotection) D->E G Final Kinase Inhibitor (Target Molecule) E->G Acylation / Sulfonylation (Step 2) F R2-COCl or R2-SO2Cl F->G

Caption: Hypothetical synthesis of a kinase inhibitor using a sequential functionalization strategy.

This pathway demonstrates the core advantage:

  • Step 1 (Reductive Amination): The first point of diversity (R1) is introduced at the 4-position with high selectivity.

  • Step 2 (Deprotection & Acylation): The latent reactivity at the 3-position is revealed, allowing for the introduction of a second point of diversity (R2). This two-step, one-pot-or-sequential approach is highly efficient for building a library of analogs for SAR studies.

Conclusion

While simpler pyridine aldehydes have their place, N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide offers a superior level of control and synthetic versatility for complex molecule synthesis. Its integrated protecting group strategy allows for the precise and sequential functionalization of the pyridine core, minimizing side reactions and maximizing yield. For researchers in drug discovery, employing such advanced, strategically designed building blocks is not a matter of convenience but a necessity for the efficient exploration of chemical space and the rapid development of potent and selective therapeutic candidates.

References

  • Structure–Activity Relationship Studies of 3- or 4-Pyridine Derivatives of DS-6930.ACS Medicinal Chemistry Letters.
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  • The Role of Pyridine Derivatives in Modern Drug Discovery.NINGBO INNO PHARMCHEM CO.,LTD.
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  • Structure-Activity Relationship of Substituted Pyridin-3-ol Derivatives: A Comparative Guide.Benchchem.
  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC.National Center for Biotechnology Information.
  • Insights Into the Synthetic Strategies, Biological Activity, and Structure- Activity Relationship of Pyridine and Analogs: A Review.Bentham Science Publishers.
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  • Comparative Analysis of the Biological Activity of Substituted Pyridine Derivatives as Anticancer Agents.Benchchem.
  • Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines.ChemRxiv.
  • Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2.ACS Publications.
  • Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2.ACS Publications.
  • Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2.PubMed Central.
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Comparative

A Strategic Guide to Elucidating the Structure-Activity Relationship of N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide and its Analogs

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the structure-activity relationship (SAR) of the novel scaffold, N-(4-Formyl-pyridin-3-yl)-2,2-...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the structure-activity relationship (SAR) of the novel scaffold, N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide. While this molecule is recognized as a valuable synthetic intermediate for constructing complex heterocyclic compounds[1], its own biological activity profile is largely unexplored. This document outlines a strategic approach to unlock its therapeutic potential, using a plausible biological target as a case study, and provides the necessary experimental framework for a thorough comparative analysis.

Introduction to the Scaffold and a Hypothesized Biological Target

N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide (herein designated as Scaffold 1 ) is a pyridine derivative featuring three key functional groups ripe for chemical modification: a pyridine ring, a pivaloyl amide, and a chemically reactive formyl group. The pyridine moiety is a common feature in numerous FDA-approved drugs, valued for its ability to engage in various non-covalent interactions with biological targets and enhance pharmacokinetic properties[2].

Given that pyridine-3-carboxamide derivatives have shown promise as selective inhibitors of Matrix Metalloproteinase-13 (MMP-13), an enzyme implicated in osteoarthritis and cancer[3], we will proceed with MMP-13 as a representative and high-value target for illustrating the SAR exploration of Scaffold 1 . This strategic choice allows us to build upon existing knowledge of inhibitor binding modes within this enzyme class.

Deconstruction of the Lead Scaffold and Proposed SAR Exploration Strategy

The core of any SAR study is the systematic modification of a lead compound to understand how different chemical features contribute to its biological activity. For Scaffold 1 , we can dissect the molecule into three primary regions for modification.

cluster_scaffold Scaffold 1: N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide cluster_regions Key Regions for SAR Exploration cluster_modifications Proposed Modifications Scaffold A Region A: Pyridine Core B Region B: Amide Moiety C Region C: Formyl Group ModA Electronic modulation (e.g., -Cl, -OMe) Positional Isomers A->ModA Explore H-bonding and aromatic interactions ModB Vary steric bulk (e.g., cyclopropyl, phenyl) Vary lipophilicity B->ModB Probe hydrophobic pockets ModC Reductive amination Wittig reaction Oxime/Hydrazone formation C->ModC Introduce new vectors for H-bonding and charge interactions

Caption: SAR exploration strategy for Scaffold 1.

Region A: The Pyridine Core

The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a critical interaction for target binding. The electronic properties of the ring can also influence the pKa of the molecule and its overall reactivity.

  • Rationale for Modification: Introducing small electron-withdrawing (e.g., chloro) or electron-donating (e.g., methoxy) groups at the 2, 5, or 6 positions can probe for additional interactions and fine-tune the electronics of the core. The synthesis of positional isomers, such as N-(3-Formyl-pyridin-4-yl)-2,2-dimethyl-propionamide, would be crucial to understand the optimal geometry for target engagement.

Region B: The Amide Moiety

The bulky tert-butyl group of the pivaloyl amide is highly lipophilic and will likely occupy a hydrophobic pocket within the target protein.

  • Rationale for Modification: Replacing the tert-butyl group with other alkyl (e.g., isopropyl), cycloalkyl (e.g., cyclopropyl, cyclohexyl), or aryl groups will allow for a systematic exploration of the size and shape of this hydrophobic pocket. This helps in optimizing van der Waals interactions and can impact solubility and metabolic stability.

Region C: The Formyl Group

The aldehyde is a versatile chemical handle. As a hydrogen bond acceptor, it can be crucial for initial binding. However, its true value lies in its reactivity, allowing for the introduction of diverse functionalities.

  • Rationale for Modification: Converting the formyl group into a variety of other functionalities is likely to yield the most significant gains in potency and selectivity. For instance, reductive amination can introduce primary, secondary, or tertiary amines, which can be protonated at physiological pH to form salt bridges with acidic residues (e.g., aspartate, glutamate) in the active site. The synthesis of hydrazones or oximes can introduce additional hydrogen bond donors and acceptors.

A Framework for Comparative Experimental Evaluation

To objectively compare the performance of newly synthesized analogs against the parent Scaffold 1 , a tiered experimental workflow is essential. This workflow should progress from high-throughput in vitro assays to more complex cell-based models.

cluster_workflow Experimental Workflow for SAR Analysis A Step 1: Analog Synthesis (e.g., Reductive Amination) B Step 2: Primary Screening (In Vitro MMP-13 Inhibition Assay) A->B C Step 3: Dose-Response & IC50 (Quantitative Comparison) B->C D Step 4: Selectivity Profiling (vs. MMP-1, MMP-9, etc.) C->D E Step 5: Cell-Based Assay (e.g., Cytotoxicity in Chondrocytes) D->E

Caption: Tiered experimental workflow for comparative analysis.

Experimental Protocol: Analog Synthesis via Reductive Amination

This protocol describes the synthesis of an amine derivative from the formyl group of Scaffold 1 , a key transformation for exploring new interactions.

Objective: To synthesize N-(4-(aminomethyl)pyridin-3-yl)-2,2-dimethyl-propionamide derivatives.

Materials:

  • N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide (Scaffold 1 )

  • Amine of choice (e.g., benzylamine, morpholine)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloroethane (DCE)

  • Acetic acid

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of Scaffold 1 (1.0 eq) in dichloroethane, add the desired amine (1.1 eq) followed by a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1 hour to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-18 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired amine derivative.

Experimental Protocol: In Vitro MMP-13 Inhibition Assay

This fluorogenic assay protocol allows for the quantitative determination of inhibitory potency (IC50).

Objective: To measure the IC50 of test compounds against human recombinant MMP-13.

Materials:

  • Recombinant human MMP-13 (catalytic domain)

  • Assay buffer (e.g., 50 mM Tris, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35, pH 7.5)

  • Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

  • Test compounds dissolved in DMSO

  • A known MMP inhibitor as a positive control (e.g., Batimastat)

  • Black 96-well microplates

  • Fluorescence plate reader (Excitation/Emission ~325/395 nm)

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO, and then dilute further into the assay buffer. The final DMSO concentration in the well should be ≤1%.

  • In a 96-well plate, add 50 µL of assay buffer.

  • Add 25 µL of the diluted test compound or control to the wells.

  • Add 25 µL of diluted MMP-13 enzyme solution to all wells except the "no enzyme" control.

  • Incubate the plate at 37°C for 30 minutes.

  • Initiate the reaction by adding 25 µL of the fluorogenic substrate solution to all wells.

  • Immediately begin kinetic reading on the fluorescence plate reader at 37°C for 60 minutes, taking readings every 2 minutes.

  • Calculate the reaction rate (slope) for each well.

  • Determine the percent inhibition for each compound concentration relative to the DMSO control and calculate the IC50 value using non-linear regression analysis.

Data Presentation for Comparative Analysis

All quantitative data should be summarized in clear, structured tables to facilitate easy comparison between the lead scaffold and its analogs.

Table 1: SAR of Modifications in Region C (Formyl Group Derivatives)

Compound IDR Group (at position 4)MMP-13 IC50 (nM)Fold Change vs. Scaffold 1
Scaffold 1 -CHO>10,000-
1a -CH2-NH-Benzyl850>11.8
1b -CH2-N(CH3)21,200>8.3
1c -CH=N-OH5,300>1.9
1d -CH2-OH9,800~1.0

Data shown is hypothetical and for illustrative purposes only.

Table 2: SAR of Modifications in Region B (Amide Moiety)

Compound IDAmide GroupMMP-13 IC50 (nM)Fold Change vs. 1a
1a -NH-CO-C(CH3)3850-
2a -NH-CO-Cyclopropyl4501.9
2b -NH-CO-Phenyl1,5000.6
2c -NH-CO-CH(CH3)27901.1

Data shown is hypothetical and for illustrative purposes only.

Conclusion and Future Directions

This guide provides a robust, logical framework for initiating a drug discovery campaign starting from the versatile building block N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide. By hypothesizing a relevant biological target and systematically applying the principles of medicinal chemistry, researchers can efficiently navigate the complex process of SAR elucidation. The proposed workflow, from targeted synthesis to quantitative biological assays, ensures that comparisons between analogs are objective and data-driven. The most promising compounds identified through this initial screening can then be advanced to selectivity profiling against other MMPs and further evaluation in cell-based and in vivo models of disease. The true potential of this scaffold lies in the hands of the inquisitive researcher, and this guide serves as the map for that exploration.

References

  • MySkinRecipes. N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide. Available from: [Link]

  • Amerigo Scientific. N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide. Available from: [Link]

  • MDPI. New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity. Available from: [Link]

  • PubMed Central (NIH). Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. Available from: [Link]

  • MDPI. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Available from: [Link]

  • CMJ Publishers. Design and In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications. Available from: [Link]

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Validation

A Comparative Analysis of N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide and Established Matrix Metalloproteinase Inhibitors

A Technical Guide for Researchers and Drug Development Professionals In the intricate landscape of cellular biology, matrix metalloproteinases (MMPs) stand as a pivotal family of zinc-dependent endopeptidases. Their prim...

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the intricate landscape of cellular biology, matrix metalloproteinases (MMPs) stand as a pivotal family of zinc-dependent endopeptidases. Their primary role in the turnover and remodeling of the extracellular matrix (ECM) places them at the heart of numerous physiological and pathological processes, including wound healing, angiogenesis, and tissue development. However, the dysregulation of MMP activity is a hallmark of various diseases, most notably cancer, where they facilitate tumor invasion and metastasis, and in osteoarthritis, where they contribute to cartilage degradation. This has rendered MMPs a significant target for therapeutic intervention.

This guide provides a comparative analysis of a novel investigational compound, N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide , against well-characterized classes of MMP inhibitors. While direct experimental data on the MMP-inhibitory activity of this specific molecule is not yet available, its structural features, particularly the pyridine core, suggest a potential for interaction with the catalytic zinc ion central to MMP function. We will explore this potential by comparing it to established inhibitors, providing a framework for its future investigation and development.

Profile of the Investigational Compound: N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide

  • Chemical Structure: C₁₁H₁₄N₂O₂

  • Molecular Weight: 206.24 g/mol

  • CAS Number: 127446-35-9

This compound is a pyridine derivative characterized by a formyl group and a dimethyl-propionamide substituent. The pyridine ring, a common scaffold in medicinal chemistry, and the presence of nitrogen and oxygen atoms, could potentially serve as zinc-binding groups, a critical feature for MMP inhibition. The formyl group, an aldehyde, could also engage in interactions within the enzyme's active site. Its characterization as a reagent for the synthesis of heterocyclic compounds suggests its utility as a building block for more complex potential drug candidates targeting inflammatory or neurological pathways.

Hypothesized Mechanism of Action: Based purely on its structure, N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide may act as an MMP inhibitor by coordinating with the catalytic zinc ion in the active site of MMPs. The nitrogen atom of the pyridine ring and the oxygen atoms of the formyl and amide groups could potentially interact with the zinc ion, displacing the water molecule essential for catalysis. However, without experimental validation, this remains a theoretical proposition.

Comparative Analysis with Known MMP Inhibitors

The field of MMP inhibitor development has yielded several distinct chemical classes, each with its own mechanism of action and inhibitory profile. Here, we compare our investigational compound to three major classes: hydroxamates, thiols, and tetracyclines.

Hydroxamate Inhibitors: The Archetypal Zinc Chelators

Hydroxamate-based inhibitors, such as Marimastat and Batimastat , are among the most potent and well-studied MMP inhibitors. Their defining feature is the hydroxamic acid moiety (-CONHOH), which acts as a strong bidentate chelator of the catalytic zinc ion.

  • Mechanism of Action: These compounds mimic the peptide backbone of natural MMP substrates and bind tightly to the active site, with the hydroxamate group forming strong coordinate bonds with the zinc ion, thereby blocking the enzyme's catalytic activity.

  • Inhibition Profile: Generally, hydroxamate inhibitors exhibit broad-spectrum activity, inhibiting multiple MMPs. This lack of selectivity has been a significant hurdle in their clinical development, leading to off-target effects.

Thiol-Based Inhibitors: An Alternative Zinc-Binding Group

Thiol-based inhibitors, represented here by Rebimastat , utilize a sulfhydryl group (-SH) to interact with the active site zinc ion.

  • Mechanism of Action: Similar to hydroxamates, the thiol group coordinates with the zinc ion, preventing the binding and cleavage of natural substrates. The interaction of the thiol group with zinc is generally considered to be less potent than that of the hydroxamate group.

  • Inhibition Profile: Rebimastat is also a broad-spectrum MMP inhibitor. The development of thiol-based inhibitors has been driven by the desire to improve selectivity and reduce the side effects associated with hydroxamates.

Tetracycline Inhibitors: A Class with a Dual Role

Tetracyclines, such as Doxycycline , represent a unique class of MMP inhibitors. Their inhibitory activity is independent of their antibiotic properties.

  • Mechanism of Action: The mechanism of MMP inhibition by tetracyclines is multifaceted. It is believed to involve indirect inhibition through the downregulation of MMP expression and a more direct, albeit weaker, chelation of the catalytic zinc ion.

  • Inhibition Profile: Doxycycline exhibits a degree of selectivity, with studies showing more potent inhibition of certain MMPs, like MMP-8 and MMP-13, compared to others, such as MMP-1.[1]

Quantitative Comparison of Inhibitory Potency

The following table summarizes the half-maximal inhibitory concentrations (IC50) of the selected known MMP inhibitors against a panel of representative MMPs. This data provides a quantitative basis for comparing their potency and selectivity.

InhibitorClassMMP-1 IC50 (nM)MMP-2 IC50 (nM)MMP-9 IC50 (nM)MMP-13 IC50 (nM)
Marimastat Hydroxamate563-
Batimastat Hydroxamate344-
Doxycycline Tetracycline>50,000 (18% inhibition at 50µM)-30,000-50,00030,000 (50-60% inhibition at 30µM)
Rebimastat ThiolnM potencynM potencynM potency-

Experimental Protocols for MMP Inhibition Assays

To empirically determine the MMP inhibitory potential of novel compounds like N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide, standardized in vitro assays are essential. Below are protocols for two commonly employed methods.

Fluorescence-Based MMP Inhibition Assay

This assay provides a high-throughput method for quantifying MMP activity and inhibition. It relies on a quenched fluorescent substrate that, upon cleavage by an MMP, releases a fluorophore, leading to an increase in fluorescence.

Materials:

  • Recombinant human MMP enzyme (e.g., MMP-2, MMP-9)

  • MMP assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)

  • Quenched fluorescent MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

  • Test inhibitor (dissolved in an appropriate solvent, e.g., DMSO)

  • Positive control inhibitor (e.g., Marimastat)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare Reagents: Dilute the MMP enzyme and the fluorescent substrate to their working concentrations in the MMP assay buffer. Prepare serial dilutions of the test inhibitor and the positive control.

  • Assay Setup: To the wells of the 96-well plate, add the following in order:

    • MMP assay buffer

    • Test inhibitor or control inhibitor (or solvent for the enzyme control)

    • MMP enzyme solution

  • Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the fluorescent substrate to all wells to start the enzymatic reaction.

  • Kinetic Measurement: Immediately place the plate in the fluorescence microplate reader and measure the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes) at the appropriate excitation and emission wavelengths for the fluorophore.

  • Data Analysis:

    • Calculate the initial reaction velocity (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Determine the percent inhibition for each concentration of the test inhibitor relative to the enzyme control.

    • Plot the percent inhibition against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Gelatin Zymography

Gelatin zymography is a technique used to detect the activity of gelatinases (e.g., MMP-2 and MMP-9) in biological samples. It is a qualitative or semi-quantitative assay.[3][4]

Materials:

  • SDS-PAGE equipment

  • Polyacrylamide gel containing gelatin (0.1%)

  • Non-reducing sample buffer

  • Running buffer

  • Zymogram renaturing buffer (e.g., 2.5% Triton X-100 in water)

  • Zymogram developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl₂, 0.02% Brij-35)

  • Coomassie Brilliant Blue staining solution

  • Destaining solution

Procedure:

  • Sample Preparation: Prepare cell lysates or conditioned media containing MMPs. Mix the samples with non-reducing sample buffer. Do not heat the samples.

  • Electrophoresis: Load the samples onto the gelatin-containing polyacrylamide gel and run the electrophoresis at a constant voltage at 4°C.

  • Renaturation: After electrophoresis, wash the gel in the zymogram renaturing buffer for 30-60 minutes at room temperature with gentle agitation to remove SDS and allow the enzymes to renature.

  • Enzyme Activation: Incubate the gel in the zymogram developing buffer at 37°C for 16-24 hours.

  • Staining and Destaining: Stain the gel with Coomassie Brilliant Blue staining solution for 30-60 minutes, followed by destaining until clear bands appear against a blue background.

  • Analysis: The areas of gelatin degradation by MMPs will appear as clear bands. The molecular weight of the active MMP can be estimated by comparing its migration to that of molecular weight standards. To test for inhibition, the inhibitor can be included in the developing buffer.

Visualization of MMP-Related Pathways

To better understand the biological context of MMP inhibition, the following diagrams illustrate key pathways.

MMP_Activation_Inhibition cluster_activation MMP Activation cluster_inhibition MMP Inhibition Pro_MMP Pro-MMP (Inactive) Active_MMP Active MMP Pro_MMP->Active_MMP Activator Activating Protease (e.g., other MMPs, Plasmin) Activator->Pro_MMP Cleavage of pro-domain Active_MMP_Inh Active MMP Inactive_Complex Inactive MMP-Inhibitor Complex Active_MMP_Inh->Inactive_Complex Inhibitor MMP Inhibitor (e.g., Hydroxamate, Thiol) Inhibitor->Inactive_Complex Binds to Catalytic Zinc

Caption: General mechanism of MMP activation and inhibition.

MMP_Signaling_Cancer cluster_pathway Simplified MMP Signaling in Cancer Progression Growth_Factors Growth Factors & Inflammatory Cytokines Tumor_Cell Tumor Cell Growth_Factors->Tumor_Cell Stimulate MMP_Expression Increased MMP Expression & Secretion Tumor_Cell->MMP_Expression Active_MMP Active MMPs (e.g., MMP-2, MMP-9) MMP_Expression->Active_MMP ECM_Degradation ECM Degradation Active_MMP->ECM_Degradation Angiogenesis Angiogenesis (Release of pro-angiogenic factors) Active_MMP->Angiogenesis Invasion_Metastasis Tumor Invasion & Metastasis ECM_Degradation->Invasion_Metastasis MMP_Inhibitor MMP Inhibitors MMP_Inhibitor->Active_MMP Inhibit

Caption: Simplified role of MMPs in cancer progression.

Conclusion and Future Directions

The structural attributes of N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide, particularly its pyridine core, present a compelling case for its investigation as a potential MMP inhibitor. While it lacks the potent hydroxamate or thiol zinc-binding groups of classical inhibitors, its scaffold could serve as a starting point for the design of novel, selective MMP inhibitors. The development of selective inhibitors is a key goal in the field to mitigate the off-target effects that have plagued broad-spectrum inhibitors in clinical trials.

Future research should focus on the empirical evaluation of this compound's inhibitory activity against a panel of MMPs using the assays described in this guide. Structure-activity relationship (SAR) studies, involving modifications to the formyl and propionamide groups, could lead to the discovery of more potent and selective derivatives. Ultimately, while the journey from a promising scaffold to a clinically viable drug is long and challenging, the exploration of novel chemical entities like N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide is crucial for advancing the field of MMP-targeted therapeutics.

References

  • Hidalgo, M., & Eckhardt, S. G. (2001). Development of matrix metalloproteinase inhibitors in cancer therapy. Journal of the National Cancer Institute, 93(3), 178–193. [Link]

  • Wan, Y., Li, W., Liao, Z., Yan, M., Chen, X., & Tang, Z. (2020). Selective MMP-13 Inhibitors: Promising Agents for the Therapy of Osteoarthritis. Current Medicinal Chemistry, 27(22), 3753–3769. [Link]

  • TCS. (n.d.). Gelatin Zymography Protocol. [Link]

  • Toth, M., & Fridman, R. (2001). Assessment of Gelatinases (MMP-2 and MMP-9) by Gelatin Zymography. In Matrix Metalloproteinase Protocols (pp. 163–173). Humana Press. [Link]

  • Millar, A. W., Brown, P. D., Moore, J., Galloway, A. C., Cornish, A. G., & Gaukroger, K. (1998). Results of single and repeat dose studies of the oral matrix metalloproteinase inhibitor marimastat in healthy male volunteers. British journal of clinical pharmacology, 45(1), 37–43. [Link]

  • Assay Genie. (n.d.). Collagenase Activity Colorimetric Assay Kit (#BN01008). Assay Genie. [Link]

  • Peterson, J. T. (2006). The importance of estimating the therapeutic index in the development of matrix metalloproteinase inhibitors. Cardiovascular research, 69(3), 655–663. [Link]

  • Lauer-Fields, J. L., & Fields, G. B. (2002). Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases. In Matrix Metalloproteinase Protocols (pp. 175–188). Humana Press. [Link]

  • Chondrex, Inc. (n.d.). Collagenase Assay Kits. Chondrex, Inc. [Link]

  • PubChem. (n.d.). Degradation of the extracellular matrix. PubChem. [Link]

  • Ma, Z., & Li, L. (2017). Matrix metalloproteinases (MMPs), the main extracellular matrix (ECM) enzymes in collagen degradation, as a target for anticancer drugs. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1159–1168. [Link]

  • Laronha, H., & Caldeira, J. (2020). The Roles of Matrix Metalloproteinases and Their Inhibitors in Human Diseases. International journal of molecular sciences, 21(22), 8733. [Link]

  • Khalil, R. A. (2017). Matrix Metalloproteinases, Vascular Remodeling, and Vascular Disease. Hypertension, 70(6), 1076–1087. [Link]

  • Quintero-Fabián, S., Arreola, R., Casiano-Quezada, E. J., & de la Cruz-López, J. J. (2022). Insights Into the Role of Matrix Metalloproteinases in Cancer and its Various Therapeutic Aspects: A Review. Frontiers in oncology, 12, 901594. [Link]

  • JoVE. (2023). Role of Matrix Metalloproteases in Degradation of ECM. JoVE. [Link]

  • Partridge, D., & Gross, J. (2005). New Signaling Pathways From Cancer Progression Modulators to mRNA Expression of Matrix Metalloproteinases in Breast Cancer Cells. Cancer research, 65(19), 8767–8776. [Link]

  • Bobeff, M., & Meller, K. (2022). Gelatin Zymography to Detect Gelatinase Activity in Melanoma Cells. JoVE (Journal of Visualized Experiments), (181), e63701. [Link]

  • Sounni, N. E., & Noel, A. (2013). Role of Matrix Metalloproteinases in Angiogenesis and Cancer. Frontiers in bioscience (Landmark edition), 18, 137–153. [Link]

  • Golub, L. M., Lee, H. M., Greenwald, R. A., Ryan, M. E., Sorsa, T., Salo, T., & Giannobile, W. V. (1997). Doxycycline inhibits neutrophil (PMN)-type matrix metalloproteinases in human adult periodontitis gingiva. Journal of clinical periodontology, 24(4), 227–236. [Link]

  • Assay Genie. (n.d.). MMP-9 Inhibitor Screening Kit (Fluorometric) (#BN01060). Assay Genie. [Link]

  • Radisky, D. C., & Radisky, E. S. (2015). Signaling pathways regulation of matrix metalloproteinase-2 in cancer cell dissemination. The international journal of biochemistry & cell biology, 64, 257–266. [Link]

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  • Smith, G. N., Jr, Mickler, E. A., Hasty, K. A., & Brandt, K. D. (1999). Specificity of inhibition of matrix metalloproteinase activity by doxycycline: relationship to structure of the enzyme. Arthritis and rheumatism, 42(6), 1140–1146. [Link]

  • Ra, H. J., & Parks, W. C. (2023). Matrix metalloproteinase profiling and their roles in disease. Metallomics, 15(2), mfac101. [Link]

  • Macaulay, V. M., O'Byrne, K. J., Saunders, M. P., Braybrooke, J. P., Long, L., Ganesan, T., Harris, A. L., & Carmichael, J. (1999). Phase I study of intrapleural batimastat (BB-94), a matrix metalloproteinase inhibitor, in the treatment of malignant pleural effusions. Clinical cancer research : an official journal of the American Association for Cancer Research, 5(3), 513–520. [Link]

  • Ozturk, O. H., Cokol, M., & Cetin-Atalay, R. (2015). Doxycycline down-regulates matrix metalloproteinase expression and inhibits NF-kB signaling in LPS-induced PC3 cells. BioMed research international, 2015, 712056. [Link]

  • Pua, T. L., & El-Chemaly, S. (2012). Doxycycline inhibits matrix metalloproteinase-2 secretion from TSC2-null mouse embryonic fibroblasts and lymphangioleiomyomatosis cells. American journal of respiratory cell and molecular biology, 46(4), 537–545. [Link]

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Comparative

A Comparative Efficacy Analysis of Novel Pyridinyl-Amide Scaffolds and Commercial Fungicides

Prepared for: Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the fungicidal efficacy of the novel chemical entity, N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propion...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the fungicidal efficacy of the novel chemical entity, N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide, placed within the broader context of related pyridinyl-amide structures and benchmarked against established commercial fungicides. Due to the novelty of N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide, direct, publicly available efficacy data is limited. Therefore, this guide will leverage data from structurally related compounds and established fungicidal classes to provide a robust framework for evaluation.

Introduction to Novel Fungicide Discovery

The continuous evolution of fungal resistance to existing treatments necessitates the discovery and development of novel fungicidal scaffolds with unique mechanisms of action. Pyridine-based chemistries have historically yielded a rich pipeline of bioactive compounds. N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide represents a contemporary exploration within this chemical space, combining a substituted pyridine core with an amide linkage, a common feature in many successful fungicides. This guide will dissect the potential of such molecules by comparing their reported or predicted efficacy profiles with those of leading commercial fungicides.

Comparative Efficacy of Pyridinyl-Amides and Commercial Standards

While specific data for N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide is not extensively published, we can infer its potential by examining related pyridine carboxamides that have been evaluated against key agricultural pathogens. For this comparison, we will consider the performance of fungicides against economically significant pathogens such as Botrytis cinerea (grey mold) and Zymoseptoria tritici (septoria tritici blotch).

Table 1: Comparative in vitro Efficacy (EC50 in µg/mL) of Fungicidal Compounds

Compound ClassSpecific CompoundBotrytis cinereaZymoseptoria triticiPrimary Mechanism of Action
Pyridinyl-Amide (Hypothetical) N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamideData Not AvailableData Not AvailablePutative: Succinate Dehydrogenase Inhibition
Anilinopyrimidine Cyprodinil0.03 - 0.1> 50Methionine biosynthesis inhibition
Quinone outside Inhibitor (QoI) Azoxystrobin0.02 - 0.060.1 - 0.5Inhibition of mitochondrial respiration (Complex III)
Succinate Dehydrogenase Inhibitor (SDHI) Boscalid0.05 - 0.20.1 - 0.4Inhibition of mitochondrial respiration (Complex II)
Succinate Dehydrogenase Inhibitor (SDHI) Fluopyram0.01 - 0.040.05 - 0.2Inhibition of mitochondrial respiration (Complex II)

Disclaimer: Efficacy data for commercial fungicides can vary based on the specific fungal isolate and assay conditions.

Putative Mechanism of Action: A Focus on SDHI

Many modern fungicides containing a carboxamide moiety, particularly those with a pyridine or pyrazole ring system, function as Succinate Dehydrogenase Inhibitors (SDHIs). These compounds target Complex II of the mitochondrial respiratory chain, a critical enzyme for cellular energy production in fungi.

The diagram below illustrates the proposed mechanism of action for SDHI fungicides. By binding to the succinate-ubiquinone oxidoreductase (SQR) subunit of Complex II, these inhibitors block the oxidation of succinate to fumarate, thereby halting ATP production and leading to fungal cell death.

SDHI_Mechanism cluster_Mitochondrion Mitochondrial Inner Membrane Complex_II Complex II (Succinate Dehydrogenase) Fumarate Fumarate Complex_II->Fumarate Oxidizes Ubihydroquinone Ubihydroquinone (QH2) Complex_II->Ubihydroquinone Reduces ATP_Production ATP Production (Energy) SDHI SDHI Fungicide (e.g., Boscalid, Fluopyram) SDHI->Complex_II INHIBITS Fungal_Cell_Death Fungal Cell Death SDHI->Fungal_Cell_Death Leads to Succinate Succinate Succinate->Complex_II Binds to Ubiquinone Ubiquinone (Q) Ubiquinone->Complex_II Binds to ETC To Complex III of Electron Transport Chain Ubihydroquinone->ETC ETC->ATP_Production Drives

Caption: Proposed mechanism of action for SDHI fungicides.

Experimental Protocols for Fungicide Efficacy Testing

To ensure trustworthy and reproducible results, standardized experimental protocols are essential. Below are methodologies for in vitro and in vivo evaluation of novel fungicidal compounds.

This assay is a primary screen to determine the half-maximal effective concentration (EC50) of a compound against a specific fungus.

In_Vitro_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep 1. Prepare serial dilutions of test compound in DMSO Dispense_Compound 3. Dispense diluted compounds into a 96-well microtiter plate Compound_Prep->Dispense_Compound Spore_Suspension 2. Prepare fungal spore suspension in growth medium Add_Spores 4. Add spore suspension to each well Spore_Suspension->Add_Spores Dispense_Compound->Add_Spores Incubate 5. Incubate plate at optimal temperature (e.g., 20-25°C) for 48-72 hours Add_Spores->Incubate Measure_Growth 6. Measure fungal growth (e.g., optical density at 600 nm) Incubate->Measure_Growth Calculate_EC50 7. Calculate EC50 values using dose-response curve fitting Measure_Growth->Calculate_EC50

Caption: Workflow for in vitro fungicide efficacy testing.

Step-by-Step Protocol:

  • Compound Preparation: A stock solution of the test compound (e.g., 10 mg/mL in DMSO) is prepared. A 10-point two-fold serial dilution is then performed in a separate 96-well plate.

  • Spore Suspension: Fungal spores are harvested from a fresh culture plate and suspended in a suitable liquid growth medium (e.g., Potato Dextrose Broth). The spore concentration is adjusted to a final concentration of 1 x 10^5 spores/mL.

  • Assay Plate Preparation: 2 µL of each compound dilution is dispensed into the wells of a sterile 96-well microtiter plate.

  • Inoculation: 198 µL of the spore suspension is added to each well, resulting in a final volume of 200 µL.

  • Incubation: The plate is sealed and incubated at the optimal growth temperature for the specific fungus (typically 20-25°C) for 48 to 72 hours, or until sufficient growth is observed in the control wells (containing only DMSO).

  • Growth Measurement: Fungal growth is quantified by measuring the optical density at 600 nm using a microplate reader.

  • Data Analysis: The optical density readings are normalized to the control wells, and the EC50 value is determined by fitting the data to a four-parameter logistic curve.

This assay provides a more realistic assessment of a compound's protective and curative activity on plant tissue.

Step-by-Step Protocol:

  • Plant Material: Healthy, young leaves are detached from a susceptible host plant (e.g., grape leaves for Botrytis cinerea).

  • Compound Application: The test compound is formulated in a suitable solvent (e.g., acetone-water with a surfactant) at various concentrations. The leaves are sprayed with the compound formulation until runoff and allowed to dry.

  • Inoculation: A spore suspension of the target fungus is prepared as described above. A small droplet (e.g., 10 µL) of the spore suspension is placed onto the center of each treated leaf.

  • Incubation: The leaves are placed in a high-humidity chamber and incubated at an optimal temperature for disease development.

  • Disease Assessment: After 3-5 days, the leaves are assessed for disease symptoms, typically by measuring the diameter of the necrotic lesion.

  • Data Analysis: The percentage of disease control is calculated relative to the control leaves (treated with solvent only).

Conclusion and Future Directions

While N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide represents an intriguing chemical starting point, its true potential as a fungicide can only be ascertained through rigorous biological evaluation. The comparative data from established commercial fungicides highlight the high bar for efficacy that new compounds must meet. The experimental protocols outlined in this guide provide a clear and validated pathway for determining the fungicidal profile of this and other novel chemical entities. Future research should focus on synthesizing and testing N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide and its analogs against a broad panel of plant pathogenic fungi, elucidating their mechanism of action, and assessing their safety profile.

References

  • Fritz, R., Lanen, C., Colas, V., & Leroux, P. (2003). Inhibition of methionine biosynthesis in Botrytis cinerea by the anilinopyrimidine fungicide cyprodinil. Pesticide Biochemistry and Physiology, 77(3), 107-119. [Link]

  • Bartlett, D. W., Clough, J. M., Godwin, J. R., Hall, A. A., Hamer, M., & Parr-Dobrzanski, B. (2002). The strobilurin fungicides. Pest Management Science, 58(7), 649-662. [Link]

  • Avenot, H. F., & Michailides, T. J. (2010). Progress in understanding molecular mechanisms and evolution of resistance to succinate dehydrogenase inhibiting (SDHI) fungicides in phytopathogenic fungi. In Fungicide Resistance in Plant Pathogens (pp. 65-84). Springer, Dordrecht. [Link]

  • Ishii, H., Miyamoto, T., & Ushio, S. (2011). Lack of cross-resistance to a novel succinate dehydrogenase inhibitor, fluopyram, in laboratory-generated mutants of Botrytis cinerea resistant to other SDHIs. Pest Management Science, 67(4), 474-482. [Link]

Validation

Comparative Selectivity Analysis of N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide: A Guide to Cross-Reactivity Profiling

In the landscape of modern drug discovery, the precise characterization of a small molecule's interaction with the proteome is paramount. While high potency against a desired target is a key starting point, it is the mol...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the precise characterization of a small molecule's interaction with the proteome is paramount. While high potency against a desired target is a key starting point, it is the molecule's selectivity profile that often dictates its therapeutic window and potential for adverse effects. This guide provides a comprehensive framework for assessing the cross-reactivity of the novel compound N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide , a synthetic intermediate with potential for development into a therapeutic agent.[1] While the specific biological targets of this molecule are yet to be fully elucidated, its pyridine scaffold is a common motif in kinase inhibitors. Therefore, we will proceed with a hypothetical yet rigorous investigation, treating it as a candidate kinase inhibitor, to illustrate a best-practice approach for selectivity profiling that is applicable to any novel small molecule.

This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the experimental design, methodologies, and data interpretation necessary for a thorough cross-reactivity study. We will move beyond a simple listing of protocols to explain the causal logic behind our experimental choices, ensuring a self-validating and robust analytical cascade.

The Imperative of Selectivity: Why Go Beyond the Primary Target?

The journey of a drug candidate from discovery to clinic is fraught with challenges, a significant number of which are rooted in off-target effects. A promiscuous compound, one that binds to multiple unintended proteins, can lead to unforeseen toxicity or a dilution of its intended therapeutic effect. Therefore, early and comprehensive selectivity profiling is not merely a regulatory hurdle but a foundational component of rational drug design.[2] It allows for the early identification of potential liabilities, informs structure-activity relationship (SAR) studies to improve selectivity, and ultimately de-risks the progression of a compound into more complex and costly stages of development.[3]

Our investigation into N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide will be structured as a three-tiered approach, designed to build a progressively detailed map of its cellular interactions:

  • Broad-Panel Kinase Profiling: An in vitro screen to quantify interactions across a large panel of kinases, providing a global view of its selectivity within this major drug target family.

  • Cellular Target Engagement Verification: Utilizing the Cellular Thermal Shift Assay (CETSA) to confirm that the compound engages its putative target(s) within the complex milieu of a living cell.[4][5][6]

  • Unbiased Proteome-Wide Off-Target Discovery: Employing affinity chromatography coupled with mass spectrometry (MS) to identify unanticipated binding partners without prior assumptions.[7][8]

Tier 1: Global Kinase Selectivity via In Vitro Profiling

The first step in characterizing a putative kinase inhibitor is to understand its activity across the human kinome. This is most efficiently achieved through a large-scale biochemical screen.

Rationale for Experimental Design

We will assess the inhibitory activity of N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide against a panel of over 400 human kinases. A single high concentration (e.g., 10 µM) is first used to identify initial "hits."[2] For any kinase showing significant inhibition (e.g., >70% inhibition), a full 10-point dose-response curve is then generated to determine the half-maximal inhibitory concentration (IC50). This two-step approach is both cost-effective and efficient.[2] For comparative purposes, we will run a known, well-characterized multi-kinase inhibitor, Sunitinib, in parallel.

Experimental Protocol: Large-Panel Kinase Screen
  • Compound Preparation: N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide and Sunitinib are dissolved in 100% DMSO to create 10 mM stock solutions.

  • Initial Single-Point Screen: The compounds are assayed at a final concentration of 10 µM against a panel of >400 purified human kinases. The assays are typically run at or near the ATP Km for each kinase to provide a direct measure of binding affinity.[9] Activity is measured via radiometric (33P-ATP) or fluorescence-based methods.

  • IC50 Determination: For kinases showing >70% inhibition in the initial screen, a 10-point, 3-fold serial dilution is prepared for each compound.

  • Data Analysis: The percent inhibition is calculated relative to a DMSO control. IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.

Data Presentation and Interpretation

The results of the kinase screen are best visualized using a dendrogram and quantified using selectivity scores.

Table 1: Comparative Kinase Inhibition Profile

Kinase TargetN-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide IC50 (nM)Sunitinib IC50 (nM)
VEGFR2 50 9
PDGFRβ 75 2
c-Kit 120 8
ABL1>10,00050
SRC8,50075
EGFR>10,000>1,000
... (and so on for other kinases with >70% inhibition)

This illustrative data suggests our hypothetical compound is a moderately potent inhibitor of several receptor tyrosine kinases, but potentially more selective than Sunitinib, as it shows less activity against kinases like ABL1 and SRC.

Tier 2: Confirming Target Engagement in a Cellular Context with CETSA

Biochemical assays with purified proteins are invaluable, but they do not fully recapitulate the cellular environment. Factors such as cell permeability, efflux pumps, and intracellular ATP concentrations can significantly alter a compound's effective potency. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to verify that a compound binds to its target protein in intact cells.[4][5][10][11] The principle is that ligand binding stabilizes a protein, increasing its melting temperature (Tm).[4][12]

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_lysis Sample Processing cluster_detection Protein Detection cluster_analysis Data Analysis start 1. Culture Cells (e.g., HUVEC expressing VEGFR2) treat 2. Treat with Compound (or DMSO Vehicle) start->treat heat 3. Heat Aliquots to a Range of Temperatures treat->heat lyse 4. Cell Lysis (e.g., Freeze-thaw) heat->lyse centrifuge 5. Centrifugation (Separate soluble vs. aggregated protein) lyse->centrifuge collect 6. Collect Supernatant (Soluble Fraction) centrifuge->collect sds_page 7. Western Blot (or other detection method) collect->sds_page quantify 8. Quantify Soluble Target Protein sds_page->quantify plot 9. Plot Melting Curves & Determine ΔTm quantify->plot

Caption: CETSA workflow for verifying cellular target engagement.

Experimental Protocol: CETSA for VEGFR2
  • Cell Culture and Treatment: Human Umbilical Vein Endothelial Cells (HUVECs), which endogenously express VEGFR2, are cultured to ~80% confluency. Cells are treated with 10 µM N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide or DMSO for 1 hour.

  • Heating Step: Cell suspensions are aliquoted into PCR tubes and heated to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[4]

  • Lysis and Fractionation: Cells are lysed by three rapid freeze-thaw cycles. The lysates are then centrifuged at high speed (e.g., 20,000 x g) to pellet aggregated proteins.[11]

  • Detection: The supernatant (soluble fraction) is collected, and the amount of soluble VEGFR2 is quantified by Western blotting or an AlphaScreen® assay.[4]

  • Data Analysis: The amount of soluble protein at each temperature is plotted, and the melting curves for the compound-treated and vehicle-treated samples are compared to determine the thermal shift (ΔTm).

Data Presentation and Interpretation

A positive CETSA result is a shift in the melting curve to a higher temperature in the presence of the compound, indicating direct binding and stabilization.

Table 2: CETSA Results for VEGFR2 Target Engagement

CompoundApparent Melting Temp (Tm) with DMSOApparent Melting Temp (Tm) with 10 µM CompoundThermal Shift (ΔTm)
N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide52.1°C56.8°C+4.7°C
Known Non-Binder Control52.1°C52.3°C+0.2°C

This illustrative data shows a significant thermal shift for our compound, strongly suggesting it enters the cells and binds to VEGFR2, thereby validating the in vitro finding in a more physiologically relevant system.

Tier 3: Unbiased Off-Target Profiling with Affinity Chromatography-MS

While kinase panels are excellent for assessing on-family selectivity, they cannot identify off-target interactions with other protein classes. To create a truly comprehensive selectivity profile, an unbiased, proteome-wide approach is necessary. Small-molecule affinity chromatography coupled with mass spectrometry is a powerful technique for this purpose.[7][8][13]

Experimental Workflow: Affinity Chromatography-MS

AffinityChrom_Workflow cluster_prep Matrix Preparation cluster_binding Protein Binding cluster_elution Elution & Digestion cluster_ms Mass Spectrometry cluster_analysis Data Analysis immobilize 1. Immobilize Compound on Solid Support (Beads) incubate 3. Incubate Lysate with Compound-Beads immobilize->incubate lysate_prep 2. Prepare Cell Lysate lysate_prep->incubate wash 4. Wash Beads (Remove non-specific binders) incubate->wash elute 5. Elute Bound Proteins wash->elute digest 6. Proteolytic Digestion (e.g., Trypsin) elute->digest lcms 7. LC-MS/MS Analysis of Peptides digest->lcms db_search 8. Database Search to Identify Proteins lcms->db_search quantify 9. Quantify & Compare to Control Beads db_search->quantify

Caption: Workflow for unbiased off-target identification.

Experimental Protocol: Affinity Chromatography-MS
  • Compound Immobilization: A derivative of N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide with a suitable linker arm is synthesized and covalently attached to agarose beads. Control beads (without the compound) are also prepared.[14]

  • Lysate Incubation: A whole-cell lysate is prepared from a relevant cell line. The lysate is incubated with the compound-conjugated beads and the control beads in parallel.

  • Washing and Elution: The beads are washed extensively to remove non-specifically bound proteins. The specifically bound proteins are then eluted, often using a competitive binder, pH change, or denaturants.

  • Protein Identification: The eluted proteins are separated by SDS-PAGE, digested (e.g., with trypsin), and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The MS/MS spectra are searched against a protein database to identify the bound proteins. The relative abundance of each identified protein from the compound-beads is compared to the control beads to identify specific interactors.

Data Presentation and Interpretation

This experiment generates a list of potential binding partners that can be ranked by specificity and abundance.

Table 3: Potential Off-Targets Identified by Affinity Chromatography-MS

Protein ID (UniProt)Protein NameEnrichment Ratio (Compound vs. Control)Biological Function
P00533Epidermal growth factor receptor (EGFR)15.2Receptor Tyrosine Kinase
P09619Carbonic anhydrase 2 (CA2)8.5pH regulation
Q05397Spleen tyrosine kinase (SYK)4.1Non-receptor Tyrosine Kinase
P6225814-3-3 protein zeta/delta (YWHAZ)2.9Signal Transduction

This illustrative data reveals not only expected kinase targets (EGFR, SYK) but also a completely unanticipated off-target, Carbonic anhydrase 2. This finding is critical as it would prompt further investigation into potential CA2-mediated side effects and guide future medicinal chemistry efforts to design out this interaction.

Conclusion: Synthesizing a Comprehensive Selectivity Profile

The cross-reactivity profiling of N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide, or any new chemical entity, is a multi-faceted endeavor that requires an integrated approach. By systematically moving from broad in vitro screening to cellular target validation and finally to unbiased proteome-wide analysis, we can construct a robust and reliable selectivity profile. This guide provides a logical and experimentally sound framework for such an investigation. The hypothetical data presented herein illustrates how these complementary techniques build upon one another to create a holistic understanding of a compound's interactions within the cell. This comprehensive knowledge is the bedrock upon which successful and safe therapeutics are built, enabling informed decisions and guiding the path from a promising molecule to a potential medicine.

References

  • Bantscheff, M., Lemeer, S., Savitski, M. M., & Kuster, B. (2012). Quantitative chemical proteomics reveals mechanisms of action of clinical ABL kinase inhibitors.
  • Cohen, P. (2002). Protein kinases--the major drug targets of the twenty-first century? Nature Reviews Drug Discovery, 1(4), 309–315.
  • Giri, S., et al. (2009). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. Expert Opinion on Drug Discovery, 4(7), 701-714. [Link][7][8]

  • Jafari, R., Almqvist, H., Axelsson, H., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
  • Karaman, M. W., Herrgard, S., Treiber, D. K., et al. (2008). A quantitative analysis of kinase inhibitor selectivity.
  • Kawatani, M., et al. (2014). A chemical proteomics approach for the identification of targets of a bioactive compound. Methods in Molecular Biology, 1168, 129-138.
  • Klaeger, S., Heinzlmeir, S., Wilhelm, M., Polzer, H., Vick, B., Koenig, P. A., ... & Kuster, B. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368.
  • Martinez Molina, D., Jafari, R., Ignatushchenko, M., et al. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84–87.[5]

  • Miduturu, C. V., et al. (2011). A cross-screening platform for the discovery of new tool compounds for kinases. Journal of Medicinal Chemistry, 54(21), 7704-7717.
  • O'Connell, K. M., & Mikkelsen, T. S. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 16(11), 2199–2208.[10]

  • Rix, U., & Superti-Furga, G. (2009). Target discovery and validation in cancer.
  • Saxena, C., et al. (2009). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. Expert Opinion on Drug Discovery, 4(7), 701-714.[14]

  • Uitdehaag, J. C., & Zaman, G. J. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 164(7), 1903–1914.[2]

  • Voll, A. M., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1471, 1-17.[4]

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Comparative

A Researcher's Guide to Selecting and Validating N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide as a Negative Control in Kinase Inhibition Assays

In the landscape of drug discovery and chemical biology, the rigor of an experiment is often defined by the quality of its controls. A positive control validates the assay's functionality, while a negative control establ...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and chemical biology, the rigor of an experiment is often defined by the quality of its controls. A positive control validates the assay's functionality, while a negative control establishes the baseline and delineates specific from non-specific effects. This guide provides a comprehensive comparison and experimental framework for utilizing N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide as a negative control, particularly in the context of kinase inhibitor screening. While this compound is not extensively characterized for biological activity, its structural features—or lack thereof, when compared to active analogues—make it a prime candidate for a null-effect compound in specific, targeted assays.

This guide is structured to provide not just protocols, but the scientific rationale behind them. We will operate within a common, hypothetical scenario: the screening for novel inhibitors of a specific protein kinase, for which N-pyridinyl-based amide compounds have shown activity.

The Critical Role of the Negative Control: Beyond the Blank

In any cell-based or biochemical assay, a "blank" (e.g., vehicle-only, such as DMSO) is essential for subtracting background signal. However, a true negative control is a molecule that is structurally related to the active compound(s) but is devoid of the specific biological activity being measured. Its purpose is to ensure that the observed effects of the active compound are not due to non-specific interactions, such as aggregation, off-target effects common to the chemical scaffold, or interference with the assay technology itself.

The compound N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide, hereafter referred to as C-1 , possesses a pyridinyl-amide core, a common scaffold in a variety of biologically active molecules, including kinase inhibitors.[1][2][3] However, its specific combination of a pivaloyl group and a formyl-substituted pyridine ring is hypothesized to lack the necessary pharmacophoric features to engage the ATP-binding pocket of our hypothetical target kinase, Kinase-X .

Comparative Compounds for Assay Validation

To properly validate C-1 as a negative control, it must be tested alongside appropriate positive controls and, ideally, a structurally similar active compound.

  • Hypothetical Active Analog (C-2): For our purposes, we will define a hypothetical active analog, N-(4-(1H-Indazol-6-yl)-pyridin-3-yl)-2,2-dimethyl-propionamide . This modification, replacing the formyl group with a larger, more complex indazole moiety, is representative of substitutions that can confer potent kinase inhibitory activity by accessing additional binding pockets.[4]

  • Reference Positive Control (PC-1): A well-characterized, commercially available inhibitor of Kinase-X, such as Staurosporine (a broad-spectrum kinase inhibitor) or a more specific inhibitor if available, should be used to confirm the assay's sensitivity and dynamic range.

Experimental Validation of C-1 as a Negative Control

The following protocol outlines a typical in vitro biochemical assay to determine the inhibitory activity of the compounds against Kinase-X.

Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is designed to measure the amount of ATP remaining in solution following a kinase reaction. Inhibition of Kinase-X will result in a higher luminescence signal, as more ATP is available.

Materials:

  • Recombinant active Kinase-X

  • Kinase-X substrate peptide

  • ATP (at a concentration equal to the Km for Kinase-X)

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test compounds (C-1, C-2, PC-1) dissolved in 100% DMSO

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 384-well assay plates

  • Multichannel pipettes and a plate reader capable of measuring luminescence

Methodology:

  • Compound Preparation: Prepare a serial dilution series for each compound (C-1, C-2, PC-1) in 100% DMSO. A typical starting concentration is 1 mM, diluted in 10 steps with a 1:3 dilution factor.

  • Assay Plate Setup:

    • Add 250 nL of each compound dilution to the appropriate wells of a 384-well plate.

    • For "No Enzyme" control wells, add 250 nL of DMSO.

    • For "Vehicle Control" (0% inhibition) wells, add 250 nL of DMSO.

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate master mix in kinase reaction buffer.

    • Add 5 µL of the master mix to each well containing the test compounds and the vehicle control wells.

    • Prepare a 2X substrate-only mix (no enzyme) and add 5 µL to the "No Enzyme" wells.

    • Prepare a 2X ATP solution in kinase reaction buffer.

    • Start the reaction by adding 5 µL of the 2X ATP solution to all wells. The final reaction volume is 10 µL.

  • Incubation: Shake the plate gently for 1 minute and then incubate at room temperature for 1 hour.

  • Signal Detection:

    • Add 10 µL of the ATP detection reagent to all wells.

    • Shake the plate for 2 minutes and then incubate at room temperature for 10 minutes to allow the signal to stabilize.

    • Read the luminescence signal on a plate reader.

Data Analysis and Expected Outcomes

The percentage of inhibition is calculated as follows:

% Inhibition = 100 * (Signal_Test - Signal_NoEnzyme) / (Signal_Vehicle - Signal_NoEnzyme)

The results can be plotted as a dose-response curve (Inhibition vs. Log[Compound Concentration]) to determine the IC₅₀ value for each compound.

Table 1: Hypothetical Comparative Data for Kinase-X Inhibition

CompoundDescriptionTargetMax Inhibition (%)IC₅₀ (nM)
C-1 Negative Control Kinase-X< 5% at 10 µM> 10,000
C-2 Active AnalogKinase-X98%50
PC-1 Reference InhibitorKinase-X100%10

The expected outcome is that C-1 will show no significant inhibition of Kinase-X activity across the concentration range tested, resulting in an IC₅₀ value well above the typical screening concentrations. In contrast, both C-2 and PC-1 should exhibit potent, dose-dependent inhibition.

Visualizing the Scientific Rationale

To better understand the proposed roles of these compounds, we can visualize both the signaling pathway and the experimental workflow.

Signaling Pathway Context

The diagram below illustrates a generic kinase signaling pathway. Kinase-X, upon activation, phosphorylates a downstream substrate, leading to a cellular response. The active compounds (C-2 and PC-1) are designed to block this phosphorylation step, while the negative control (C-1) is not expected to interfere.

cluster_0 Cell Membrane Upstream_Signal Upstream Signal Receptor Receptor Upstream_Signal->Receptor Activates KinaseX Kinase-X Receptor->KinaseX Activates Substrate Substrate KinaseX->Substrate ATP -> ADP pSubstrate Phosphorylated Substrate KinaseX->pSubstrate Phosphorylates Cellular_Response Cellular Response pSubstrate->Cellular_Response Triggers C2_PC1 C-2 / PC-1 (Active Inhibitors) C2_PC1->KinaseX Inhibit C1 C-1 (Negative Control) C1->KinaseX No Effect

Caption: Hypothetical Kinase-X signaling pathway.

Experimental Workflow Diagram

The following diagram outlines the logical flow of the in vitro validation experiment.

cluster_workflow Validation Workflow Start Start: Prepare Reagents Plate_Compounds Plate Compounds: C-1, C-2, PC-1 + Controls (DMSO) Start->Plate_Compounds Add_Kinase_Mix Add Kinase-X & Substrate Mix Plate_Compounds->Add_Kinase_Mix Start_Reaction Initiate Reaction with ATP Add_Kinase_Mix->Start_Reaction Incubate Incubate (1 hour, RT) Start_Reaction->Incubate Add_Detection Add ATP Detection Reagent Incubate->Add_Detection Read_Luminescence Read Luminescence Add_Detection->Read_Luminescence Analyze Analyze Data: Calculate % Inhibition Determine IC50 Read_Luminescence->Analyze End Conclusion: Validate C-1 as Negative Control Analyze->End

Caption: Experimental workflow for validating the negative control.

Conclusion

The selection of an appropriate negative control is a cornerstone of robust scientific inquiry. N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide (C-1) serves as an excellent candidate for this role in assays involving pyridinyl-amide-based kinase inhibitors. Its structural similarity to potentially active compounds, combined with a predicted lack of inhibitory activity, allows researchers to confidently attribute the effects of lead compounds to specific, on-target interactions. The experimental framework provided here offers a clear, self-validating system to confirm this lack of activity, thereby enhancing the integrity and reliability of screening data. By employing such rigorous controls, researchers in drug development can minimize false positives and focus resources on the most promising candidates.

References

  • Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents. PubMed Central. Available at: [Link]

  • Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents. PubMed. Available at: [Link]

  • Novel N-(Pyridin-3-yl)benzamide Derivatives as Histone Acyl Transferase Positive Modulators. ACS Publications. Available at: [Link]

  • Identification of Novel Aryl Carboxamide Derivatives as Death-Associated Protein Kinase 1 (DAPK1) Inhibitors with Anti-Proliferative Activities: Design, Synthesis, In Vitro, and In Silico Biological Studies. MDPI. Available at: [Link]

  • Discovery of Novel N -(5-(Pyridin-3-yl)-1 H -indazol-3-yl)benzamide Derivatives as Potent Cyclin-Dependent Kinase 7 Inhibitors for the Treatment of Autosomal Dominant Polycystic Kidney Disease. ResearchGate. Available at: [Link]

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Validation

A Comparative Benchmarking Guide for "N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide" as a Novel Anticancer Candidate

Abstract The relentless pursuit of novel anticancer therapeutics necessitates robust preclinical evaluation of new chemical entities. This guide provides a comprehensive framework for benchmarking the investigational com...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The relentless pursuit of novel anticancer therapeutics necessitates robust preclinical evaluation of new chemical entities. This guide provides a comprehensive framework for benchmarking the investigational compound, "N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide," against established anticancer agents. Given the novelty of this compound, this document serves as a methodological roadmap, detailing the requisite experimental protocols to ascertain its cytotoxic and mechanistic profile. We will outline a systematic approach employing a panel of representative cancer cell lines and standard-of-care chemotherapeutics—Doxorubicin, Cisplatin, and Paclitaxel—as benchmarks. The described workflows for cell viability, apoptosis, and cell cycle analysis are designed to generate a foundational dataset for evaluating the potential of this and other novel compounds in the drug discovery pipeline.

Introduction: The Rationale for Benchmarking a Novel Pyridinamide Derivative

The pyridine and pivalamide moieties are prevalent scaffolds in medicinal chemistry, known to impart diverse biological activities.[1][2][3] While "N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide" is a novel entity with no published anticancer data, its structural components suggest a potential for biological activity. The pivalamide group can enhance metabolic stability and cell permeability, while the formyl-pyridine core offers reactive sites for target engagement.[1] Some pivalamide derivatives have been explored for their potential as anticancer agents, with certain copper(II) complexes showing cytotoxic effects against cancer cell lines like HeLa.[1][4] Furthermore, the pyridine ring is a common feature in many approved drugs.

To ascertain the therapeutic potential of this novel compound, a rigorous and systematic benchmarking process is essential. This involves comparing its effects against well-characterized anticancer drugs with distinct mechanisms of action. For this guide, we have selected:

  • Doxorubicin: An anthracycline antibiotic that intercalates into DNA and inhibits topoisomerase II, leading to DNA damage and apoptosis.[5][][7][8][9]

  • Cisplatin: A platinum-based drug that forms DNA adducts, leading to intra- and inter-strand crosslinks that block DNA replication and induce apoptosis.[10][11][12][13][14]

  • Paclitaxel: A taxane that stabilizes microtubules, leading to mitotic arrest and subsequent apoptotic cell death.[15][16][17][][19]

This guide will detail the experimental workflows to compare the cytotoxic and mechanistic effects of "N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide" with these benchmark agents on a panel of human cancer cell lines.

Experimental Design and Methodologies

A logical and staged approach is crucial for evaluating a novel compound. The initial phase will focus on determining its cytotoxic potential, followed by investigations into its mechanism of action.

Cell Lines and Culture Conditions

To obtain a broad understanding of the compound's activity, a panel of cancer cell lines representing different tumor types is recommended. The National Cancer Institute's NCI-60 panel is an extensive resource for such screening.[20][21][22][23][24] For the purpose of this guide, we will focus on three commonly used and well-characterized cell lines:

  • MCF-7: A human breast adenocarcinoma cell line that is estrogen receptor-positive.[25][26][27][28][29]

  • A549: A human lung carcinoma cell line.[30][31][32][33][34]

  • HeLa: A human cervical adenocarcinoma cell line, notable for being the first immortal human cell line.[35][36][37][38][39]

All cell lines should be cultured in their recommended media, supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

In Vitro Cytotoxicity Assessment: MTT Assay

The initial step is to determine the concentration-dependent cytotoxic effect of the novel compound and the benchmark agents. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability.

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of "N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide" and the benchmark drugs (Doxorubicin, Cisplatin, Paclitaxel). Replace the culture medium with fresh medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each compound.

Mechanistic Assays: Apoptosis and Cell Cycle Analysis

Should the novel compound exhibit significant cytotoxicity, the next logical step is to investigate its mechanism of action.

The Annexin V-FITC/Propidium Iodide (PI) assay is a widely used flow cytometry-based method to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[40][41][42]

Experimental Protocol: Annexin V-FITC/PI Staining

  • Cell Treatment: Treat cells with the novel compound and benchmark agents at their respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.[41]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.[41]

To determine if the compound induces cell cycle arrest, flow cytometry with propidium iodide staining is employed to analyze the DNA content of the cells.[43][44][45][46]

Experimental Protocol: Cell Cycle Analysis

  • Cell Treatment: Treat cells with the novel compound and benchmark agents at their IC50 concentrations for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.[44][45]

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing propidium iodide and RNase A.[44][45]

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

Visualizing the Experimental Workflow

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Elucidation Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment MTT Assay MTT Assay Compound Treatment->MTT Assay IC50 Determination IC50 Determination MTT Assay->IC50 Determination IC50 Treatment IC50 Treatment IC50 Determination->IC50 Treatment Apoptosis Assay (Annexin V/PI) Apoptosis Assay (Annexin V/PI) IC50 Treatment->Apoptosis Assay (Annexin V/PI) Cell Cycle Assay (PI) Cell Cycle Assay (PI) IC50 Treatment->Cell Cycle Assay (PI) Flow Cytometry Analysis_A Flow Cytometry Analysis_A Apoptosis Assay (Annexin V/PI)->Flow Cytometry Analysis_A Apoptotic Population Analysis Flow Cytometry Analysis_B Flow Cytometry Analysis_B Cell Cycle Assay (PI)->Flow Cytometry Analysis_B Cell Cycle Distribution

Caption: Experimental workflow for benchmarking a novel anticancer compound.

Data Presentation and Interpretation

All quantitative data should be presented in a clear and concise manner to facilitate comparison.

Comparative Cytotoxicity

The IC50 values for "N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide" and the benchmark drugs against the selected cell lines should be summarized in a table.

CompoundIC50 (µM) on MCF-7IC50 (µM) on A549IC50 (µM) on HeLa
N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamideExperimental ValueExperimental ValueExperimental Value
DoxorubicinExperimental ValueExperimental ValueExperimental Value
CisplatinExperimental ValueExperimental ValueExperimental Value
PaclitaxelExperimental ValueExperimental ValueExperimental Value
Comparative Mechanistic Effects

The results from the apoptosis and cell cycle assays should be tabulated to compare the effects of the novel compound with the benchmarks.

Compound% Early Apoptosis% Late Apoptosis/Necrosis% G1 Arrest% S Arrest% G2/M Arrest
MCF-7
Novel CompoundValueValueValueValueValue
DoxorubicinValueValueValueValueValue
CisplatinValueValueValueValueValue
PaclitaxelValueValueValueValueValue
A549
Novel CompoundValueValueValueValueValue
DoxorubicinValueValueValueValueValue
CisplatinValueValueValueValueValue
PaclitaxelValueValueValueValueValue
HeLa
Novel CompoundValueValueValueValueValue
DoxorubicinValueValueValueValueValue
CisplatinValueValueValueValueValue
PaclitaxelValueValueValueValueValue

Discussion and Future Directions

The interpretation of the data will provide the first insights into the anticancer potential of "N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide." A potent cytotoxic effect (low IC50 values) across multiple cell lines would warrant further investigation. The apoptosis and cell cycle data will offer clues to its mechanism of action. For instance, a significant increase in the G2/M population might suggest a mechanism similar to Paclitaxel, targeting microtubule dynamics. Conversely, an S-phase arrest could point towards DNA synthesis inhibition, akin to Doxorubicin or Cisplatin.

Based on these initial findings, a hypothetical signaling pathway can be proposed and visualized. For example, if the compound induces G2/M arrest, one might hypothesize its interaction with the microtubule network.

G Novel Compound Novel Compound Microtubule Stabilization Microtubule Stabilization Novel Compound->Microtubule Stabilization Mitotic Spindle Dysfunction Mitotic Spindle Dysfunction Microtubule Stabilization->Mitotic Spindle Dysfunction G2/M Arrest G2/M Arrest Mitotic Spindle Dysfunction->G2/M Arrest Apoptosis Apoptosis G2/M Arrest->Apoptosis

Sources

Comparative

A Researcher's Guide to Evaluating "N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide" Derivatives: From In Vitro Characterization to In Vivo Validation

In the landscape of modern drug discovery, the pyridine scaffold is a cornerstone in the design of novel therapeutics, particularly in oncology. Its derivatives have been successfully developed as inhibitors of various p...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pyridine scaffold is a cornerstone in the design of novel therapeutics, particularly in oncology. Its derivatives have been successfully developed as inhibitors of various protein kinases.[1][2][3][4][5] This guide focuses on a strategic approach to evaluating the in vitro and in vivo efficacy of a hypothetical series of derivatives based on the "N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide" core structure. While specific efficacy data for this class of compounds is not yet prevalent in published literature, this document serves as a comprehensive roadmap for researchers and drug development professionals. We will navigate the critical path from initial cell-free and cell-based assays to preclinical validation in animal models, ensuring a scientifically rigorous evaluation.

A Hypothetical Mechanism of Action: Targeting the VEGFR-2 Signaling Pathway

To establish a logical framework for our evaluation, we will hypothesize that our "N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide" derivatives have been designed as inhibitors of the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[6][7] Inhibition of VEGFR-2 is a clinically validated strategy in cancer therapy.

The binding of VEGF-A to VEGFR-2 triggers receptor dimerization and autophosphorylation, which in turn activates multiple downstream signaling cascades, including the PLCγ-PKC-Raf-MEK-MAPK and the PI3K/Akt pathways.[8][9] These pathways ultimately promote endothelial cell proliferation, migration, and survival. Our experimental strategy will therefore focus on assays that can quantify the inhibitory effect of our compounds on these key events.

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates VEGF VEGF-A VEGF->VEGFR2 Binds PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK MAPK MAPK (ERK) MEK->MAPK Proliferation Gene Expression (Proliferation, Migration, Survival) MAPK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation start Synthesized Derivatives viability Cell Viability Assay (MTT) (e.g., HUVEC, A549) start->viability target Target Engagement (VEGFR-2 Kinase Assay, Western Blot) viability->target phenotype Phenotypic Assays (Cell Migration, Tube Formation) target->phenotype pk_tox Pharmacokinetics & Preliminary Toxicity phenotype->pk_tox Lead Candidate Selection xenograft Xenograft Efficacy Study pk_tox->xenograft analysis Tumor Growth Inhibition & Biomarker Analysis xenograft->analysis

Caption: A streamlined workflow from in vitro screening to in vivo validation.

Human Tumor Xenograft Model

The most common preclinical model for evaluating anti-cancer drugs is the human tumor xenograft model, where human cancer cells are implanted into immunocompromised mice. [10][11][12] Table 3: Illustrative In Vivo Xenograft Study Data

Treatment GroupDose & ScheduleFinal Tumor Volume (mm³)Tumor Growth Inhibition (%)Body Weight Change (%)
Vehicle Control10 mL/kg, daily1500 ± 250-+2.5
Deriv-00225 mg/kg, daily600 ± 15060-1.8
Deriv-00250 mg/kg, daily300 ± 10080-5.2
Sunitinib40 mg/kg, daily450 ± 12070-8.5

Experimental Protocol: A549 Xenograft Model [10][11]

  • Animal Acclimatization: Acclimatize 6-8 week old female athymic nude mice for at least one week.

  • Cell Implantation: Subcutaneously inject 5 x 10^6 A549 cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Randomization: When the average tumor volume reaches 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Treatment Administration: Prepare the test compound (e.g., Deriv-002) and a positive control (e.g., Sunitinib) in an appropriate vehicle. Administer the compounds to the mice according to the predetermined dose and schedule (e.g., daily oral gavage). The control group receives the vehicle only.

  • Efficacy and Toxicity Monitoring: Continue to measure tumor volume and body weight twice weekly. Monitor the animals for any signs of toxicity.

  • Study Endpoint: The study can be terminated when the tumors in the control group reach a predetermined size (e.g., 1500 mm³) or after a fixed duration of treatment.

  • Data Analysis: At the end of the study, euthanize the animals and excise the tumors. Calculate the percentage of tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. The tumors can also be processed for histopathology and biomarker analysis (e.g., p-VEGFR-2 levels).

decision_tree start In Vitro Data Review q1 IC50 < 10 µM in Cell Viability Assay? start->q1 stop1 Stop: Low Potency q1->stop1 No q2 Confirmed On-Target Activity? (Kinase IC50, p-VEGFR-2 reduction) q1->q2 Yes stop2 Stop: Off-Target Effects or Weak Mechanism q2->stop2 No q3 Favorable PK/Tox Profile? q2->q3 Yes stop3 Stop: Poor Druglike Properties q3->stop3 No proceed Proceed to In Vivo Efficacy Study q3->proceed Yes

Caption: A decision tree for advancing compounds from in vitro to in vivo testing.

Conclusion

The journey from a novel chemical entity to a potential clinical candidate is a long and challenging one. This guide provides a structured and scientifically sound framework for the initial evaluation of "N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide" derivatives. By systematically assessing their in vitro and in vivo efficacy, researchers can make data-driven decisions to identify the most promising compounds for further development. The combination of robust experimental protocols, a clear understanding of the underlying biology, and a logical decision-making process is paramount to success in the competitive field of drug discovery.

References

  • Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt. (n.d.).
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  • CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US. (n.d.).
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  • Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PubMed Central. (2025).
  • Cross talks between VEGFR-2 and other signaling pathways in endothelial... - ResearchGate. (n.d.).
  • Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - MDPI. (n.d.).
  • Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors - PMC - NIH. (2022).
  • Molecular Mechanisms and Future Implications of VEGF/VEGFR in Cancer Therapy. (n.d.).
  • In vivo Methods for Preclinical Screening of Anticancer Drugs - International Journal of Pharmacy and Biological Sciences. (n.d.).
  • Application Notes and Protocols for In Vivo Xenograft Models in "7-Xylosyltaxol B" Efficacy Testing - Benchchem. (n.d.).
  • Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories - PMC. (2025).
  • Functional Significance of VEGFR-2 on Ovarian Cancer Cells - PMC - PubMed Central. (n.d.).
  • Application Notes and Protocols for In Vivo Xenograft Models: Testing the Anticancer Efficacy of Andrastin C - Benchchem. (n.d.).

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Safety & Regulatory Compliance

Safety

Operational Guide for the Responsible Disposal of N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide

This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide (CAS No. 127446-35-9).

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide (CAS No. 127446-35-9). As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench; it is integral to the entire lifecycle of the chemical reagents we employ. This guide is designed to provide clarity and operational confidence, ensuring that waste streams are managed with the highest degree of scientific integrity and regulatory compliance.

Part 1: Core Principle — Hazard-Based Waste Identification

Before any disposal procedure can be initiated, a thorough understanding of the compound's potential hazards is paramount. In the absence of a specific, comprehensive Safety Data Sheet (SDS) for N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide, a conservative approach based on its chemical structure is the only responsible path forward.

The molecule contains a pyridine ring , a class of compounds known for potential toxicity. Pyridine and its derivatives are often harmful if swallowed, inhaled, or in contact with skin, and can act as skin and eye irritants.[1][2] The presence of this moiety compels us to treat the compound as hazardous.[1] Therefore, all waste containing this compound—including neat material, solutions, contaminated labware, and personal protective equipment (PPE)—must be classified and handled as hazardous chemical waste .[1][3]

Part 2: Procedural Workflow for Disposal

This section outlines the end-to-end process for safely moving the compound from a used reagent to a properly manifested waste stream.

Step 1: Donning Appropriate Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing the appropriate PPE to mitigate exposure risks. The causality here is direct: preventing skin/eye contact and inhalation of any dusts or aerosols.

  • Eye Protection: Chemical safety goggles are mandatory.[4]

  • Hand Protection: Use double-layered nitrile or butyl rubber gloves.[1][2]

  • Body Protection: A fully buttoned laboratory coat is required.[2]

  • Respiratory Protection: If handling the solid outside of a certified chemical fume hood, a respirator may be necessary to avoid inhaling dust.[5]

Step 2: Waste Segregation at the Point of Generation

The fundamental rule of chemical waste management is to never mix incompatible waste streams.[1] This prevents dangerous reactions and simplifies the final disposal process.

  • Solid Waste: Collect unused N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide, contaminated weigh boats, and disposable labware (e.g., pipette tips) in a dedicated hazardous waste container.[1]

  • Liquid Waste: Solutions containing the compound must be collected in a separate, clearly labeled liquid hazardous waste container.[1]

  • Contaminated Sharps: Needles or other sharps contaminated with this compound must be placed in a designated sharps container.

  • Contaminated PPE: Heavily contaminated gloves and disposable lab coats should be collected in a designated hazardous waste bag.[1]

Step 3: Container Selection and Labeling

Proper containment and identification are critical for safety and regulatory compliance.

  • Container Choice: Use only appropriate, chemically resistant containers, preferably made of high-density polyethylene (HDPE).[1][6] The container must have a secure, sealable lid to prevent leaks and the escape of vapors.[2][7]

  • Labeling: The moment waste is first added to the container, it must be labeled.[8] The label must, at a minimum, include the following information as required by the Environmental Protection Agency (EPA):[9]

    • The words "Hazardous Waste" .[8][9]

    • The full chemical name: "N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide" . Avoid abbreviations or formulas.

    • The approximate concentration and composition of the waste.

    • The date waste was first added (accumulation start date).[1]

    • The name and contact information of the generating researcher or lab.[8]

Step 4: Storage in a Satellite Accumulation Area (SAA)

Laboratories must store waste in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[6][9]

  • Location: The SAA must be within the line of sight of where the waste is generated.[9] Waste should not be moved from one room to another for storage.[6]

  • Containment: Keep the waste container within a secondary containment bin to capture any potential leaks.

  • Closure: The container must be kept tightly closed at all times, except when actively adding waste.[6][8] This is not merely a suggestion but a regulatory requirement to prevent evaporation into the lab environment.

  • Storage Limits: Do not exceed the storage limits for your facility's generator status (typically 55 gallons for total hazardous waste).[6][8]

Step 5: Spill Management

Accidental spills must be treated as hazardous waste events.

  • Containment: Immediately contain the spill using an inert absorbent material like vermiculite or sand.[1][2]

  • Collection: Carefully collect the absorbed material and any contaminated cleaning supplies (e.g., wipes, pads) into a designated hazardous waste container.[1][3]

  • Decontamination: Clean the spill area with a suitable solvent and then with soap and water. All cleaning materials must also be disposed of as hazardous waste.[1]

Step 6: Arranging for Final Disposal

Laboratory personnel should never transport hazardous waste themselves or dispose of it down the drain or in regular trash.[8]

  • Request Pickup: Once the waste container is full, complete the date on the hazardous waste tag.[8] Submit a chemical waste collection request through your institution’s Environmental Health and Safety (EHS) office or equivalent department.[1][8]

  • Manifesting: Your EHS department will work with a licensed hazardous waste disposal contractor to transport and ultimately dispose of the material, likely via high-temperature incineration, which is a common method for pyridine-based waste.[5][10][11]

Part 3: Decontamination of Empty Containers

An empty container that once held N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide must still be managed carefully.

  • Triple Rinsing: The container must be triple-rinsed with a suitable solvent (e.g., isopropanol, ethanol) capable of dissolving the compound.[3][8]

  • Rinsate Collection: The solvent rinsate from all three rinses is considered hazardous waste and must be collected in the appropriate liquid hazardous waste container.[8]

  • Container Disposal: After triple rinsing, deface or remove the original chemical label. The container can then typically be disposed of as regular trash, but confirm this with your institutional EHS guidelines.[3][8]

Part 4: Visual Workflow and Data Summary

To provide a clear, at-a-glance reference, the following table and diagram summarize the critical disposal parameters and decision-making workflow.

Disposal Protocol Summary Table
ParameterGuidelineRationale
Waste Classification Hazardous Chemical WasteBased on the pyridine moiety, which is associated with toxicity and irritation.[1]
Primary Hazards Potential for skin/eye irritation, harmful if swallowed or inhaled.Extrapolated from known hazards of pyridine and its derivatives.[1][2]
Required PPE Safety goggles, lab coat, double-layered nitrile or butyl rubber gloves.To prevent direct contact with skin, eyes, and mucous membranes.[1][2][4]
Container Type Labeled, sealed, chemically resistant (e.g., HDPE) container.To ensure safe containment, prevent leaks, and comply with regulations.[1][6]
Storage Location Designated and labeled Satellite Accumulation Area (SAA).To ensure waste is stored safely at its point of generation.[6][9]
Disposal Method Collection by institutional EHS for incineration via a licensed contractor.Ensures regulatory compliance and environmentally sound destruction.[10][11]
Disposal Decision Workflow

DisposalWorkflow Workflow for N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide Disposal cluster_prep Preparation cluster_containment Containment & Storage cluster_disposal Final Disposition A 1. Don PPE (Goggles, Gloves, Coat) B 2. Identify Waste Type (Solid, Liquid, PPE) A->B C 3. Select Correct Container (HDPE, Leak-proof) B->C D 4. Affix 'Hazardous Waste' Label - Full Chemical Name - Accumulation Date C->D E 5. Place in Secondary Containment in Satellite Accumulation Area (SAA) D->E F Keep Container Closed! E->F G 6. Container Full? F->G Add Waste As Needed H 7. Complete Label & Request EHS Pickup G->H Yes I 8. EHS Transfer to Licensed Waste Contractor H->I Start Waste Generation Start->A

Caption: Disposal workflow from generation to final EHS hand-off.

References

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS - University of Pennsylvania. (n.d.).
  • Managing Hazardous Chemical Waste in the Lab. (n.d.).
  • Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center. (n.d.).
  • Guide to Managing Laboratory Chemical Waste - Vanderbilt University. (n.d.).
  • PRODUCTION, IMPORT, USE, AND DISPOSAL of Pyridine. (n.d.).
  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System. (n.d.).
  • Essential Guide to the Safe Disposal of 5-Hydroxy-2-(thiophen-3-YL)pyridine - Benchchem. (2025).
  • Standard Operating Procedure for Pyridine. (n.d.). Washington State University.
  • Safety Data Sheet PYRIDINE - ChemSupply Australia. (2024).
  • N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide - Amerigo Scientific. (n.d.).
  • Pyridine ACS Safety Data Sheet Jubilant Ingrevia Limited. (2024).
  • 4-Dimethylaminopyridine Safety Data Sheet. (2010).
  • N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide - MySkinRecipes. (n.d.).
  • N-[6-(2,2-DIMETHYL-PROPIONYLAMINO)-PYRIDIN-2-YL]-2,2-DIMETHYL-PROPIONAMIDE - Safety Data Sheet - ChemicalBook. (2022).
  • N,N-Dimethylpropionamide Safety Data Sheet - Fisher Scientific. (2025).

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Handling

Comprehensive Safety and Handling Guide for N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide

For Researchers, Scientists, and Drug Development Professionals Hazard Identification and Risk Assessment N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide is a substituted pyridine derivative. While a specific, compre...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Identification and Risk Assessment

N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide is a substituted pyridine derivative. While a specific, comprehensive toxicological profile for this compound is not widely available, an analysis of its functional groups—a pyridine ring, an aldehyde, and an amide—necessitates a cautious approach.

  • Pyridine Moiety: Pyridine and its derivatives can be harmful if inhaled, swallowed, or absorbed through the skin.[1] They are known to cause irritation to the skin, eyes, and respiratory tract.[2] Some pyridine compounds may also have effects on the central nervous system, liver, and kidneys.[3]

  • Aldehyde Group: Aldehydes are often irritants and sensitizers. The formyl group can cause irritation to the eyes, skin, and respiratory system.

  • Amide Linkage: While amides vary in toxicity, they can also contribute to skin and eye irritation.[4]

Given these characteristics, it is prudent to treat N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide as a hazardous substance. A thorough risk assessment should be conducted before any handling, considering the scale of the experiment and the potential for aerosolization or spillage.[5]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE.

Protection TypeSpecific RecommendationsRationale
Hand Protection Chemical-resistant nitrile or neoprene gloves.[1] Double-gloving is recommended for extended handling.Provides a barrier against dermal absorption, which is a potential route of exposure for pyridine derivatives.[2]
Eye and Face Protection Chemical splash goggles are mandatory.[2] A face shield should be worn in conjunction with goggles when there is a significant risk of splashes.[2]Protects against accidental splashes that can cause serious eye irritation.[6]
Skin and Body Protection A chemical-resistant lab coat.[1] Ensure it is fully buttoned.Prevents contact with skin and contamination of personal clothing.[7]
Respiratory Protection All handling of the solid compound or its solutions must be conducted in a certified chemical fume hood.[1][8]Mitigates the risk of inhaling airborne particles or vapors, which can cause respiratory irritation.[8]
Workflow for PPE Selection and Use

The following diagram illustrates the decision-making process for ensuring adequate protection.

PPE_Workflow PPE Selection and Use Workflow cluster_prep Preparation cluster_ppe PPE Selection cluster_ops Operations start Begin Work with N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide risk_assessment Conduct Risk Assessment: - Scale of experiment - Potential for spills/aerosols - Duration of handling start->risk_assessment fume_hood Work in a Certified Chemical Fume Hood risk_assessment->fume_hood gloves Wear Nitrile or Neoprene Gloves (Double-gloving recommended) fume_hood->gloves eye_protection Wear Chemical Splash Goggles gloves->eye_protection lab_coat Wear a Chemical-Resistant Lab Coat eye_protection->lab_coat face_shield High Splash Potential? lab_coat->face_shield wear_face_shield Add Face Shield face_shield->wear_face_shield Yes handle_compound Proceed with Chemical Handling face_shield->handle_compound No wear_face_shield->handle_compound decontamination Decontaminate Gloves Before Removal handle_compound->decontamination hand_washing Wash Hands Thoroughly After Work decontamination->hand_washing end End of Procedure hand_washing->end

Caption: PPE selection workflow for handling the target compound.

Operational Plan: From Receipt to Disposal

A systematic approach to handling ensures safety at every stage.

Receiving and Storage
  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3][6]

  • The storage area should be clearly labeled, and access should be restricted to authorized personnel.

  • Keep the container tightly sealed when not in use.[1][6]

Handling and Experimental Procedures
  • Preparation : Before handling, ensure that an emergency eyewash station and safety shower are accessible.[4] Prepare all necessary equipment and reagents in advance to minimize handling time.

  • Weighing : Conduct all weighing operations within a fume hood to prevent inhalation of fine powders.

  • Dissolution : When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Reactions : If heating is required, use a controlled heating source like a heating mantle or water bath.[7] Avoid open flames.[9]

  • Post-Experiment : After completing the experiment, decontaminate all surfaces and equipment.

Spill Management

In the event of a spill, immediate and appropriate action is crucial.

  • Small Spills : For minor spills within a fume hood, use an absorbent material like sand or vermiculite to contain the substance.[8] The contaminated absorbent material should then be collected in a sealed container for hazardous waste disposal.[8]

  • Large Spills : If a large spill occurs, or if you are not trained in hazardous spill cleanup, evacuate the area immediately. Alert your institution's Environmental Health and Safety (EHS) department.

  • Ensure the area is well-ventilated.[8]

Disposal Plan: Ensuring Environmental and Personal Safety

Chemical waste management is a critical component of laboratory safety.

  • Waste Collection : All waste materials, including unused compounds, contaminated PPE, and spill cleanup materials, must be collected in a designated hazardous waste container.[3]

  • Labeling : The waste container must be clearly labeled as hazardous waste, listing the chemical constituents.

  • Disposal Method : The universally recommended method for the disposal of pyridine-based compounds is through a licensed hazardous waste disposal company.[10] Incineration is a common method for such waste.[11]

  • Regulatory Compliance : Always adhere to local, state, and federal regulations for hazardous waste disposal.[11] Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[10]

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]

  • National Center for Biotechnology Information. (n.d.). PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine. [Link]

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. [Link]

  • Jubilant Ingrevia Limited. (2024, January 25). Pyridine ACS Safety Data Sheet. [Link]

  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY. [Link]

  • Washington State University. (n.d.). Standard Operating Procedure. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. [Link]

  • Loba Chemie. (n.d.). PYRIDINE FOR SYNTHESIS. [Link]

  • Solubility of Things. (n.d.). Safety and Handling of Organic Compounds in the Lab. [Link]

  • University of California, Santa Cruz. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. [Link]

  • HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. [Link]

  • California State University, Bakersfield. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory. [Link]

  • Metascience. (n.d.). Safety Data Sheet N,N-Dimethylpropionamide. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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Reactant of Route 1
N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide
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Reactant of Route 2
N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide
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